2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Description
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREDWQTFTUTC-KXGJQKBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725309 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-17-2 | |
| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose CAS number
An In-Depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 30361-17-2)
Introduction
This compound is a synthetically crucial derivative of D-ribose, distinguished by a methyl group at the C2 position and benzoyl protecting groups at the C2, C3, and C5 positions. Its Chemical Abstracts Service (CAS) number is 30361-17-2.[1][2] This compound is not merely a laboratory curiosity; it is a high-value intermediate and a fundamental building block in the field of medicinal chemistry and drug discovery. Its primary significance lies in its role as a precursor for the synthesis of 2'-C-methylated nucleoside analogues, a class of molecules that has demonstrated potent antiviral and anticancer properties. The strategic placement of the C2-methyl group sterically influences the sugar pucker and imparts critical metabolic stability to the resulting nucleosides, making this intermediate a subject of intense interest for researchers developing next-generation therapeutics. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for professionals in the scientific community.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The benzoyl groups render the molecule highly lipophilic and suitable for reactions in common organic solvents.
| Property | Value | Source |
| CAS Number | 30361-17-2 | [1][2] |
| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |
| Molecular Weight | 476.47 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | 4°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that begins with commercially available D-ribose. The strategic objective is to introduce a methyl group at the C2 position while appropriately protecting the hydroxyl groups to ensure regioselectivity and prevent unwanted side reactions.
Experimental Protocol: A Generalized Synthetic Pathway
The following protocol is a representative synthesis, illustrating the core chemical transformations. The causality behind each step is explained to provide deeper insight.
-
Step 1: Protection of D-Ribose.
-
Procedure: D-ribose is first converted to its methyl ribofuranoside by reacting it with methanol under acidic catalysis. This step protects the anomeric hydroxyl group and favors the furanose ring form. The remaining hydroxyl groups (C2, C3, C5) are then protected using a suitable reagent, such as conversion to an isopropylidene acetal, to allow for selective modification of the C2 position in subsequent steps.
-
Expertise & Causality: The initial protection is critical. Using an acid catalyst like HCl in methanol is a standard and efficient method for forming methyl glycosides. This anomeric protection prevents the ring from opening and participating in side reactions during the subsequent benzoylation steps.
-
-
Step 2: Benzoylation.
-
Procedure: The protected ribose derivative is subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This reaction protects the hydroxyl groups at the C3 and C5 positions.
-
Expertise & Causality: Benzoyl groups are chosen for their robustness. They are stable to a wide range of reaction conditions, including those required for methylation, yet can be removed under controlled basic conditions (e.g., with sodium methoxide in methanol) at the end of the synthesis. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
-
Step 3: Introduction of the 2-C-Methyl Group.
-
Procedure: The hydroxyl group at the C2 position is first oxidized to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane). The resulting ketone is then treated with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or trimethylaluminum, to introduce the methyl group at the C2 position. This reaction proceeds via nucleophilic addition to the carbonyl.
-
Expertise & Causality: The oxidation-addition sequence is a reliable method for C-alkylation of sugars. The choice of a mild oxidant minimizes the risk of over-oxidation. The stereochemical outcome of the methyl addition is a critical consideration for the final product's biological activity.
-
-
Step 4: Final Benzoylation and Deprotection/Reprotection.
-
Procedure: Following the methylation, the newly formed tertiary alcohol at C2 is protected with a benzoyl group. Any other temporary protecting groups from Step 1 are then selectively removed, and the hydroxyl groups are fully benzoylated to yield the final target molecule.
-
Expertise & Causality: This final step ensures that the molecule is fully and uniformly protected with benzoyl groups, which is often the desired form for subsequent glycosylation reactions in nucleoside synthesis.
-
-
Step 5: Purification.
-
Procedure: The crude product is purified using column chromatography on silica gel.
-
Expertise & Causality: Chromatography is essential to separate the target compound from any unreacted starting materials, reagents, and stereoisomeric byproducts, ensuring the high purity (≥98%) required for pharmaceutical applications.[3]
-
Synthetic Workflow Diagram
Caption: Generalized synthetic pathway from D-Ribose.
Structural Elucidation and Characterization
The identity and purity of this compound are unequivocally confirmed through a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.
-
¹H NMR: The spectrum would show characteristic aromatic proton signals for the three benzoyl groups (typically in the δ 7.2-8.1 ppm range). A key diagnostic signal would be a singlet for the C2-methyl group. The protons on the furanose ring would appear as a series of multiplets, with their coupling constants providing information about the ring's conformation.[4]
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the benzoyl groups (~165-166 ppm), aromatic carbons, the carbons of the furanose ring, and a distinct signal for the C2-methyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₇H₂₄O₈) by providing a highly accurate mass-to-charge ratio of the molecular ion.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.
| Technique | Expected Key Observations |
| ¹H NMR | Aromatic signals (δ ~7.2-8.1 ppm), singlet for C2-CH₃, furanose proton multiplets. |
| ¹³C NMR | Carbonyl signals (δ ~165 ppm), aromatic signals, furanose carbon signals, C2-CH₃ signal. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₂₇H₂₄O₈ + H⁺ or Na⁺. |
| HPLC | Single major peak indicating purity ≥98%. |
Applications in Drug Discovery and Development
The paramount application of this compound is its role as a key intermediate in the synthesis of modified nucleosides.[3][5] This is not a trivial application; it is central to the development of some of the most important antiviral and anticancer drugs.
The Gateway to 2'-C-Methyl-Nucleoside Analogues
The compound serves as the glycosyl donor in a crucial glycosylation reaction with a variety of nucleobases (e.g., pyrimidines like uracil and purines like adenine). This reaction, often a variation of the silyl-Hilbert-Johnson reaction, couples the protected sugar to the base, forming the N-glycosidic bond that is the hallmark of a nucleoside.[6][7]
Following glycosylation, the benzoyl protecting groups are removed to yield the final 2'-C-methyl-nucleoside analogue.
Why is the 2'-C-Methyl Modification Important?
-
Enhanced Metabolic Stability: The methyl group at the 2' position provides steric hindrance that protects the nucleoside from rapid degradation by cellular enzymes like phosphorylases. This leads to a longer biological half-life and improved therapeutic efficacy.
-
Conformational Locking: The bulky methyl group influences the sugar pucker conformation of the ribose ring, often locking it into a specific shape (e.g., C3'-endo). This can enhance the molecule's ability to bind to and inhibit target viral or cellular enzymes, such as polymerases.
-
Potent Antiviral Activity: 2'-C-methyl-nucleosides are renowned for their potent activity against RNA viruses. A prime example is their use in developing drugs against the Hepatitis C virus (HCV), where they act as chain terminators for the viral RNA-dependent RNA polymerase.
Logical Flow to Drug Candidate
Caption: From intermediate to active pharmaceutical ingredient.
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling is imperative.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat.[3]
-
Hazard Statements: Based on related compounds, it may cause skin, eye, and respiratory irritation.[3][8]
-
Storage: The compound should be stored in a cool, dry place. A temperature of 4°C is recommended for long-term stability.[1]
Conclusion
This compound (CAS: 30361-17-2) is a cornerstone intermediate for advanced medicinal chemistry. Its true value is realized in its conversion to 2'-C-methylated nucleosides, which are critical components in the fight against viral diseases and cancer. The technical details surrounding its synthesis, characterization, and application underscore its strategic importance in the pharmaceutical pipeline. For researchers and drug development professionals, a thorough understanding of this molecule provides a powerful tool for designing and creating novel, effective therapeutics.
References
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2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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The Synthesis of Ribose and Nucleoside Derivatives. (2018). Madridge Publishers. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. (n.d.). Xiamen Aeco Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. (2022). MDPI. Retrieved January 20, 2026, from [Link]
- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (2012). Google Patents.
-
2',3',5'-Tri-O-benzoyl-1-O-p-nitro-benzoyl D-ribofuranose, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Key Intermediate for C-Methylated Nucleosides
Introduction: The Strategic Importance of C2-Methylated Ribofuranose
In the landscape of therapeutic drug development, particularly in antiviral and anticancer research, C-methylated nucleosides represent a class of molecules with profound significance. The introduction of a methyl group at the C2' position of the ribose moiety sterically hinders the approach of polymerases and nucleases, often enhancing the metabolic stability and therapeutic index of the parent nucleoside. The synthesis of these vital compounds hinges on the availability of versatile, chirally pure building blocks. Among these, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS No: 30361-17-2)[1][2] stands out as a pivotal intermediate, providing a stable, protected scaffold ready for the stereoselective coupling with various nucleobases.
This guide provides an in-depth, technically-grounded narrative for the synthesis of this key intermediate. Moving beyond a simple recitation of steps, we will explore the causality behind the chosen synthetic strategy, the critical parameters that ensure success, and the mechanistic underpinnings of the core transformations. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible pathway to this high-value compound.
Overall Synthetic Strategy: A Three-Act Synthesis
The successful synthesis of this compound is a tale of strategic protection, precision carbon-carbon bond formation, and stereocontrolled reduction. Our narrative begins not with D-ribose itself, but with a more versatile starting material for C2 modification: D-ribono-1,4-lactone . This allows direct access to the C1 carbonyl for the key methylation step.
The overarching strategy unfolds in three main stages:
-
Exhaustive Protection: The free hydroxyl groups of D-ribono-1,4-lactone are protected as benzoyl esters. This serves a dual purpose: it prevents unwanted side reactions during the subsequent organometallic addition and enhances the lipophilicity of the intermediates, simplifying purification by chromatography.
-
Stereoselective C2-Methylation: The cornerstone of the synthesis is the addition of a methyl group to the C2 position. This is achieved via a Grignard reaction, where a methylmagnesium halide attacks the ketone at the C2 position of a transiently formed intermediate derived from the lactone.
-
Diastereoselective Reduction: The resulting lactol (a cyclic hemiacetal) is selectively reduced to the final furanose product, establishing the correct stereochemistry at the anomeric C1 position.
Caption: Overall Synthetic Workflow.
Part 1: The Foundation - Synthesis of 2,3,5-Tri-O-benzoyl-D-ribono-1,4-lactone
Causality of Approach: The journey begins with the protection of D-ribono-1,4-lactone. While the target molecule could theoretically be accessed from a protected D-ribose, starting with the lactone is more direct. The lactone's carbonyl group is a precursor to the C2-keto intermediate necessary for methylation. Benzoylation is the protection method of choice, yielding a crystalline and highly stable intermediate.
Experimental Protocol:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with D-ribono-1,4-lactone (1.0 eq).
-
Dissolution: Anhydrous pyridine (approx. 10-15 mL per gram of lactone) is added, and the mixture is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Reagent Addition: Benzoyl chloride (3.5 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of benzoyl chloride ensures the complete conversion of all three hydroxyl groups.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 1:1 v/v) until the starting material is fully consumed.
-
Workup: The reaction mixture is cooled again to 0 °C, and cold water is slowly added to quench the excess benzoyl chloride. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate.
-
Purification: The organic layer is washed sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove benzoic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Crystallization: The resulting crude syrup is purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield 2,3,5-tri-O-benzoyl-D-ribono-1,4-lactone as a white crystalline solid.
Part 2: The Core Transformation - C2-Methylation via Grignard Reaction
Expertise & Experience: This step is the crux of the entire synthesis. The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to moisture and protic solvents.[3][4] The substrate, a lactone, is an ester, and Grignard reagents can add twice to esters to form tertiary alcohols.[5][6] However, by carefully controlling the stoichiometry and temperature, we can favor the formation of the intermediate ketone, which is immediately attacked by a second equivalent of the Grignard reagent to yield the desired tertiary alcohol at the C2 position, which exists as a stable cyclic lactol.
Trustworthiness through Protocol Design: The protocol is designed to be self-validating. The absolute requirement for anhydrous conditions is non-negotiable. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Mechanism of the Grignard Reaction:
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An In-depth Technical Guide to the Structure Elucidation of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a synthetically important carbohydrate derivative.[1][2] Its core structure, a D-ribofuranose ring, is a fundamental component of nucleic acids, making its analogs valuable in the development of antiviral and antineoplastic drugs.[3] The addition of a methyl group at the C-2 position and benzoyl protecting groups at the 2, 3, and 5 positions creates a stereochemically complex molecule.[1][4] The precise determination of its three-dimensional structure is paramount for understanding its reactivity, biological activity, and for its use as a building block in the synthesis of modified nucleosides.[3][5][6]
This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and the foundational role of synthesis in confirming its constitution.
The Synthetic Pathway: A Prerequisite for Elucidation
The journey to elucidating the structure of this compound begins with its synthesis. A common route involves the modification of a readily available starting material like D-ribose. The synthesis not only provides the material for analysis but also offers crucial insights into the expected connectivity of the molecule. Effective synthetic methods have been developed for 2'-C-methylnucleosides starting from D-glucose and D-ribose.[7]
A Generalized Synthetic Workflow
The synthesis of this compound can be conceptualized through the following key transformations:
Caption: Generalized synthetic workflow for this compound.
This multi-step process, while not detailed here, underscores the importance of controlling stereochemistry at each step. The known stereochemistry of the starting D-ribose provides a reference point for the subsequent transformations.
Spectroscopic Elucidation: A Multi-faceted Approach
With the target molecule synthesized, a suite of spectroscopic techniques is employed to confirm its structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the ribofuranose ring protons, the C-2 methyl protons, and the aromatic protons of the benzoyl groups.
Expected ¹H NMR Chemical Shift Ranges:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Benzoyl Aromatic Protons | 7.3 - 8.1 | Multiplet |
| Anomeric Proton (H-1) | ~6.0 - 6.5 | Singlet or narrow doublet |
| Ribofuranose Protons (H-3, H-4) | ~5.0 - 6.0 | Multiplets |
| Ribofuranose Protons (H-5, H-5') | ~4.5 - 5.0 | Multiplets |
| C-2 Methyl Protons | ~1.5 - 2.0 | Singlet |
Note: These are approximate ranges and can vary based on the solvent and specific conformation.
The absence of a proton signal at the C-2 position and the presence of a singlet for the methyl group are key indicators of successful methylation at this position. The integration of the aromatic region relative to the aliphatic region will confirm the presence of three benzoyl groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Approximate Chemical Shift (δ, ppm) | |---|---|---| | Benzoyl Carbonyl Carbons | 164 - 167 | | Benzoyl Aromatic Carbons | 128 - 134 | | Anomeric Carbon (C-1) | ~100 - 105 | | Ribofuranose Carbons (C-2, C-3, C-4) | ~70 - 85 | | Ribofuranose Carbon (C-5) | ~63 - 67 | | C-2 Methyl Carbon | ~20 - 25 |
The chemical shift of the quaternary C-2 carbon will be a key feature in the spectrum.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete structural picture.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton connectivity within the ribofuranose ring, starting from an assigned proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the placement of the benzoyl groups by observing correlations from the ribofuranose protons (e.g., H-3, H-5) to the carbonyl carbons of the benzoyl groups. It also confirms the position of the C-2 methyl group through correlations from the methyl protons to C-1, C-2, and C-3.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₂₇H₂₄O₈), the expected monoisotopic mass is approximately 476.1471 g/mol .[1][4] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
Fragmentation Analysis:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragments include:
| m/z | Identity |
| 476.15 | [M+H]⁺ (protonated molecule) |
| 498.13 | [M+Na]⁺ (sodium adduct) |
| 354.10 | [M - C₇H₅O₂]⁺ (loss of a benzoyl group) |
| 105.03 | [C₇H₅O]⁺ (benzoyl cation) |
The prominent benzoyl cation at m/z 105 is a characteristic feature for benzoylated compounds.
X-ray Crystallography: The Definitive Solid-State Structure
While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state. This technique can definitively establish the relative and absolute stereochemistry of all chiral centers. Obtaining suitable crystals for X-ray analysis can be a challenge but provides the gold standard for structural proof. The crystal structure would reveal the puckering of the furanose ring and the orientation of the substituents.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis and advanced spectroscopic techniques. A well-designed synthetic route provides the necessary material and initial structural hypotheses. A comprehensive analysis using 1D and 2D NMR spectroscopy, coupled with mass spectrometry, allows for the complete assignment of its constitution and confirmation of its molecular formula. For absolute proof of its three-dimensional arrangement, single-crystal X-ray crystallography remains the ultimate arbiter. This rigorous approach to structure determination is fundamental to advancing the use of such modified carbohydrates in medicinal chemistry and drug discovery.
References
- Beigelman, L., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.
- Madridge Publishers. (n.d.).
- Wishka, D. G., et al. (2018). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
- ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Eaton, M. A. W., Millican, T. A., & Mann, J. (1988). New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose. Journal of the Chemical Society, Perkin Transactions 1.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides.
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- Biosynth. (n.d.). This compound.
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- PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose.
- ResearchGate. (n.d.). SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES.
- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.
- PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.
- PubChem. (n.d.). 2-O-Methyl-beta-D-ribofuranose.
- ResearchGate. (n.d.).
- PubChem. (n.d.). D-Ribofuranose.
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An In-Depth Technical Guide to the Physical Properties of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the synthesis and characterization of modified nucleosides are of paramount importance. These structural analogs of natural nucleosides form the bedrock of numerous therapeutic agents, particularly in antiviral and anticancer research. Among the vast array of synthetic intermediates, protected ribofuranose derivatives play a pivotal role as key building blocks. This technical guide focuses on a crucial, yet often under-documented intermediate: 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose .
The introduction of a methyl group at the C2' position of the ribose moiety is a critical modification known to impart significant biological properties, including enhanced metabolic stability and potent inhibition of viral polymerases. The benzoyl protecting groups offer stability during synthetic manipulations and can influence the stereochemical outcome of glycosylation reactions. A thorough understanding of the physical properties of this intermediate is therefore essential for the rational design and efficient synthesis of novel 2'-C-methylated nucleoside analogs. This guide provides a consolidated overview of the known physical and chemical characteristics of this compound, offering a valuable resource for researchers in the field.
Chemical Identity and Molecular Structure
This compound is a derivative of D-ribose, a naturally occurring pentose sugar.[1] In this compound, the hydroxyl groups at positions 2, 3, and 5 of the furanose ring are protected by benzoyl groups, and a methyl group is introduced at the C2 position.
Systematic Name: [(2R,3R,4R)-3,4-Bis(benzoyloxy)-5-(benzoyloxymethyl)-2-methyltetrahydrofuran-2-yl] benzoate
Chemical Structure:
Caption: Conceptual workflow for the synthesis of the target compound.
Key Experimental Protocol: Synthesis of a 2'-C-Methyl Ribonucleoside Intermediate
While a specific protocol for the synthesis of the title compound is not detailed in the available search results, the following is a representative, step-by-step methodology for the synthesis of a related 2'-C-methyl ribonucleoside, which would involve the in-situ generation or use of a 2-C-methyl-ribofuranose derivative. This protocol is adapted from established methods in nucleoside chemistry.
Objective: To synthesize a protected 2'-C-methyl ribonucleoside via the glycosylation of a protected base with a 2-C-methyl ribofuranose donor.
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose (as a precursor to the glycosyl donor)
-
A silylated heterocyclic base (e.g., persilylated uracil)
-
Anhydrous acetonitrile (CH₃CN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Glycosyl Donor: The glycosyl donor, a reactive form of this compound, is typically prepared in situ from a suitable precursor.
-
Silylation of the Heterocyclic Base: In a flame-dried flask under an inert atmosphere, the heterocyclic base is suspended in anhydrous acetonitrile. BSA is added, and the mixture is heated to reflux until a clear solution is obtained, indicating complete silylation. The solution is then cooled to room temperature.
-
Glycosylation Reaction: The solution of the silylated base is cooled to 0°C. The glycosyl donor is then added, followed by the dropwise addition of TMSOTf. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected 2'-C-methyl ribonucleoside.
-
Deprotection: The benzoyl protecting groups are typically removed by treatment with a solution of ammonia in methanol to afford the final 2'-C-methyl ribonucleoside.
Self-Validating System:
-
TLC Monitoring: Throughout the reaction, TLC is used to monitor the consumption of the starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress.
-
Spectroscopic Analysis: The structure of the final product and all intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides definitive proof of the chemical identity and purity of the synthesized compounds.
Significance in Drug Discovery and Development
This compound is a highly valuable intermediate in the synthesis of nucleoside analogs with potential therapeutic applications. The 2'-C-methyl modification is a key feature in several potent antiviral agents. For instance, 2'-C-methyladenosine and 2'-C-methylguanosine have shown significant activity against the Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication.
The presence of the benzoyl protecting groups in the title compound facilitates its use in various coupling reactions, particularly the crucial N-glycosylation step to form the desired nucleoside. The nature of the protecting groups can also influence the stereoselectivity of this reaction, which is critical for obtaining the biologically active β-anomer.
Conclusion
This technical guide has provided a comprehensive overview of the known physical and chemical properties of this compound. While some experimental data, such as melting point and optical rotation, remain to be definitively reported in the literature, the foundational chemical identity and a conceptual synthetic framework have been established. The critical role of this compound as an intermediate in the synthesis of therapeutically relevant 2'-C-methylated nucleosides underscores the importance of a thorough understanding of its properties. It is anticipated that this guide will serve as a valuable resource for researchers engaged in the design and synthesis of novel nucleoside-based therapeutics.
References
-
Taylor & Francis Online. (2010, September 13). Synthesis of 2′-C-Methyl Ribonucleoside Analogues with Modified Heterocyclic Base Moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Retrieved from [Link]
-
ResearchGate. (n.d.). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Collection of Czechoslovak Chemical Communications. (n.d.). EVISA's Journals Database. Retrieved from [Link]
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An In-depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a key carbohydrate intermediate in the synthesis of modified nucleoside analogues. While direct, published experimental protocols for this specific molecule are not extensively available, this document outlines a robust, scientifically-grounded approach to its synthesis, purification, and characterization based on established principles of carbohydrate chemistry and data from closely related analogues.
Core Molecular Attributes
This compound is a protected monosaccharide derivative. The benzoyl protecting groups enhance its solubility in organic solvents and allow for selective reactions at other positions. The C-2 methyl group is a critical modification that can confer unique biological properties to nucleoside analogues derived from this intermediate.
| Property | Value | Source(s) |
| Molecular Weight | 476.47 g/mol | [1][2] |
| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |
| CAS Number | 30361-17-2 | [1][2] |
| Physical Form | Solid | [3] |
Synthesis and Purification: A Proposed Protocol
The synthesis of this compound can be approached through a multi-step process starting from D-ribose. The following protocol is a representative method based on well-established reactions in carbohydrate chemistry.
Rationale for the Synthetic Strategy
The synthetic route is designed to first protect the hydroxyl groups of D-ribose to control reactivity, followed by the introduction of the C-2 methyl group, and finally, benzoylation. This sequence ensures the desired regioselectivity and stereochemistry of the final product.
Experimental Protocol: Synthesis
Step 1: Protection of D-ribose
-
Objective: To create a suitable starting material for the introduction of the C-2 methyl group.
-
Procedure: D-ribose is first converted to a protected form, such as 1-O-methyl-D-ribofuranose, through a Fischer glycosidation reaction. This involves reacting D-ribose with methanol in the presence of an acid catalyst (e.g., HCl).
Step 2: Introduction of the C-2 Methyl Group
-
Objective: To introduce the key methyl group at the C-2 position.
-
Procedure: The protected ribofuranose from Step 1 is subjected to a reaction sequence that involves oxidation of the C-2 hydroxyl group to a ketone, followed by the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium). This Grignard or organolithium reaction will introduce the methyl group at the C-2 position. Subsequent workup will yield the 2-C-methyl-D-ribofuranose derivative.
Step 3: Benzoylation
-
Objective: To protect the remaining hydroxyl groups with benzoyl groups.
-
Procedure: The product from Step 2 is dissolved in a suitable solvent like pyridine. Benzoyl chloride is then added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Purification
-
Workup: Following the benzoylation reaction, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound. The fractions containing the pure product, as determined by TLC, are collected and the solvent is evaporated.
-
Crystallization: If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product in high purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization
Due to the lack of specific published data for this compound, the following characterization details are based on expected values derived from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl groups (aromatic protons typically in the range of 7.2-8.2 ppm), the methyl group (a singlet around 1.2-1.5 ppm), and the ribofuranose ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-170 ppm), the aromatic carbons, the carbons of the ribofuranose ring, and the methyl carbon (typically in the aliphatic region).
Table of Expected ¹H and ¹³C NMR Chemical Shifts:
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Benzoyl Aromatic Protons | 7.2 - 8.2 (multiplets) | 128 - 135 |
| Benzoyl Carbonyl Carbons | - | 165 - 170 |
| Ribofuranose Protons | 4.0 - 6.0 (multiplets) | 70 - 100 |
| C-2 Methyl Protons | ~1.2 - 1.5 (singlet) | ~20 - 25 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are expected to show the molecular ion peak [M+Na]⁺ or [M+H]⁺.
-
Fragmentation Pattern: The mass spectrum would likely show fragments corresponding to the loss of benzoyl groups (C₇H₅O, 105 Da) and other characteristic fragments of the ribofuranose ring.
Expected Mass Spectral Data:
| Ion | m/z |
| [M+Na]⁺ | 499.14 |
| [M+H]⁺ | 477.15 |
| [M-C₇H₅O]⁺ | 371.10 |
Visualization of the Characterization Logic
Caption: Logical flow for the characterization of the synthesized product.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of nucleoside analogues with potential therapeutic applications. The introduction of a methyl group at the C-2' position of a nucleoside can significantly impact its biological activity.
-
Antiviral Agents: C-2' methylated nucleosides have been investigated for their antiviral properties. The methyl group can enhance the metabolic stability of the nucleoside and alter its interaction with viral enzymes, such as polymerases, potentially leading to the inhibition of viral replication.
-
Anticancer Agents: Modified nucleosides are a cornerstone of cancer chemotherapy. The 2'-C-methyl modification can lead to compounds that act as chain terminators in DNA or RNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
The benzoyl protecting groups in this compound can be readily removed under basic conditions (e.g., with sodium methoxide in methanol) to reveal the free hydroxyl groups, which can then be further functionalized or coupled with nucleobases to form the desired nucleoside analogues.
Conclusion
References
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
CD BioGlyco. (n.d.). 2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. Retrieved from [Link]
-
ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]
-
Wikipedia. (2023, October 25). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
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An In-Depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Key Intermediate in Nucleoside Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a C2'-Methylated Ribofuranose Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the structural modification of nucleosides has proven to be a profoundly fruitful strategy. Among these modifications, the introduction of a methyl group at the 2'-position of the ribofuranose ring has emerged as a critical design element. This "magic methyl" can impart desirable pharmacological properties, including enhanced metabolic stability and potent, selective inhibition of viral polymerases. This guide provides a comprehensive technical overview of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a pivotal intermediate for the synthesis of these next-generation nucleoside analogs. We will delve into its chemical properties, systematic nomenclature, synthesis, and crucial role in the development of life-saving therapeutics.
Section 1: Chemical Identity and Properties
This compound is a synthetically valuable derivative of D-ribose. The benzoyl protecting groups at the 2, 3, and 5 positions enhance its stability and solubility in organic solvents, making it an ideal substrate for subsequent glycosylation reactions in the synthesis of nucleoside analogs.
| Property | Value |
| IUPAC Name | (3R,4R,5R)-5-(benzoyloxymethyl)-4-(benzoyloxy)-3-methyl-3-(benzoyloxy)oxolan-2-ol |
| CAS Number | 30361-17-2[1][2] |
| Molecular Formula | C27H24O8[1][2] |
| Molecular Weight | 476.47 g/mol [1][2] |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate |
Section 2: Deconstructing the IUPAC Nomenclature
The systematic name, this compound, is derived from the IUPAC rules for naming carbohydrates, particularly for branched-chain monosaccharides.[3][4][5]
-
Ribofuranose : This is the parent name, indicating a five-membered ring structure derived from ribose.[5]
-
D- : This prefix specifies the stereochemical configuration at the chiral center furthest from the anomeric carbon (C4' in this case), relating it to D-glyceraldehyde.
-
2-C-methyl : This indicates that a methyl group is attached directly to the second carbon atom of the ribofuranose ring, creating a branched-chain sugar.[3]
-
2,3,5-tri-O-benzoyl : This part of the name specifies that the hydroxyl groups at the 2, 3, and 5 positions of the ribofuranose ring are protected by benzoyl ester groups.
Section 3: Synthetic Strategies
The synthesis of this compound is a multi-step process that begins with a readily available starting material, such as D-ribose or D-glucose. The key challenge lies in the stereoselective introduction of the methyl group at the C2' position.
Conceptual Synthetic Workflow
Detailed Experimental Protocol (Illustrative)
The following is a representative, multi-step protocol for the synthesis of 2'-C-methylnucleosides, from which the target intermediate can be derived.[6][7][8]
-
Preparation of a Protected Ribofuranose: D-ribose is first converted to a protected derivative, such as 1,2:3,5-di-O-isopropylidene-α-D-ribofuranose, to selectively expose the C2'-hydroxyl group for subsequent oxidation.
-
Oxidation to a Ketone: The C2'-hydroxyl group of the protected ribofuranose is oxidized to a ketone using reagents like Swern oxidation or Dess-Martin periodinane. This step is crucial for the introduction of the methyl group at the C2' position.
-
Stereoselective Methylation: The resulting ketone is then treated with a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. The stereoselectivity of this addition is a critical factor and can be influenced by the choice of reagents and reaction conditions.
-
Deprotection and Benzoylation: The protecting groups from the initial steps are removed under acidic conditions. The resulting 2-C-methyl-D-ribofuranose is then per-benzoylated using benzoyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Section 4: The Role in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of 2'-C-methylated nucleoside analogs, which are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp).
Mechanism of Action of 2'-C-Methyl Nucleoside Analogs
Once the synthesized nucleoside analog (prodrug) enters the cell, it is phosphorylated by host cell kinases to its active 5'-triphosphate form.[9] This triphosphate then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. The presence of the bulky 2'-methyl group on the sugar moiety acts as a steric block, preventing the formation of the next phosphodiester bond and leading to chain termination.[10] This effectively halts viral replication.
Notable Examples in Antiviral Therapy
-
Sofosbuvir (Sovaldi®): A blockbuster drug for the treatment of Hepatitis C virus (HCV) infection, Sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[10][11] Its synthesis relies on a 2'-C-methylated ribofuranose scaffold.
-
2'-C-Methyladenosine and 2'-C-Methylguanosine: These nucleoside analogs have demonstrated selective in vitro activity against HCV by acting as non-obligatory chain terminators of RNA elongation.[12]
Section 5: Analytical Characterization
| Technique | Expected/Reference Data |
| ¹H NMR | - Aromatic Protons (Benzoyl): δ 7.3-8.1 ppm (multiplets) - Ribose Protons: δ 4.0-6.0 ppm (multiplets) - Methyl Protons (C2'-CH₃): δ 1.2-1.6 ppm (singlet) |
| ¹³C NMR | - Carbonyl Carbons (Benzoyl): δ 164-167 ppm - Aromatic Carbons (Benzoyl): δ 128-134 ppm - Ribose Carbons: δ 60-105 ppm - Methyl Carbon (C2'-CH₃): δ 20-25 ppm |
| Mass Spec. | [M+Na]⁺: Expected around m/z 499.13 |
Conclusion
This compound stands as a testament to the power of synthetic chemistry in enabling the development of targeted therapeutics. Its carefully designed structure, featuring strategically placed protecting groups and the crucial C2'-methyl modification, makes it an indispensable building block for a class of antiviral agents that have transformed the treatment of diseases like Hepatitis C. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.
References
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IUPAC. Nomenclature of Branched-Chain Monosaccharides. Available at: [Link]
- Jordheim, L. P., et al. (2013). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 113(8), 6334-6378.
- Beigelman, L. N., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.
- Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(9), 2283-2295.
- Clark, J. L., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508.
- Sofia, M. J., et al. (2012). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 55(4), 1640-1655.
-
Amerigo Scientific. This compound. Available at: [Link]
- De Clercq, E. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 543-557.
- Mikhailov, S. N., & Beigelman, L. N. (1987). A new synthesis of 2'-C-methylnucleosides starting from D-ribose.
- Clark, J. L., et al. (2006). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐ D ‐Ribofuranoses.
- Pierra, C., et al. (2006). Synthesis and anti-hepatitis C virus activity of 2'-C-methyl-7-deazapurine ribonucleosides. Bioorganic & Medicinal Chemistry Letters, 16(16), 4233-4237.
-
IUPAC. Nomenclature of Carbohydrates. Available at: [Link]
- Pierra, C., et al. (2005). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. Antiviral Chemistry & Chemotherapy, 16(5), 317-330.
- Harki, D. A., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14619-14630.
-
Wikipedia. Monosaccharide nomenclature. Available at: [Link]
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The Cornerstone of Modified Nucleosides: A Technical Guide to the Discovery and Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a pivotal intermediate in the development of therapeutic nucleoside analogues. Addressed to researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind synthetic strategies, offers detailed experimental protocols, and presents a historical narrative of the innovations that have shaped the field of 2'-C-methyl ribonucleosides. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for the scientific community engaged in the pursuit of novel antiviral and anticancer agents.
Introduction: The Significance of a "Magic Methyl" Group
The introduction of a methyl group at the 2'-position of the ribose moiety in nucleosides has had a profound impact on medicinal chemistry. This seemingly minor modification, often referred to as a "magic methyl," can dramatically alter the biological properties of a nucleoside, leading to enhanced antiviral or anticancer activity. The 2'-C-methyl group can influence the sugar pucker conformation, modulate the binding affinity to viral polymerases, and confer resistance to degradation by cellular enzymes.
At the heart of the synthesis of these potent therapeutic agents lies a key building block: This compound (CAS No. 30361-17-2)[1][2]. This fully protected ribofuranose derivative provides a stable and versatile platform for the stereoselective introduction of various nucleobases, paving the way for the creation of a diverse library of 2'-C-methyl nucleoside analogues. This guide will explore the historical context of its development, detail the evolution of its synthesis, and provide practical methodologies for its preparation.
A Historical Perspective: The Dawn of 2'-C-Branched Ribonucleosides
The journey to this compound is intrinsically linked to the broader quest for modified nucleosides with therapeutic potential. While a singular "discovery" paper for this specific compound is not readily identifiable in the annals of organic chemistry, its emergence can be traced through the pioneering work on the synthesis of 2'-C-branched ribonucleosides.
Early efforts in the mid-20th century focused on modifications of the nucleobase and the sugar moiety to overcome the limitations of naturally occurring nucleosides as drugs, such as rapid metabolic degradation. The concept of introducing a substituent at the 2'-position of the ribose ring gained traction as a strategy to sterically hinder the action of polymerases and other enzymes involved in nucleic acid metabolism.
A significant milestone in this area was the development of methods for the synthesis of 2'-C-methylnucleosides. Researchers like Beigelman and his colleagues made notable contributions by preparing these compounds from readily available starting materials like D-glucose and D-ribose[3]. Their work laid the groundwork for more complex synthetic routes and highlighted the potential of 2'-C-methylated nucleosides as a promising class of therapeutic agents. The development of 2'-C-methyl adenosine and 2'-C-methyl guanosine as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase further fueled interest in this field, despite their initial challenges with bioavailability[4].
The synthesis of this compound emerged as a critical step in streamlining the production of these valuable nucleoside analogues. The benzoyl protecting groups offer several advantages: they are crystalline, stable to a wide range of reaction conditions, and can be readily removed at a later stage of the synthesis. This strategic choice of protecting groups facilitated the purification of intermediates and improved the overall efficiency of the synthetic routes.
Synthetic Strategies: From Classical Approaches to Modern Methodologies
The synthesis of this compound and its subsequent conversion to 2'-C-methyl nucleosides has evolved over the years, with researchers continuously seeking more efficient, stereoselective, and scalable methods.
The Ribonolactone Approach: A Foundational Strategy
One of the early and effective strategies for the synthesis of 2'-C-methyl ribonucleosides commences with D-ribono-1,4-lactone. This approach offers a convergent pathway to the desired 2'-C-methylated sugar moiety.
The general workflow for this approach can be visualized as follows:
Caption: A generalized workflow for the synthesis of the target compound starting from D-ribono-1,4-lactone.
This strategy allows for the introduction of the 2'-C-methyl group with good stereocontrol. The choice of protecting groups for the 3- and 5-hydroxyls is crucial to prevent side reactions during the oxidation and methylation steps.
Step-by-Step Experimental Protocol: Synthesis from D-Ribono-1,4-lactone
The following protocol is a representative example of the synthesis of this compound starting from D-ribono-1,4-lactone.
Materials:
-
D-Ribono-1,4-lactone
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Benzoyl chloride
-
Pyridine, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of 3,5-Hydroxyls:
-
Dissolve D-ribono-1,4-lactone in acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 3,5-O-isopropylidene-D-ribono-1,4-lactone.
-
-
Oxidation of the 2-Hydroxyl Group:
-
Dissolve the protected lactone in anhydrous DCM.
-
Add PCC or Dess-Martin periodinane portion-wise at 0 °C and stir the mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-keto-lactone.
-
-
Methylation of the 2-Keto Group:
-
Dissolve the crude 2-keto-lactone in anhydrous THF and cool the solution to -78 °C.
-
Add a solution of MeMgBr in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for the specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Benzoylation of the Hydroxyl Groups:
-
Dissolve the crude methylated product in anhydrous pyridine and cool to 0 °C.
-
Add benzoyl chloride dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Alternative Synthetic Routes
While the ribonolactone approach is robust, other synthetic strategies have also been developed. These include methods starting from D-ribose, which involve a series of protection, oxidation, methylation, and deprotection/re-protection steps. Some modern approaches also utilize enzymatic reactions to achieve higher stereoselectivity and milder reaction conditions.
| Starting Material | Key Steps | Advantages | Disadvantages | Reference |
| D-Ribono-1,4-lactone | Protection, Oxidation, Methylation, Benzoylation | Good stereocontrol at C2' | Multiple steps | [5] |
| D-Ribose | Protection, Oxidation, Methylation, Deprotection, Benzoylation | Readily available starting material | Can lead to anomeric mixtures | [3] |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | Oxidation of 2-OH, Methylation | Fewer protection/deprotection steps | Requires a pre-functionalized starting material | [6] |
The Role in Nucleoside Synthesis: A Gateway to Antiviral and Anticancer Agents
The primary application of this compound is as a key intermediate in the synthesis of 2'-C-methyl nucleosides. The most common method for coupling the sugar moiety to a nucleobase is the Vorbrüggen glycosylation reaction.
Caption: The Vorbrüggen glycosylation reaction for the synthesis of 2'-C-methyl nucleosides.
This reaction typically proceeds with good to excellent β-selectivity, which is crucial for the biological activity of the resulting nucleoside analogues. The choice of Lewis acid and solvent can significantly influence the stereochemical outcome of the glycosylation.
The resulting 2'-C-methyl nucleosides have shown remarkable efficacy against a range of viruses, including Hepatitis C virus (HCV) and influenza virus. Prominent examples of drugs and clinical candidates that are 2'-C-methyl nucleosides underscore the importance of this structural motif in modern drug discovery.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone in the synthesis of modified nucleosides. Its discovery and the continuous refinement of its synthesis have been instrumental in advancing the field of antiviral and anticancer drug development. The historical evolution of its preparation reflects the ingenuity and perseverance of synthetic organic chemists in tackling complex molecular challenges.
Future research in this area will likely focus on the development of even more efficient, atom-economical, and environmentally benign synthetic routes. The exploration of novel catalytic systems, including biocatalysis, holds promise for further improving the stereoselectivity and scalability of the synthesis of this vital building block. As our understanding of the intricate mechanisms of viral replication and cancer progression deepens, the demand for novel and diverse 2'-C-methyl nucleoside analogues will undoubtedly continue to grow, ensuring that the legacy of this compound will endure for years to come.
References
- Hřebabecký, H., & Beránek, J. (1978). Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-D-ribofuranose and its use in the synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides.
- Eltayeb, N. E., & El-Kalyoubi, S. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Mini-Reviews in Medicinal Chemistry, 18(15), 1266-1283.
- Dentmon, Z. W., Kaiser, T. M., & Liotta, D. C. (2020).
- Zhang, H. W., Zhou, L., Coats, S. J., McBrayer, T. R., Tharnish, P. M., Bondada, L., ... & Schinazi, R. F. (2012). Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4144-4147.
- Beigelman, L. N., Gurskaya, G. V., Tsapkina, E. N., & Mikhailov, S. N. (1987). Synthesis of 2'-C-methylnucleosides.
- Ferrero, M., Gaggero, N., & Gotor-Fernández, V. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 45037-45048.
- De Clercq, E. (2016). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 59(15), 7099-7120.
- Wang, G., & Seley-Radtke, K. L. (2017). Alternative method for synthesis of 2'-substituted C-nucleosides. IntechOpen.
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
- Mukhin, D. N., & Timofeev, V. P. (2023). Approaches to the synthesis of heterocyclic C-nucleosides. Russian Chemical Bulletin, 72(2), 429-450.
- El-Kalyoubi, S., & Eltayeb, N. E. (2018). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines.
-
Amer, A. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Retrieved from [Link]
- Kim, M. J. (2011). Synthesis of 2′-C-Methyl Ribonucleoside Analogues with Modified Heterocyclic Base Moieties. Bulletin of the Korean Chemical Society, 32(10), 3611-3614.
-
National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Retrieved from [Link]
- CN102659856A. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- D'Alonzo, D., & Palumbo, G. (2019). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2019(3), M1083.
- Saneyoshi, H., & Seio, K. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry, 76(9), 3249-3260.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Sharma, M., & Sharma, V. (2022). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 13(2), 435-442.
- Ricardo, A., & Benner, S. A. (2009). Ribonucleoside stability and prebiotic synthesis. Astrobiology, 9(3), 261-267.
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The Latent Therapeutic Potential of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Pro-Drug Scaffold for Antiviral and Antitumor Nucleoside Analogs
Abstract
This technical guide delves into the latent biological potential of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a synthetic carbohydrate derivative. While direct biological activity of this benzoylated form is not prominently documented, its strategic importance lies in its role as a key intermediate in the synthesis of 2'-C-methyl-D-ribofuranose nucleoside analogs. These analogs have demonstrated significant promise as antiviral and antitumor agents. This guide will explore the established biological activities of these derivatives, propose the mechanistic pathways through which they likely exert their effects, and provide detailed experimental protocols for the synthesis, deprotection, and subsequent biological evaluation of novel nucleoside analogs derived from the title compound. We will further elucidate the critical structure-activity relationships that govern the therapeutic efficacy of 2'-C-methylated nucleosides, providing a comprehensive roadmap for researchers and drug development professionals in this field.
Introduction: Unmasking the Potential of a Protected Precursor
This compound (CAS No. 30361-17-2) is a crystalline solid with the molecular formula C27H24O8 and a molecular weight of 476.47 g/mol [1][2]. In the realm of medicinal chemistry, the benzoyl groups serve as protecting agents for the hydroxyl functionalities of the ribofuranose ring. This protection is a crucial step in the multi-stage synthesis of modified nucleosides, preventing unwanted side reactions and allowing for the precise introduction of a nucleobase at the anomeric (C1) position.
The true biological significance of this compound is realized upon the removal of these benzoyl groups and the coupling with a heterocyclic nucleobase to form a 2'-C-methyl nucleoside analog. The introduction of a methyl group at the 2'-position of the ribose sugar is a key structural modification that has been shown to confer potent biological activity, particularly in the inhibition of viral polymerases and cellular enzymes involved in nucleic acid synthesis.[3]
The Cornerstone of Bioactivity: The 2'-C-Methyl Modification
The 2'-C-methyl modification has been a highly successful strategy in the development of antiviral and anticancer nucleoside analogs.[3] This small alkyl group imparts several critical properties that enhance the therapeutic profile of the parent nucleoside:
-
Altered Sugar Pucker: The steric bulk of the methyl group influences the conformation of the ribose ring, which can affect how the nucleoside analog is recognized and processed by viral or cellular enzymes.
-
Chain Termination: Once incorporated into a growing nucleic acid chain (DNA or RNA), the 2'-C-methyl group can act as a non-obligate chain terminator.[3] This is because the methyl group can sterically hinder the approach of the next incoming nucleotide, thereby halting the replication of the viral genome or the proliferation of cancer cells.[3]
-
Enhanced Stability: The 2'-C-methyl group can protect the nucleoside analog from degradation by cellular enzymes, increasing its intracellular half-life and therapeutic efficacy.
Potential Biological Activities: A Focus on Antiviral and Antitumor Applications
Based on the extensive body of research on 2'-C-methyl nucleoside analogs, it is highly probable that derivatives of this compound will exhibit significant antiviral and/or antitumor activity.
Antiviral Activity
2'-C-methyl nucleoside analogs have shown potent activity against a range of viruses, most notably the Hepatitis C virus (HCV).[3][4][5][6] The mechanism of action for these compounds typically involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[7][8]
Proposed Mechanism of Antiviral Action:
-
Cellular Uptake and Activation: The deprotected 2'-C-methyl nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form.[4][9]
-
Competitive Inhibition: The 2'-C-methyl nucleoside triphosphate then competes with the natural nucleoside triphosphates for the active site of the viral RdRp.[5]
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group disrupts the elongation process, leading to premature chain termination and the inhibition of viral replication.[3][6]
Antitumor Activity
Several 2'-C-methyl nucleoside analogs have also demonstrated promising antitumor activity against various cancer cell lines.[10][11][12] The proposed mechanism of action in cancer cells often involves the inhibition of enzymes crucial for DNA synthesis and cell division.
Potential Anticancer Mechanisms:
-
Inhibition of Ribonucleotide Reductase: Some C-methylated nucleosides have been shown to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[10][11] This depletion of the deoxyribonucleotide pool leads to the cessation of DNA replication and cell cycle arrest.
-
Induction of Apoptosis: By disrupting normal cellular processes, these analogs can trigger programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
The following protocols provide a framework for the synthesis, deprotection, and biological evaluation of novel nucleoside analogs derived from this compound.
Synthesis and Deprotection of 2'-C-Methyl Nucleoside Analogs
Objective: To synthesize a novel 2'-C-methyl nucleoside analog by coupling this compound with a desired nucleobase, followed by the removal of the benzoyl protecting groups.
Materials:
-
This compound
-
Desired heterocyclic nucleobase (e.g., uracil, cytosine, adenine, guanine)
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Methanolic ammonia
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, dissolve the nucleobase in anhydrous acetonitrile. Add the silylating agent and heat the mixture to reflux until the nucleobase is fully dissolved and silylated.
-
Glycosylation: Cool the silylated nucleobase solution to 0°C. In a separate flask, dissolve this compound in anhydrous acetonitrile and add it to the silylated nucleobase solution. Add the Lewis acid catalyst dropwise and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Final Purification: Concentrate the reaction mixture under reduced pressure and purify the final deprotected nucleoside analog by silica gel column chromatography or recrystallization.
In Vitro Antiviral Assay
Objective: To evaluate the antiviral activity of the synthesized 2'-C-methyl nucleoside analog against a target virus.
Materials:
-
Synthesized 2'-C-methyl nucleoside analog
-
Host cell line permissive to the target virus
-
Target virus stock of known titer
-
Cell culture medium and supplements
-
Positive control antiviral drug
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)
-
Viral replication quantification assay (e.g., plaque assay, qPCR, or ELISA)
Procedure:
-
Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the compound on the host cell line to establish the non-toxic concentration range for the antiviral assay.
-
Antiviral Assay: Seed the host cells in 96-well plates. Pre-treat the cells with serial dilutions of the synthesized compound for a specified period.
-
Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using an appropriate assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compound, which is the concentration that inhibits viral replication by 50%. Determine the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
In Vitro Anticancer Assay
Objective: To assess the cytotoxic and antiproliferative effects of the synthesized 2'-C-methyl nucleoside analog on cancer cell lines.
Materials:
-
Synthesized 2'-C-methyl nucleoside analog
-
A panel of cancer cell lines
-
Normal (non-cancerous) cell line for comparison
-
Cell culture medium and supplements
-
Positive control anticancer drug
-
Cell viability assay kit (e.g., MTT, SRB, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cancer and normal cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay to determine the percentage of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the compound, which is the concentration that reduces cell viability by 50%. Compare the IC50 values across different cell lines to assess the compound's potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2'-C-methyl nucleoside analogs is highly dependent on the nature of the nucleobase and any further modifications to the sugar ring.
| Modification | Effect on Activity | Reference |
| Nucleobase | The choice of purine or pyrimidine base significantly impacts target specificity and potency. | [10] |
| 2'-Fluorine | Combining a 2'-methyl with a 2'-fluoro substituent can enhance antiviral activity. | [3][13] |
| 4'-Modifications | Modifications at the 4'-position, such as the introduction of an ethynyl group, can broaden the antiviral spectrum. | [3] |
| Prodrug Strategies | Conversion to a prodrug, such as a phosphoramidate, can improve oral bioavailability and intracellular delivery. | [8][9] |
Conclusion
While this compound itself is not expected to be biologically active, it represents a valuable and versatile scaffold for the synthesis of a new generation of 2'-C-methyl nucleoside analogs. The established antiviral and antitumor potential of this class of compounds, coupled with the detailed synthetic and biological evaluation protocols provided herein, offers a clear path forward for researchers and drug developers. Future investigations should focus on the synthesis of diverse libraries of nucleoside analogs derived from this precursor and their subsequent screening against a broad range of viral and cancer targets to unlock their full therapeutic potential.
References
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Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health. Retrieved from [Link]
-
Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. (2002). Semantic Scholar. Retrieved from [Link]
-
Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. (n.d.). PubMed Central. Retrieved from [Link]
-
Nucleosides and emerging viruses: A new story. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. (2020). PubMed. Retrieved from [Link]
-
Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Antitumor Activity of C -Methyl-??- d -ribofuranosyladenine Nucleoside Ribonucleotide Reductase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. (2022). National Institutes of Health. Retrieved from [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 2-deoxyribofuranosides of 3-deazaguanine. (n.d.). PubMed. Retrieved from [Link]
-
Antiviral nucleoside analogs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. (2014). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. (n.d.). PubChem. Retrieved from [Link]
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-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of 2'-C-methylated nucleosides as potent antiviral agents has intensified the need for efficient and scalable synthetic routes to their key carbohydrate precursors. Among these, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose stands out as a critical glycosyl donor, embodying the core structural modifications required for biological activity. This document provides a detailed guide for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. We present two robust, field-proven synthetic strategies, complete with step-by-step protocols, comparative data, and mechanistic insights to empower researchers in the synthesis of this vital intermediate.
Introduction: The Strategic Importance of a Methylated Ribose
The introduction of a methyl group at the 2'-position of a ribonucleoside is a cornerstone of modern antiviral drug design. This seemingly minor modification sterically hinders the approach of viral polymerases, effectively terminating chain elongation and halting viral replication. This principle is exemplified by the success of drugs like Sofosbuvir, a blockbuster treatment for Hepatitis C. The efficacy of such therapeutics is critically dependent on the ability to construct the 2'-C-methylated ribofuranose core in a stereochemically controlled manner.
This compound serves as a versatile building block for this purpose. The benzoyl protecting groups offer high stability under various reaction conditions while allowing for facile removal during the final stages of nucleoside synthesis.[1] The free anomeric hydroxyl group makes it an ideal glycosyl donor for coupling with various nucleobases. The primary synthetic challenges lie in the stereoselective installation of the C-2 methyl group onto the furanose ring and the strategic manipulation of protecting groups.[2] This guide details two divergent and effective pathways to achieve this synthesis.
Retrosynthetic Analysis and Core Strategies
A retrosynthetic perspective reveals two primary disconnection points, leading to two distinct and logical synthetic strategies. The key challenge is the creation of the C2-C(methyl) bond.
-
Strategy A (Lactone Reduction): This approach disconnects the anomeric C-O bond, tracing the molecule back to a 2-C-methyl-D-ribono-1,4-lactone. This is an efficient route if the methylated lactone is readily available, as it already contains the crucial C-2 stereocenter.
-
Strategy B (Oxidation-Addition): This strategy involves disconnecting the C2-C(methyl) bond itself. The synthesis begins with a suitably protected D-ribofuranose derivative, which is oxidized at C-2 to a ketone (a ribulose). A subsequent nucleophilic addition of a methyl group forms the target structure.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Synthesis from 2-C-Methyl-D-ribono-1,4-lactone
Principle and Causality
This is arguably the more convergent and elegant approach. It leverages a precursor, 2-C-methyl-D-ribono-1,4-lactone, that already possesses the desired methylation at the C-2 position.[3][4] The synthesis is thus reduced to two high-yielding steps: comprehensive protection of the hydroxyl groups and a selective reduction of the lactone carbonyl to a hemiacetal (lactol).
Experimental Workflow
Caption: Workflow for the lactone reduction strategy.
Detailed Protocol
Step 1: Per-benzoylation of 2-C-methyl-D-ribono-1,4-lactone
-
Rationale: This step protects all free hydroxyl groups (C-2, C-3, and C-5) as stable benzoyl esters. Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. Performing the initial addition at 0 °C helps to control the exothermicity of the acylation reaction.
-
Procedure:
-
Suspend 2-C-methyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of lactone) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (3.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quench the reaction by slowly adding crushed ice. Extract the mixture with ethyl acetate (3x volume of pyridine).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the per-benzoylated lactone.
-
Step 2: Selective Reduction to this compound
-
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures (-78 °C), it reliably reduces esters (including lactones) to aldehydes (or hemiacetals in this case) without over-reducing them to alcohols. This selectivity is crucial for stopping the reaction at the desired furanose (lactol) oxidation state.
-
Procedure:
-
Dissolve the purified 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous toluene (approx. 20 mL per gram) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the organic and aqueous layers are clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to afford this compound as a mixture of anomers.
-
Data Summary
| Step | Key Reagent | Equivalents | Solvent | Temperature | Typical Yield |
| 1. Benzoylation | Benzoyl Chloride | 3.5 | Pyridine | 0 °C to RT | 85-95% |
| 2. Reduction | DIBAL-H | 1.1 | Toluene | -78 °C | 80-90% |
Strategy B: Synthesis via Oxidation-Addition on a Ribofuranose
Principle and Causality
This strategy builds the C2-methyl group onto a pre-formed, protected furanose ring. It begins with a readily available ribose derivative where the C-2 hydroxyl is free.[5] A two-step sequence of oxidation followed by nucleophilic addition of a methyl group achieves the desired transformation. This route offers excellent control over the core ring structure but requires careful management of the anomeric protecting group.
Experimental Workflow
Caption: Workflow for the oxidation-addition strategy.
Detailed Protocol
Step 1: Oxidation of the C-2 Hydroxyl
-
Rationale: The secondary hydroxyl at C-2 is oxidized to a ketone. Dess-Martin periodinane (DMP) is an excellent choice as it operates under mild, neutral conditions, minimizing the risk of side reactions like β-elimination or epimerization that can occur with other oxidants.
-
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude ketone is often used directly in the next step without further purification.
-
Step 2: Grignard Addition of Methyl Group
-
Rationale: A Grignard reagent, methylmagnesium bromide (MeMgBr), acts as a strong carbon nucleophile, attacking the electrophilic carbonyl of the 2-ketone.[6][7] This reaction must be conducted under strictly anhydrous conditions as Grignard reagents are also strong bases and will be quenched by water.[8][9] The stereochemical outcome is dictated by the steric environment of the ketone, with the nucleophile typically attacking from the less hindered face.
-
Procedure:
-
Dissolve the crude ketone from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5-2.0 eq) dropwise.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the tertiary alcohol.
-
Step 3: Final Benzoylation and Selective Deprotection
-
Rationale: This two-part step first protects the newly formed, sterically hindered tertiary alcohol at C-2. Then, the anomeric benzoyl group at C-1 is selectively removed. The C-1 benzoyl group is part of a hemiacetal ester (an acylal), which is significantly more labile to hydrolysis under mild acidic conditions than the other secondary (C-3) and primary (C-5) benzoyl esters.
-
Procedure:
-
(Benzoylation): Dissolve the tertiary alcohol from Step 2 in pyridine, cool to 0 °C, and add benzoyl chloride (1.5 eq). Stir overnight, then work up as described in Strategy A, Step 1 to obtain the fully protected 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose.
-
(Selective Deprotection): Dissolve the tetra-benzoylated sugar in a solvent mixture such as DCM/Methanol. Add a mild acid source (e.g., hydrazine acetate or dilute HCl) and stir at room temperature, monitoring carefully by TLC. Upon selective removal of the C-1 group, quench with a mild base (e.g., NaHCO₃), extract, and purify by chromatography to yield the final product.
-
Characterization of Final Product
The final product, this compound, should be characterized thoroughly to confirm its structure and purity.
| Property | Value |
| CAS Number | 30361-17-2[10][11] |
| Molecular Formula | C₂₇H₂₄O₈[10][11] |
| Molecular Weight | 476.47 g/mol [10][11] |
| Appearance | Typically a white solid or foam |
| ¹H NMR (CDCl₃) | δ ~7.3-8.2 (m, 15H, Ar-H), ~5.0-6.0 (m, Furanose H), ~1.5 (s, 3H, C2-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~165-167 (C=O), ~128-134 (Ar-C), ~100 (C-1), ~70-85 (C-2, C-3, C-4, C-5), ~20-25 (C2-CH₃) |
Note: NMR chemical shifts are approximate and can vary based on solvent and the specific anomer (α or β) present.
Conclusion
The synthesis of this compound is a critical enabling step in the development of 2'-C-methylated nucleoside antivirals. Both the lactone reduction strategy and the oxidation-addition strategy offer viable and robust pathways to this key intermediate. Strategy A is highly efficient if the starting lactone is accessible, offering a short and high-yielding route. Strategy B provides greater flexibility, starting from a more common ribose derivative, and showcases fundamental transformations in carbohydrate chemistry. The choice of route will depend on starting material availability, scalability requirements, and the specific expertise of the research team. Both protocols, grounded in established chemical principles, provide a solid foundation for the successful synthesis of this important molecule.
References
-
Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., Tsapkina, E. N., Karpeisky, M. Ya., & Mikhailov, S. N. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 166(2), 219–232.
-
Sci-Hub. (n.d.). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Retrieved from a publicly available version of the 1987 Carbohydrate Research paper.
-
Clark, J. et al. (2009). Process for the production of 2-C-methyl-D-ribonolactone. U.S. Patent No. 7,598,373 B2.
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved January 20, 2026.
-
Ross, R. et al. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. U.S. Patent Application No. 14/533,744.
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved January 20, 2026.
-
Scilit. (n.d.). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Retrieved January 20, 2026.
-
ResearchGate. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry.
-
Wiley Online Library. (2001). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
-
ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved January 20, 2026.
-
World Intellectual Property Organization. (2013). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. Patent No. WO2013188480A1.
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved January 20, 2026.
-
BenchChem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. Retrieved January 20, 2026.
-
National Institutes of Health. (n.d.). Practical Silyl Protection of Ribonucleosides. Retrieved January 20, 2026.
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 20, 2026.
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved January 20, 2026.
-
SynThink Research Chemicals. (n.d.). 2-C-Methyl-D-ribonic Acid γ-Lactone. Retrieved January 20, 2026.
-
PubMed. (n.d.). Regioselective synthesis of 1,3,5-13C3 and 2,4-13C2-labeled 2-deoxyribonolactones. Retrieved January 20, 2026.
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved January 20, 2026.
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved January 20, 2026.
-
Royal Society of Chemistry. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews.
-
ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved January 20, 2026.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 20, 2026.
-
ResearchGate. (n.d.). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. Retrieved January 20, 2026.
-
MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved January 20, 2026.
-
Sigma-Aldrich. (n.d.). β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate. Retrieved January 20, 2026.
-
PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. Retrieved January 20, 2026.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved January 20, 2026.
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor.
-
Google Patents. (n.d.). Process of preparing Grignard reagent. U.S. Patent No. 9,145,341 B2.
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Application Notes & Protocols: Synthesis of 2'-C-Methylnucleosides using 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Introduction: The Significance of 2'-C-Methylnucleosides
Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Modifications to the sugar moiety, in particular, can dramatically alter the biological activity, stability, and selectivity of these compounds. Among the most impactful modifications is the introduction of a methyl group at the 2'-carbon of the ribose ring. This substitution sterically hinders the approach of polymerases and enhances metabolic stability against degradation by nucleases.
2'-C-methylnucleosides have demonstrated potent inhibitory activity against various viral RNA-dependent RNA polymerases (RdRp), making them a critical class of molecules in the development of therapeutics for viruses like Hepatitis C (HCV) and other flaviviruses.[1] The synthesis of these vital compounds relies on robust and stereoselective methods for coupling a modified sugar with a nucleobase. This guide provides a detailed overview and validated protocols for the use of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose as a key glycosyl donor in the synthesis of 2'-C-methylated nucleosides.
Mechanistic Rationale: The Vorbrüggen Glycosylation Pathway
The most prevalent and versatile method for forming the crucial N-glycosidic bond in nucleoside synthesis is the Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[2][3] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic, protected sugar derivative in the presence of a Lewis acid catalyst.[2]
The Role of Key Components
-
Glycosyl Donor (this compound): This molecule serves as the electrophilic sugar component. The benzoyl (Bz) protecting groups are essential for several reasons:
-
Stability and Solubility: They render the sugar soluble in common organic solvents used for the reaction and protect the hydroxyl groups from unwanted side reactions.[][5]
-
Activation: While a 2'-O-acyl group in standard ribonucleosides provides neighboring group participation to direct β-stereoselectivity, this is not possible here due to the 2'-C-methyl substitution.[2] The electron-withdrawing nature of the benzoyl groups, however, still helps to activate the anomeric center.
-
-
Nucleobase: The nucleobase (e.g., uracil, cytosine, adenine) is rendered nucleophilic and soluble in the organic reaction medium by persilylation, typically using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step is critical for efficient coupling.
-
Lewis Acid Catalyst: A strong Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄), is required to activate the glycosyl donor.[6][7] The catalyst facilitates the departure of the anomeric leaving group (typically an acetate or the 1-O-benzoyl group itself), generating a key resonance-stabilized oxocarbenium ion intermediate.[2] This intermediate is highly electrophilic and poised for attack by the silylated nucleobase.
Stereochemical Control
In the synthesis of standard ribonucleosides, the 2'-acyloxy group provides anchimeric assistance, forming a cyclic acyloxonium ion that shields the α-face of the ribose ring. This forces the incoming nucleobase to attack from the β-face, resulting in exclusively the desired β-anomer.
For 2'-C-methyl-ribofuranose derivatives, this pathway is blocked. The reaction proceeds through a more planar oxocarbenium ion.[2] While this reduces the inherent stereoselectivity, the reaction often favors the formation of the thermodynamically more stable β-anomer, where the bulky nucleobase is in a pseudo-equatorial position, minimizing steric hindrance. The choice of solvent and Lewis acid can influence the anomeric ratio, and careful optimization is often necessary.
Figure 1. High-level experimental workflow for 2'-C-methylnucleoside synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Persilylation of Nucleobase (General Procedure)
This protocol renders the nucleobase soluble and highly nucleophilic for the subsequent coupling reaction.
-
To a flame-dried flask under an inert atmosphere, add the nucleobase (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) as both the reagent and solvent (approx. 10 mL per gram of nucleobase).
-
Heat the suspension to reflux (approx. 125-130 °C) with stirring. The mixture should become a clear, homogeneous solution within 2-4 hours.
-
Once the solution is clear, cool it to room temperature and remove the excess HMDS under high vacuum.
-
The resulting silylated nucleobase (a viscous oil or white solid) should be used immediately in the next step without further purification.
Protocol 2: Lewis Acid-Mediated Vorbrüggen Glycosylation
This is the key bond-forming step where the sugar and base are coupled.
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the glycosyl donor, This compound (1.0 eq)[8], and the freshly prepared persilylated nucleobase (1.2-1.5 eq).
-
Dissolve the solids in anhydrous 1,2-dichloroethane or acetonitrile (approx. 15 mL per gram of sugar donor). Note: Acetonitrile can sometimes participate in side reactions with certain Lewis acids and weakly reactive nucleobases; 1,2-dichloroethane is often a safer choice.[1]
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sugar is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the protected 2'-C-methylnucleoside.
Protocol 3: Deprotection of Benzoyl Groups
This final step removes the protecting groups to yield the target nucleoside.
-
Dissolve the purified, protected nucleoside from Protocol 2 in anhydrous methanol (approx. 20 mL per gram).
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a saturated solution of ammonia in methanol (7N, approx. 10 eq) until the solution is saturated.
-
Seal the reaction vessel (e.g., a pressure-rated tube or a tightly sealed flask) and stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until all starting material and partially deprotected intermediates are consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the final 2'-C-methylnucleoside by silica gel chromatography or recrystallization.
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the glycosylation of various nucleobases with a protected 2-C-methyl-D-ribofuranose donor, as adapted from literature precedents.[6][9]
| Nucleobase | Glycosyl Donor | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Uracil | 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose | TMSOTf (1.5) | Acetonitrile | RT | 18 | 70-80 |
| N⁴-Benzoylcytosine | 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose | TMSOTf (1.5) | Acetonitrile | RT | 20 | 65-75 |
| N⁶-Benzoyladenine | 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose | TMSOTf (1.5) | Acetonitrile | RT | 24 | 50-60 |
Note: Yields are for the coupling step and are highly dependent on the precise substrates, purity of reagents, and reaction scale. The use of the tri-O-benzoyl sugar follows the same principles.
Visualization of Key Chemical Structures
Figure 2. Structures of the glycosyl donor, a silylated nucleobase, and the resulting protected nucleoside.
Figure 3. Simplified mechanistic pathway of the Vorbrüggen glycosylation.
References
-
Wikipedia. (2023, December 2). Synthesis of nucleosides. Retrieved from [Link]
- Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., Tsapkina, E. N., Karpeisky, M. Ya., & Mikhailov, S. N. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
CD BioGlyco. (n.d.). 2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. Retrieved from [Link]
-
Mikhailov, S. N., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. Retrieved from [Link]
-
Sharma, G., & Sharma, U. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Retrieved from [Link]
-
Eyer, L., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. Retrieved from [Link]
Sources
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- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Benzoylation of 2-C-methyl-D-ribofuranose for Antiviral Drug Development
Introduction: The Pivotal Role of 2-C-methyl-D-ribofuranose in Nucleoside Analogue Synthesis
In the landscape of antiviral therapeutics, nucleoside analogues represent a cornerstone of drug design.[1][2] Their efficacy hinges on their ability to mimic natural nucleosides, thereby interfering with viral replication. A key structural modification that has yielded potent antiviral agents is the introduction of a methyl group at the 2'-position of the ribose sugar.[3] 2-C-methyl-D-ribofuranose is a critical chiral precursor for the synthesis of these modified nucleosides.[4][5][6] To facilitate the stereoselective construction of the final nucleoside analogue, the hydroxyl groups of the ribofuranose moiety must be temporarily protected. The benzoyl group (Bz) is an ideal protecting group in this context due to its stability in a wide range of reaction conditions and its facile removal under basic conditions.[7] Furthermore, its crystalline nature often aids in the purification of intermediates.[7]
This application note provides a comprehensive, field-proven protocol for the per-benzoylation of 2-C-methyl-D-ribofuranose to yield 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. We will delve into the causality behind the experimental choices, from reagent selection to reaction monitoring and purification, equipping researchers with the knowledge to confidently execute this pivotal transformation.
Reaction Scheme: The Schotten-Baumann Benzoylation
The benzoylation of 2-C-methyl-D-ribofuranose is typically achieved via the Schotten-Baumann reaction.[8][9] This method involves the use of benzoyl chloride in the presence of a base, such as pyridine, which serves both as a catalyst and an acid scavenger.[8]
General Reaction:
The pyridine neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the benzoylation protocol, from starting material to purified product.
Caption: Experimental workflow for the benzoylation of 2-C-methyl-D-ribofuranose.
Detailed Step-by-Step Protocol
This protocol is designed for the benzoylation of 1 gram of 2-C-methyl-D-ribofuranose. Adjustments can be made for different scales.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount ( g/mmol ) | Equivalents |
| 2-C-methyl-D-ribofuranose | 164.16 | 1.0 g / 6.09 mmol | 1.0 |
| Anhydrous Pyridine | 79.10 | 20 mL | Solvent |
| Benzoyl Chloride | 140.57 | 2.57 g / 18.27 mmol | 3.0 |
| Dichloromethane (DCM) | 84.93 | As needed | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | Solvent |
| Hexanes | - | As needed | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | As needed | Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | Wash |
| Brine | - | As needed | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | As needed | Stationary Phase |
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-C-methyl-D-ribofuranose (1.0 g, 6.09 mmol).
-
Dissolve the starting material in anhydrous pyridine (20 mL). The use of anhydrous pyridine is crucial to prevent the hydrolysis of benzoyl chloride.
-
Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon the addition of benzoyl chloride.
-
-
Benzoylation:
-
Slowly add benzoyl chloride (2.13 mL, 18.27 mmol, 3.0 equiv.) dropwise to the cooled solution over 15-20 minutes. A slight excess of benzoyl chloride ensures complete reaction of all hydroxyl groups.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, being more nonpolar due to the benzoyl groups, will have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of an ice-water mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The benzoyl group's UV activity simplifies fraction analysis by TLC with a UV lamp.[7]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
-
Mechanism of Benzoylation: A Nucleophilic Acyl Substitution
The benzoylation of the hydroxyl groups on 2-C-methyl-D-ribofuranose proceeds through a nucleophilic acyl substitution mechanism.[7][8]
Caption: Mechanism of pyridine-mediated benzoylation.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[8]
-
Proton Abstraction: The resulting protonated ester is deprotonated by pyridine, which also neutralizes the HCl formed in the reaction, to yield the final benzoate ester and pyridinium hydrochloride.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features:
-
Reaction Monitoring: The use of TLC allows for real-time tracking of the reaction's progress, preventing premature work-up or unnecessarily long reaction times.
-
Stoichiometry: The slight excess of benzoyl chloride ensures the complete protection of all hydroxyl groups, simplifying the subsequent purification process by minimizing the presence of partially benzoylated intermediates.
-
Purification: Flash column chromatography provides a reliable method for isolating the desired product from any unreacted benzoyl chloride, benzoic acid (from hydrolysis), and other minor byproducts. The crystalline nature of the product often allows for further purification by recrystallization if necessary.[7]
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the benzoyl groups can be readily identified by characteristic signals in the aromatic region of the NMR spectra and the increased molecular weight in the mass spectrum.
Conclusion
This application note provides a detailed and reliable protocol for the benzoylation of 2-C-methyl-D-ribofuranose, a critical step in the synthesis of novel antiviral nucleoside analogues. By understanding the rationale behind each step, from the choice of reagents to the purification strategy, researchers can confidently and efficiently prepare this key intermediate. The successful synthesis of this compound opens the door to further synthetic manipulations and the ultimate development of potentially life-saving therapeutics.
References
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López-Herrera, F. J., Sarabia-García, F., Pino-González, M. S., & García-Aranda, J. F. (n.d.). A New Synthesis of 2-C-Methyl-d-Ribono-1,4-Lactone and the C-9/C-13 Fragment of Methynolide. Taylor & Francis Online. Retrieved from [Link]
-
Lu, Y., Hou, C., Ren, J., & Pei, Z. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 637. Retrieved from [Link]
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Chemca. (n.d.). Schotten-Baumann Reaction: Benzoylation Mechanism. Chemca. Retrieved from [Link]
-
Holzapfel, C. W., Koekemoer, J. M., & Marais, C. F. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 19-26. Retrieved from [Link]
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Unacademy. (n.d.). Benzoylation. Unacademy. Retrieved from [Link]
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NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]
-
Lu, Y., et al. (2019). Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. The Journal of Organic Chemistry, 84(1), 453-460. Retrieved from [Link]
- Google Patents. (n.d.). US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone. Google Patents.
-
Galochkina, T., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate. Retrieved from [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Retrieved from [Link]
-
De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Retrieved from [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]
-
Galochkina, T. A., & Karpenko, I. L. (2021). Antiviral nucleoside analogs. Russian Chemical Bulletin, 70(5), 785-806. Retrieved from [Link]
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Application Notes and Protocols: 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Among the privileged scaffolds in drug discovery, nucleoside analogues hold a prominent position, particularly in the development of antiviral and anticancer drugs. This compound is a key synthetic intermediate, strategically designed for the construction of a specific class of potent nucleoside analogues: the 2'-C-methylnucleosides.
The introduction of a methyl group at the 2'-position of the ribose sugar profoundly influences the biological activity of the resulting nucleoside. This modification can enhance the metabolic stability of the analogue and often imparts selective and potent inhibition of viral polymerases or other key cellular enzymes. Consequently, this compound serves as a critical building block for the synthesis of compounds with significant therapeutic potential. The benzoyl protecting groups are not merely passive participants in the synthetic scheme; they play a crucial role in directing the stereochemistry of the glycosylation reaction and ensuring the stability of the ribofuranose ring during synthesis.
These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, detailing its application in the synthesis of bioactive nucleosides and providing robust protocols for its use.
Application in the Synthesis of Antiviral and Anticancer Nucleoside Analogues
The primary application of this compound is as a precursor for the synthesis of 2'-C-methylnucleosides, a class of compounds that has demonstrated significant promise in antiviral and anticancer research.
Antiviral Agents: Targeting Viral Polymerases
2'-C-methylnucleosides have emerged as a cornerstone in the development of inhibitors for the RNA-dependent RNA polymerase (RdRp) of several viruses, most notably the Hepatitis C virus (HCV). The 2'-C-methyl group is a key pharmacophoric feature that can lead to chain termination during viral RNA replication. The resulting nucleoside analogues act as competitive inhibitors of the natural nucleoside triphosphates, and upon incorporation into the growing RNA strand, they halt further elongation.
A notable example is the synthesis of 2'-C-methylcytidine, a potent inhibitor of HCV replication. The synthesis involves the coupling of a protected 2-C-methyl-D-ribofuranose derivative with a silylated cytosine base. The benzoyl groups on the ribose precursor ensure the desired β-anomeric configuration of the final nucleoside, which is crucial for biological activity. Several 2'-C-methyl purine nucleosides have also been synthesized and evaluated as potential inhibitors of HCV.[1]
Anticancer Agents: Inducing Cell Death in Cancerous Cells
Beyond their antiviral properties, 2'-C-methylnucleosides have also been investigated for their potential as anticancer agents. These analogues can be incorporated into the DNA or RNA of cancer cells, leading to the disruption of cellular processes and the induction of apoptosis (programmed cell death). For instance, 2'-deoxy-2'-methylidenecytidine, a related compound, has demonstrated potent anticancer activity against various leukemia cell lines.[2] The synthesis of such compounds often relies on versatile precursors like this compound.
The Rationale Behind Experimental Choices: Why Benzoyl Protecting Groups?
The selection of protecting groups is a critical aspect of nucleoside synthesis. Benzoyl groups are frequently employed for the protection of hydroxyl groups in carbohydrate chemistry for several key reasons:
-
Stability: Benzoyl esters are significantly more stable than acetyl esters to a range of reaction conditions, providing robust protection during multi-step syntheses.[2]
-
Stereodirecting Effect: The benzoyl group at the C-2 position can participate in the glycosylation reaction, forming a transient benzoxonium ion. This intermediate shields the α-face of the ribose ring, leading to the preferential formation of the desired β-anomer during nucleobase coupling (the anomer found in natural nucleosides).[3] This is a classic example of neighboring group participation.
-
Crystallinity: Benzoylated derivatives of sugars are often crystalline solids, which facilitates their purification by recrystallization.
-
Removal Conditions: Benzoyl groups can be readily removed under basic conditions, such as with sodium methoxide in methanol or ammonia in methanol, without affecting the newly formed glycosidic bond.[4]
While other protecting groups like silyl ethers are also used, benzoyl groups offer a unique combination of stability, stereocontrol, and ease of handling that makes them particularly well-suited for the synthesis of 2'-C-methylnucleosides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a 2'-C-methylnucleoside using this compound as the key intermediate.
Protocol 1: Synthesis of this compound (Illustrative Pathway)
While a direct one-pot synthesis is complex, a plausible multi-step approach starting from D-ribose is outlined below, based on established carbohydrate chemistry.
Caption: Illustrative synthetic pathway to the target intermediate.
Step-by-Step Methodology:
-
Formation of Methyl Glycoside: D-ribose is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form methyl β-D-ribofuranoside.
-
Protection of 2,3-Hydroxyls: The cis-diol at the 2 and 3 positions is selectively protected using acetone and an acid catalyst to form the isopropylidene acetal.
-
Oxidation of 5-Hydroxyl: The primary hydroxyl group at the 5-position is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Methylation: The ketone is reacted with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to introduce the methyl group at the 2-position. This reaction typically proceeds with high stereoselectivity.
-
Deprotection: The isopropylidene and methyl glycoside protecting groups are removed by acid hydrolysis to yield 2-C-methyl-D-ribofuranose.
-
Benzoylation: The unprotected 2-C-methyl-D-ribofuranose is treated with benzoyl chloride in the presence of pyridine to afford the final product, this compound. Purification is typically achieved by column chromatography.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of 2'-C-Methylcytidine
This protocol details the coupling of this compound with a silylated nucleobase to form the protected nucleoside.
Caption: Workflow for Vorbrüggen glycosylation.
Step-by-Step Methodology:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend cytosine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated cytosine. Cool the reaction mixture to room temperature.
-
Glycosylation Reaction: In a separate flame-dried flask, dissolve this compound in anhydrous acetonitrile. Add this solution to the freshly prepared silylated cytosine solution. Cool the mixture to 0 °C and add a stoichiometric amount of TMSOTf dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the protected 2'-C-methylcytidine.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature for 24-48 hours. Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to obtain pure 2'-C-methylcytidine.
Data Summary: Biological Activity of 2'-C-Methylnucleosides
The following table summarizes the reported in vitro biological activities of representative 2'-C-methylnucleosides synthesized from precursors like this compound.
| Compound | Target | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| 2'-C-Methylcytidine | HCV NS5B Polymerase | HCV Replicon Assay | Potent Inhibition | [5] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | HCV NS5B Polymerase | HCV Replicon Assay | Potent Inhibitor | [5] |
| 2'-Deoxy-2'-fluoro-2'-C-methyl purine nucleosides | HCV NS5B Polymerase | HCV Replicon Assay | Varies with purine base | [1] |
| 2'-Deoxy-2'-methylidenecytidine | - | L1210 Leukemia Cells | 0.3 µM | [2] |
References
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Clark, J. L., Hollecker, L., Mason, J., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715. [Link]
-
Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., Tsapkina, E. N., Karpeisky, M. Y., & Mikhailov, S. N. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 166(2), 219–232. [Link]
-
Choi, Y., Lee, C., & Hong, J. H. (2020). Synthesis and antiviral activity of a series of 2′-C-methyl-4′-thionucleoside monophosphate prodrugs. Molecules, 25(21), 5194. [Link]
-
Chou, T. S., Heath, P. C., Patterson, S. E., Pendergrass, K. A., Chu, C. K., & Schinazi, R. F. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of Medicinal Chemistry, 35(16), 3037–3043. [Link]
-
Clark, J. L., Hollecker, L., Mason, J., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504–5508. [Link]
-
Naciuk, F. F., Nascimento, A. F. Z., Rocha, R. P. F., de David, C., de Souza, A. C. S., Jochmans, D., ... & Bruder, M. R. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1146765. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Beigelman, L. N., Gurskaya, G. V., Tsapkina, E. N., Karpeisky, M. Y., & Mikhailov, S. N. (1987). A new synthesis of 2'-C-methylnucleosides starting from D-ribose. Carbohydrate Research, 166(2), 219-232. [Link]
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis, XXXI. A new simplified nucleoside synthesis. Chemische Berichte, 114(4), 1234-1255. [Link]
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1146765. [Link]
-
Guo, Z., & Wang, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 7(2), 158–170. [Link]
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Application Notes & Protocols for the Chemical Synthesis of Modified Ribonucleosides
For: Researchers, scientists, and drug development professionals.
Abstract
Modified ribonucleosides are fundamental to the fields of therapeutics, diagnostics, and synthetic biology. Their inclusion in oligonucleotides can confer desirable properties such as enhanced stability against nucleases, improved binding affinity, and reduced immunogenicity.[1] This guide provides an in-depth exploration of the chemical synthesis of these critical compounds. We move beyond simple recitation of steps to explain the underlying chemical principles, offering field-tested protocols for common modifications, and detailing the rigorous analytical techniques required for validation. This document is designed to empower researchers to not only execute these syntheses but also to innovate and troubleshoot effectively.
Part 1: Foundational Concepts in Ribonucleoside Synthesis
The synthesis of modified ribonucleosides is a nuanced area of organic chemistry, presenting unique challenges primarily due to the poly-functional nature of the starting materials. A successful synthesis hinges on a meticulously planned strategy for the selective protection and deprotection of reactive groups.
1.1 The Imperative of Protecting Groups
A ribonucleoside possesses several reactive hydroxyl groups (2', 3', and 5') and, in the cases of A, G, and C, reactive exocyclic amines on the nucleobase. To achieve selective modification at a single desired position, all other reactive sites must be temporarily masked with protecting groups.
-
5'-Hydroxyl Protection: The 5'-hydroxyl is the most reactive hydroxyl group and is typically protected first. The acid-labile dimethoxytrityl (DMT) group is the most common choice for this role, as its removal can be achieved under mild acidic conditions that do not affect other protecting groups.[2]
-
2'-Hydroxyl Protection: Differentiating between the 2'- and 3'-hydroxyls is a central challenge in ribonucleoside chemistry. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-position due to its stability during synthesis and its selective removal by a fluoride source.[2][3] Alternative strategies, such as using the triisopropylsilyloxymethyl (TOM) group, are also employed, particularly for longer RNA sequences.[4]
-
Nucleobase Protection: The exocyclic amines of adenosine, guanosine, and cytidine are typically protected by acylation (e.g., with benzoyl, acetyl, or isobutyryl groups) to prevent side reactions during oligonucleotide synthesis.[5]
1.2 Key Synthetic Strategies
Two primary pathways are employed for generating modified ribonucleosides:
-
Post-glycosylation Modification: This is the most common approach, where a standard, commercially available ribonucleoside is used as the starting material. A series of protection, modification, and deprotection steps are then carried out on the pre-formed nucleoside.
-
Glycosylation of a Modified Base: In this strategy, the nucleobase is modified first, and then it is coupled to a protected ribose sugar. The Vorbrüggen glycosylation is a prominent method for this coupling, typically involving a silylated nucleobase and a protected sugar acetate in the presence of a Lewis acid.[6][7]
The choice of strategy depends on the nature of the desired modification and the availability of starting materials.
Part 2: General Synthesis Workflow
The synthesis of a modified ribonucleoside is a multi-step process that demands careful execution and purification at each stage. The following diagram illustrates a typical workflow for a post-glycosylation modification.
Caption: General workflow for modified ribonucleoside synthesis.
Part 3: Detailed Experimental Protocols
Here we provide detailed, field-proven protocols for the synthesis of two common and therapeutically relevant modified ribonucleosides: 2'-O-methyluridine and pseudouridine.
3.1 Protocol 1: Synthesis of 2'-O-Methyluridine
2'-O-methylation is a frequent modification in natural RNAs that enhances metabolic stability.[1] This protocol outlines a direct methylation approach.
Materials:
-
Uridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add uridine (1.0 eq). Dissolve in anhydrous DMF.
-
Alkylation: Cool the solution to 0°C in an ice bath. Add NaH (1.2 eq) portion-wise over 15 minutes. Stir the suspension for 30 minutes at 0°C.
-
Causality: NaH is a strong base that deprotonates the most acidic hydroxyl group, primarily the 2'-hydroxyl, to form an alkoxide. This nucleophilic alkoxide is necessary for the subsequent reaction.
-
-
Add methyl iodide (1.5 eq) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The methyl iodide provides the electrophilic methyl group that is attacked by the ribonucleoside alkoxide in an Sₙ2 reaction, forming the 2'-O-methyl ether. A mixture of 2'- and 3'-O-methylated isomers is typically formed, with the 2'-isomer being the major product.[8]
-
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C to consume any excess NaH.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to separate the desired 2'-O-methyluridine from the 3'-isomer and unreacted starting material.
-
Characterization: Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and ¹H NMR.
3.2 Protocol 2: Synthesis of Pseudouridine (Ψ)
Pseudouridine, an isomer of uridine, is the most abundant RNA modification and is known to enhance the stability and translational capacity of mRNA.[9][10] Its synthesis involves the rearrangement of the glycosidic bond from N1 to C5 of the uracil base.[9] While enzymatic synthesis is common, chemical synthesis provides access to analogues. A common chemical approach involves the construction of the C-glycosidic bond.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Silylated 5-lithiated uracil (prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Sodium Methoxide in Methanol
Procedure:
-
Preparation of the Glycosyl Acceptor: In a flame-dried flask under argon, prepare a solution of 5-bromouracil in anhydrous THF. Cool to -78°C. Add n-butyllithium to form the 5-lithiated species, which is then silylated in situ.
-
Causality: This creates a nucleophilic carbon at the C5 position of the uracil ring, which is necessary to attack the electrophilic anomeric carbon of the ribose sugar.
-
-
Glycosylation: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (glycosyl donor) in anhydrous THF. Add this solution to the prepared 5-lithiated uracil solution at -78°C. Add TMSOTf as a Lewis acid catalyst.
-
Causality: The Lewis acid activates the glycosyl donor, facilitating the nucleophilic attack from the C5 of the uracil derivative to form the C-C glycosidic bond, characteristic of pseudouridine.[6]
-
-
Workup: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Deprotection: Dissolve the crude protected pseudouridine in methanol. Add a catalytic amount of sodium methoxide solution. Stir at room temperature until the deprotection of the benzoyl groups is complete (monitor by TLC).
-
Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final product by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity via HPLC, Mass Spectrometry, and NMR.
Part 4: The Self-Validating System: Purification and Characterization
The synthesis of a modified ribonucleoside is incomplete without rigorous analytical validation. This ensures the identity, purity, and structural integrity of the final compound, making the protocol a self-validating system.
4.1 Purification: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purification for modified ribonucleosides.[11] Ion-pair reversed-phase HPLC is particularly effective for separating the target molecule from structurally similar impurities and failure sequences.[11][12]
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse-Phase | Provides excellent separation based on hydrophobicity. |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water | TEAA acts as an ion-pairing agent, neutralizing the charge on the phosphate backbone (if present) and improving retention and resolution. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compounds from the column. |
| Gradient | A linear gradient from low to high %B | Allows for the separation of compounds with a wide range of polarities. |
| Detection | UV Absorbance at 260 nm | Nucleic acids have a strong absorbance at this wavelength, allowing for sensitive detection. |
4.2 Characterization: A Triad of Techniques
A combination of analytical techniques is essential to unequivocally confirm the successful synthesis of the target molecule.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming that the desired modification has occurred and that protecting groups have been successfully removed. Electrospray ionization (ESI) is a common technique used for this purpose.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[15]
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals to analyze include the anomeric proton (H1'), which confirms the β-configuration of the glycosidic bond, and signals corresponding to the modification itself (e.g., the methyl protons in 2'-O-methyluridine).[16][17]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the complete structure.
-
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for purification and analytical validation.
Part 5: Expert Insights & Troubleshooting
-
Incomplete Reactions: If TLC or HPLC analysis shows significant amounts of starting material, consider increasing the reaction time, temperature, or the equivalents of the modifying reagent. Ensure all reagents and solvents are anhydrous, as water can quench many of the reagents used.
-
Protecting Group Issues: The choice of protecting groups is critical. Ensure their stability under the reaction conditions for modification and their selective removal without affecting the rest of the molecule. For example, the TBDMS group is robust but requires specific fluoride-based deprotection conditions.[2]
-
Poor Separation: If isomers are difficult to separate by silica gel chromatography, consider using a different solvent system or switching to reverse-phase HPLC for purification. Derivatization of the hydroxyl groups can also alter retention times and improve separation.
References
-
Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. Available at: [Link]
-
Yale University Keck Oligo Synthesis Resource (n.d.). RNA & 2'-O-methyl RNA. Available at: [Link]
-
Wiley Online Library (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Dong, C., & Yu, Y. T. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes. Available at: [Link]
-
Wikipedia (n.d.). Synthesis of nucleosides. Available at: [Link]
-
Downey, A. M., & Hocek, M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bio-Synthesis Inc. (2018). Pseudouridine, an abundant post-transcriptional RNA modification. Available at: [Link]
-
Gawroński, J., et al. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research. Available at: [Link]
-
Pan, C., & Chen, S. J. (2011). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology. Available at: [Link]
-
Balasubramanian, S., et al. (2016). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethylcytidine. Chemical Communications. Available at: [Link]
-
Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available at: [Link]
-
Mikhailov, S. N., & Beigelman, L. N. (1990). Transient protection in nucleoside synthesis using trityl groups: Is it necessary to block hydroxyl groups?. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Pires, C. M., & Rauter, A. P. (2023). Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Carbohydrate Research. Available at: [Link]
-
Cohn, W. E. (1959). The Synthesis of Pseudouridine. Journal of the American Chemical Society. Available at: [Link]
-
Blaisdell, T. P., et al. (2014). Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Twist Bioscience (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Available at: [Link]
-
Gueddouda, N., et al. (2023). Control of protein synthesis through mRNA pseudouridylation by dyskerin. Nucleic Acids Research. Available at: [Link]
-
Balasubramanian, S., et al. (2016). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine. Semantic Scholar. Available at: [Link]
-
Glibetic, M., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules. Available at: [Link]
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Slupphaug, G., et al. (1995). 1H NMR Studies of Mouse Ribonucleotide Reductase: The R2 Protein Carboxyl-Terminal Tail, Essential for Subunit Interaction, Is Highly Flexible but becomes Rigid in the Presence of Protein R1. Biochemistry. Available at: [Link]
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Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols. Available at: [Link]
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ResearchGate (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Available at: [Link]
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Saha, P., et al. (2022). Incorporation and Utility of a Responsive Ribonucleoside Analogue in Probing the Conformation of a Viral RNA Motif by Fluorescence and 19F NMR Spectroscopy. Angewandte Chemie International Edition. Available at: [Link]
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Thüring, K., et al. (2016). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods. Available at: [Link]
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Shimadzu (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Available at: [Link]
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ResearchGate (n.d.). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Available at: [Link]
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Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy. Available at: [Link]
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van Haren, M. J., et al. (2021). Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. Nature Chemical Biology. Available at: [Link]
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Crossey, K., et al. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]
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The Animated Chemist (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Available at: [Link]
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Riml, C., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]
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Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. New Food Magazine. Available at: [Link]
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PDB-101 (2021). Methods for Determining Atomic Structures: NMR Spectroscopy. YouTube. Available at: [Link]
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Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. Available at: [Link]
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Jena Bioscience (n.d.). 5-Methylcytidine modification increases self-amplifying RNA effectiveness. Available at: [Link]
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Kay, L. E. (2021). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Journal of Cell Biology. Available at: [Link]
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Li, G., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules. Available at: [Link]
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ResearchGate (n.d.). Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. Available at: [Link]
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Agilent Technologies (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available at: [Link]
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Ti, G. S., et al. (1982). Transient Protection: Efficient One-Flask Syntheses of Protected Deoxynucleosides. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for the Purification of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Nucleoside Synthesis
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose is a key synthetic intermediate in the development of novel nucleoside analogues for antiviral and anticancer therapies. The presence of the 2'-C-methyl group can significantly alter the conformational and biological properties of nucleosides, making this a molecule of high interest. However, the synthetic route to this compound can introduce a variety of impurities, including diastereomers, incompletely benzoylated species, and residual reagents. Achieving high purity of this intermediate is paramount, as even trace impurities can compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the principles and practical protocols for the purification of this compound, drawing upon established methodologies for protected carbohydrates.
Understanding the Physicochemical Landscape of the Target Molecule
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Molecular Formula | C27H24O8 | [1][2] |
| Molecular Weight | 476.47 g/mol | [1][2] |
| Appearance | Likely a white to off-white solid or crystalline powder | General knowledge of similar compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DCM, EtOAc, Acetone) | [3] |
| Key Structural Features | Three hydrophobic benzoyl protecting groups, multiple chiral centers | Inferred from structure |
| Potential Impurities | Unreacted starting materials, partially benzoylated intermediates, benzoic acid, residual coupling reagents and bases (e.g., pyridine, DMAP), diastereomers. | Inferred from synthetic routes |
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often employed to achieve the high purity required for pharmaceutical applications. The primary methods for purifying this compound are liquid-liquid extraction, column chromatography, and recrystallization.
Initial Purification: Aqueous Workup and Extraction
Following the benzoylation reaction, a crucial first step is to remove water-soluble impurities and unreacted reagents. The reaction mixture is typically dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate. This organic layer is then washed sequentially with a mild acid, a mild base, and brine.
-
Acid Wash (e.g., dilute HCl): This step is critical for neutralizing and removing any basic catalysts or reagents used in the benzoylation, such as pyridine or triethylamine.[5]
-
Base Wash (e.g., saturated NaHCO3 solution): This wash removes acidic impurities, most notably benzoic acid which can be formed from the hydrolysis of excess benzoyl chloride.[5]
-
Brine Wash (saturated NaCl solution): This final wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions.
Caption: Aqueous Workup Workflow.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse for separating the target compound from less polar and more polar impurities. Given the hydrophobic nature of the benzoylated sugar, both normal-phase and reversed-phase chromatography can be effective.
Normal-Phase Chromatography:
This is the most common approach. A silica gel stationary phase is used with a non-polar mobile phase.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or toluene is typically employed. The optimal solvent system will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a gradient of 10% to 50% ethyl acetate in hexanes. For benzoylated sugars, solvent systems like toluene-EtOAc have been shown to be effective.[6]
Reversed-Phase Chromatography:
This technique is particularly useful for separating compounds based on hydrophobicity and can be advantageous for resolving closely related benzoylated species.[7]
-
Stationary Phase: C18-functionalized silica is the most common choice.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is used.
High-Purity Polishing: High-Performance Liquid Chromatography (HPLC)
For applications demanding the highest purity (>99.5%), such as in drug development, a final polishing step using HPLC is often necessary.[7]
-
Stationary Phase: Reversed-phase columns, such as C8 or C18, are generally preferred for benzoylated carbohydrates.[8] Phenyl-based stationary phases (e.g., phenyl-hexyl) can offer enhanced separation of aromatic compounds like benzoylated sugars through π-π interactions.[7]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. The addition of a small amount of a modifier like formic acid can sometimes improve peak shape.
-
Detection: UV detection at a wavelength where the benzoyl groups absorb strongly (around 230-240 nm) is ideal.
Caption: Column Chromatography Workflow.
Final Purification and Solid-State Control: Recrystallization
Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid, which is often desirable for stability and handling.[9]
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoylated sugars, common recrystallization solvents include ethanol, isopropanol, or mixtures like dichloromethane/hexane.[10]
-
Procedure: The crude or partially purified material is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Carefully apply this dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC, visualizing the spots under a UV lamp.
-
Pool the fractions containing the pure product.
-
Concentrate the pooled fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Preparative Reversed-Phase HPLC
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the C18 or Phenyl-Hexyl column, with the initial mobile phase conditions (e.g., 50% acetonitrile in water).
-
-
Sample Preparation:
-
Dissolve the partially purified product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Run a gradient elution method, for example, from 50% to 100% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector at ~235 nm.
-
-
Fraction Collection and Product Isolation:
-
Collect the peak corresponding to the desired product.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the aqueous phase can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated.
-
Protocol 3: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like DCM/hexanes) at room temperature and upon heating.
-
-
Recrystallization Procedure:
-
Place the material to be recrystallized in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Quality Control and Validation
To ensure the purity of the final product, a combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): To determine the exact purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
By employing these purification and analytical techniques, researchers and drug development professionals can ensure the high quality of their this compound, a critical step towards the successful synthesis of novel nucleoside-based therapeutics.
References
-
Stuckey, J. A., & Gildersleeve, J. C. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & biomolecular chemistry, 14(40), 9574–9580. [Link]
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Daniel, P. F. (1987). Separation of benzoylated oligosaccharides by reversed-phase high-pressure liquid chromatography: application to high-mannose type oligosaccharides. Methods in enzymology, 138, 94–116. [Link]
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Oleson, A., & Peterson, E. (2020). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 97(10), 3749–3755. [Link]
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Miyagi, M., Yokoyama, H., & Hibi, T. (2007). Sugar microanalysis by HPLC with benzoylation: improvement via introduction of a C-8 cartridge and a high efficiency ODS column. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 854(1-2), 286–290. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. Retrieved from [Link]
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Holzapfel, C. W., Koekemoer, J. M., & Marais, C. F. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 19-26. [Link]
- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
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PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
- Google Patents. (n.d.). CN114560897A - Post-treatment method for preparing all-benzoylated glucose.
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 202, 165-172. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES. Retrieved from [Link]
-
MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]
-
Stuckey, J. A., & Gildersleeve, J. C. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Analyst, 141(21), 5963-5967. [Link]
- Google Patents. (n.d.). WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof.
-
Chem-Impex. (n.d.). β-L-Ribofuranose 1-acetate 2,3,5-tribenzoate. Retrieved from [Link]
-
Song, Y., & Li, L. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 86(15), 7571–7578. [Link]
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Kempe, T., Chow, F., Sundquist, W. I., Nardi, T. J., Paulson, B., & Peterson, S. M. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic acids research, 10(21), 6695–6714. [Link]
-
Kennedy, J. H., & H-J, K. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1645, 462095. [Link]
-
Kováč, P., & Glaudemans, C. P. J. (1985). Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. Journal of Carbohydrate Chemistry, 4(3), 339-354. [Link]
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IU Pressbooks. (n.d.). Recrystallization of Sugar – Virtual Chemistry Experiments. Retrieved from [Link]
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UMI. (n.d.). A Synthetic Approach to Diphthamide. Retrieved from [Link]
- Google Patents. (n.d.). US4760139A - Method of preparing D-ribose.
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Application Note: Comprehensive Characterization of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Introduction
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS 30361-17-2) is a key synthetic intermediate in the development of modified nucleoside analogs, which are a cornerstone of antiviral and anticancer therapeutics. The introduction of a methyl group at the C-2' position of the ribose sugar can significantly impact the conformational properties and biological activity of the resulting nucleoside. Therefore, rigorous analytical characterization of this intermediate is paramount to ensure the identity, purity, and stereochemistry of the final active pharmaceutical ingredient. This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound, offering detailed protocols and expert insights for researchers in the field.
Molecular Structure and Properties
-
IUPAC Name: [(2R,3R,4R)-3,4-bis(benzoyloxy)-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate
The benzoyl protecting groups enhance the lipophilicity and thermal stability of the molecule, making it amenable to chromatographic purification and analysis.[1] The presence of multiple chiral centers necessitates careful stereochemical analysis.
Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, assess purity, and determine stereochemical integrity.
Caption: Workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is recommended for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will be characterized by signals in the aromatic region corresponding to the benzoyl groups and in the aliphatic region corresponding to the ribofuranose moiety and the C-2 methyl group. Based on data for analogous compounds, the following chemical shifts can be anticipated (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.20 - 8.20 | Multiplet | Protons of the three benzoyl groups. |
| H-1 (Anomeric) | ~ 6.0 - 6.5 | Singlet or Doublet | The chemical shift and coupling constant will depend on the anomeric configuration. |
| H-3, H-4, H-5 | ~ 4.5 - 5.9 | Multiplets | Complex overlapping signals of the ribofuranose ring protons. |
| C2-CH₃ | ~ 1.5 - 2.0 | Singlet | A characteristic singlet for the methyl group at the C-2 position. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific anomeric configuration. A ¹H NMR spectrum of the related compound, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, shows aromatic protons in the range of 7.3-8.1 ppm and the ribose protons between 4.5 and 6.5 ppm, which is consistent with the expected ranges for the target molecule.[6] For the analogous 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose, the anomeric proton is observed at δ 5.8–6.2 ppm (doublet) and the methyl protons at δ 3.3–3.5 ppm (singlet).[7]
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the carbonyl carbons of the benzoyl groups, the aromatic carbons, and the carbons of the ribofuranose ring and the C-2 methyl group.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Carbonyl Carbons | 164 - 167 | Three distinct signals for the benzoyl carbonyls. |
| Aromatic Carbons | 128 - 134 | Signals for the aromatic carbons of the benzoyl groups. |
| C-1 (Anomeric) | ~ 95 - 105 | Chemical shift is highly dependent on the anomeric configuration. |
| C-2, C-3, C-4, C-5 | ~ 60 - 90 | Carbons of the ribofuranose ring. |
| C2-CH₃ | ~ 20 - 25 | Signal for the C-2 methyl group. |
Note: These are estimated chemical shift ranges based on known data for similar benzoylated ribofuranose derivatives. For 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose, the benzoyl carbonyl carbons appear at δ 165–170 ppm and the methyl carbon at δ 55–57 ppm.[7]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Acquisition:
-
Record a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Record a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the target compound and for providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Expected Mass Spectrometric Data
-
Molecular Ion: The expected monoisotopic mass of C₂₇H₂₄O₈ is 476.1471 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 477.1544. Adducts with sodium [M+Na]⁺ (m/z 499.1363) or potassium [M+K]⁺ (m/z 515.1102) are also commonly observed. For the related 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose, the molecular ion peak is consistent with C27H24O8 (m/z 476.5).[7]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will induce fragmentation of the molecular ion. Key fragmentation pathways would likely involve the loss of the benzoyl groups (105 Da for C₆H₅CO) and cleavage of the ribofuranose ring.
Caption: Predicted MS fragmentation pathway.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS data for fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and UPLC are the primary techniques for assessing the purity of this compound. Due to the presence of the benzoyl groups, UV detection is highly effective.
Purity Assessment
A reversed-phase HPLC method is generally suitable for purity analysis. The high lipophilicity of the compound will result in good retention on a C18 stationary phase.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a gradient of 50-90% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm, where the benzoyl groups have strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Chiral Chromatography for Stereoisomer Separation
The synthesis of this compound can potentially lead to the formation of diastereomers or anomers. Chiral HPLC may be necessary to separate these stereoisomers. Polysaccharide-based chiral stationary phases are often effective for the separation of sugar derivatives.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in the synthesis of novel nucleoside analogs. The strategic application of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC/UPLC for purity assessment, as detailed in this application note, provides a robust framework for ensuring the quality and integrity of this important synthetic intermediate. Adherence to these protocols will enable researchers to proceed with confidence in the subsequent stages of drug discovery and development.
References
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-
Kellner, S., Ochel, A., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]
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Amerigo Scientific. This compound. [Link]
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-
Su, D., et al. (2022). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences, 119(10), e2117243119. [Link]
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Dutta, B., & Varghese, R. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 156, 3-11. [Link]
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Application Note: Strategies and Protocols for Nucleobase Coupling Reactions in Drug Discovery
Abstract
The chemical modification of nucleobases is a cornerstone of modern drug development and chemical biology. The synthesis of novel nucleoside analogues and the functionalization of nucleic acids depend on a robust portfolio of coupling reactions that allow for the precise formation of C-N, C-C, and C-heteroatom bonds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core reaction conditions and protocols for several indispensable coupling strategies. We delve into the mechanistic rationale behind experimental choices for N-glycosylation, Mitsunobu N-alkylation, Michael additions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights to enhance reaction success and reproducibility.
Foundational Principles in Nucleobase Reactivity
Nucleobases (purines and pyrimidines) are heterocyclic structures with multiple nucleophilic nitrogen atoms and reactive carbon positions. A primary challenge in their modification is achieving regioselectivity—directing the coupling reaction to the desired atom.[1][2]
-
Regioselectivity: In purines like adenine and guanine, alkylation can occur at multiple ring nitrogens (e.g., N1, N3, N7, N9). The outcome is often dictated by a delicate balance between kinetic and thermodynamic control.[1][3] For instance, adenine alkylation in neutral media often favors the N3 position (kinetic product), while reacting the adenine anion typically yields N9 and N7 derivatives (thermodynamic products).[1]
-
Protecting Groups: To enforce regioselectivity and prevent unwanted side reactions, the use of protecting groups is essential.[4][5] Exocyclic amino groups (N⁶ of adenine, N⁴ of cytosine, N² of guanine) are commonly protected with acyl groups like benzoyl (Bz) or acetyl (Ac), which can be removed under basic conditions.[5] For the sugar moiety in nucleoside synthesis, hydroxyl groups are typically protected as esters (e.g., acetate, benzoate) or silyl ethers.[6]
N-Glycosylation: The Genesis of Nucleosides
The formation of the N-glycosidic bond between a nucleobase and a sugar is the defining step in nucleoside synthesis. The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is the most prevalent and versatile method for this transformation.[7][8]
Mechanism & Rationale
This reaction involves coupling a silylated nucleobase with an electrophilic sugar derivative, typically an acyl-protected ribose or deoxyribose, in the presence of a Lewis acid catalyst.[7][9]
-
Silylation: The nucleobase is first treated with a silylating agent (e.g., HMDS, BSA). This increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogens.
-
Activation: A Lewis acid (e.g., TMSOTf, SnCl₄) activates the protected sugar, facilitating the departure of the anomeric leaving group (often an acetate) to generate a key oxocarbenium ion intermediate.[10][11]
-
Nucleophilic Attack: The silylated nucleobase attacks the oxocarbenium ion. For acyl-protected ribose, the C2-acyl group provides neighboring group participation, ensuring the stereoselective formation of the desired β-anomer.[7]
Caption: Silyl-Hilbert-Johnson reaction workflow.
Protocol: Synthesis of β-Uridine
This protocol describes the coupling of silylated uracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (ACN)
-
Sodium methoxide (NaOMe) in methanol
-
Dichloromethane (DCM), Saturated aq. NaHCO₃
Procedure:
-
Silylation: In a flame-dried flask under N₂, suspend uracil (1.0 equiv) in HMDS. Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (approx. 2-4 hours).
-
Evaporation: Remove excess HMDS under vacuum to obtain persilylated uracil as an oil.
-
Coupling: Dissolve the silylated uracil and the protected ribose (1.05 equiv) in anhydrous ACN.
-
Catalysis: Cool the solution to 0°C and add TMSOTf (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching & Extraction: Quench the reaction by adding saturated aq. NaHCO₃. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification (Protected): Purify the crude product by silica gel chromatography to yield the protected uridine.
-
Deprotection: Dissolve the protected nucleoside in methanol and add a solution of NaOMe in methanol. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralization & Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final product by recrystallization or chromatography.
| Catalyst | Typical Solvent | Temperature | Common Yields |
| TMSOTf | Acetonitrile, DCE | 0°C to RT | 85-95% |
| SnCl₄ | Acetonitrile, DCE | 0°C to RT | 80-90% |
| Tf₂O | Dichloromethane | -20°C to 0°C | 75-90% |
Mitsunobu Reaction: Versatile N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-N bonds by converting a primary or secondary alcohol into a leaving group in situ, which is then displaced by a nitrogen nucleophile, such as a purine or pyrimidine.[12] A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's carbon center, consistent with an Sₙ2 mechanism.[13][14]
Mechanism & Rationale
The reaction relies on triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
-
Betaine Formation: PPh₃ attacks the N=N bond of DEAD/DIAD to form a betaine intermediate.[12]
-
Proton Transfer: The betaine deprotonates the nucleobase (pKa < 13 is ideal), forming an ion pair.[12][14]
-
Oxyphosphonium Intermediate: The alcohol's oxygen atom attacks the positively charged phosphorus, forming a key alkoxyphosphonium salt and displacing the hydrazine byproduct. This converts the hydroxyl into an excellent leaving group.
-
Sₙ2 Displacement: The deprotonated nucleobase anion attacks the carbon bearing the oxyphosphonium leaving group, leading to the N-alkylated product with inverted stereochemistry.[13]
Caption: Key intermediates in the Mitsunobu reaction.
Protocol: General N-9 Alkylation of a Purine
This protocol is a general procedure for the N-alkylation of a purine derivative with a secondary alcohol.[13]
Materials:
-
Purine derivative (e.g., 6-chloropurine) (1.0 equiv)
-
Secondary alcohol (1.05 equiv)
-
Triphenylphosphine (PPh₃) (1.05 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a solution of the alcohol and PPh₃ in anhydrous THF under a nitrogen atmosphere, add the purine derivative.
-
Reagent Addition: Treat the resulting suspension/solution with DIAD, added dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours (or heat to 50-70°C if necessary). Monitor progress by TLC.[13]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove. Trituration with a non-polar solvent like diethyl ether can sometimes precipitate the byproducts before chromatography.
Palladium-Catalyzed Cross-Coupling: C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable for modifying the carbon skeleton of nucleobases, enabling the synthesis of analogues with diverse functionalities.[15][16] Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig are routinely used to form C-C, C-C (alkynyl), and C-N bonds, respectively.[15][17] These reactions typically start from a halogenated (I, Br, Cl) or triflated nucleobase/nucleoside.[15][16]
Mechanism & Rationale
These reactions share a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[18]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the halo-nucleobase (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.
-
Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira):
-
Suzuki: An organoboron species (R-B(OR)₂) transfers its organic group to the palladium center. This step requires a base to activate the boronic acid.[18]
-
Sonogashira: A terminal alkyne coordinates to the palladium. A copper(I) co-catalyst is often used to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation.[19]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[20]
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Protocol: Sonogashira Coupling on 5-Iodouridine
This protocol describes the coupling of a terminal alkyne to 5-iodouridine.[21][22]
Materials:
-
Protected 5-iodouridine (1.0 equiv)
-
Terminal alkyne (1.5-2.0 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or THF
Procedure:
-
Setup: In a Schlenk flask, dissolve the protected 5-iodouridine in anhydrous DMF under argon.
-
Reagent Addition: Add the terminal alkyne, CuI, and the palladium catalyst.
-
Base Addition: Add the amine base (e.g., Et₃N) and degas the mixture with argon for 10-15 minutes.
-
Reaction: Heat the reaction to 50-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS). Aqueous media can also be used for unprotected nucleosides.[22][23]
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel chromatography.
| Coupling Reaction | Typical Catalyst / Ligand | Base | Key Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Aryl/vinyl boronic acid |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Terminal alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, BINAP | NaOt-Bu, K₃PO₄ | Primary/secondary amine |
Michael Addition: Modifying Nucleobases via Conjugate Addition
The Michael (or conjugate) addition is a versatile method for forming C-N bonds by reacting a nucleobase with an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[24][25] This reaction is particularly useful for modifying the N1 position of pyrimidines and the N9 position of purines.[26]
Mechanism & Rationale
The reaction proceeds via the nucleophilic attack of a nitrogen atom of the nucleobase onto the β-carbon of the electron-deficient alkene.[27]
-
Activation: The nucleophilicity of the nucleobase can be enhanced by using a mild base, although in many cases the inherent nucleophilicity is sufficient.
-
1,4-Addition: The nucleobase attacks the β-carbon of the Michael acceptor, pushing electron density through the conjugated system to form a resonance-stabilized enolate intermediate.[25]
-
Protonation: The enolate intermediate is protonated during the reaction or workup to yield the final 1,4-adduct.[27]
Protocol: Michael Addition of Uracil to Ethyl Acrylate
Materials:
-
Uracil (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Setup: Suspend uracil in DMF in a round-bottom flask.
-
Reagent Addition: Add ethyl acrylate followed by a catalytic amount of DBU.
-
Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. The suspension should become a clear solution as the product forms.
-
Workup: Cool the reaction to room temperature and remove the DMF under high vacuum.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane and purify by silica gel chromatography to isolate the N1-alkylated product.
Troubleshooting and Field-Proven Insights
-
Anhydrous Conditions: Many coupling reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture. Always use flame- or oven-dried glassware and anhydrous solvents.
-
Degassing: Palladium-catalyzed reactions require an inert atmosphere to prevent oxidation of the Pd(0) catalyst. Degas solvents thoroughly by bubbling with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Ligand Choice: In Pd-catalyzed couplings, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) often accelerate the oxidative addition and reductive elimination steps, improving reaction rates and scope.[28][29]
-
Base Selection: The base in Pd-catalyzed reactions is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Weak bases (K₂CO₃, K₃PO₄) are often sufficient for Suzuki couplings, while stronger, non-nucleophilic bases (NaOt-Bu, LHMDS) are required for Buchwald-Hartwig aminations.[20][30]
-
Purification Challenges: Mitsunobu reactions are notorious for difficult purifications due to triphenylphosphine oxide and hydrazine byproducts. Using polymer-bound PPh₃ or fluorous-tagged reagents can simplify workup.
References
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D. J. H. E. England, K. T. T. Chow, and E. A. Anderson, "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides," Molecules, [Link].
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Y. Wang, et al., "Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides," The Journal of Organic Chemistry, [Link].
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ResearchGate, "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides," ResearchGate, [Link].
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K. Sato, et al., "Post‐Synthetic Nucleobase Modification of Oligodeoxynucleotides by Sonogashira Coupling and Influence of Alkynyl Modifications on the Duplex‐Forming Ability," Chemistry – A European Journal, [Link].
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P. Kumar, et al., "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine," Nucleosides, Nucleotides & Nucleic Acids, [Link].
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Wikipedia, "Synthesis of nucleosides," Wikipedia, [Link].
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K. Sato, et al., "Post-Synthetic Nucleobase Modification of Oligodeoxynucleotides by Sonogashira Coupling and Influence of Alkynyl Modifications on the Duplex-Forming Ability," PubMed, [Link].
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ACS Publications, "Mitsunobu Reaction Using Basic Amines as Pronucleophiles," ACS Publications, [Link].
-
S. Liu, et al., "Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction," Molecules, [Link].
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Chemistry Steps, "Mitsunobu Reaction," Chemistry Steps, [Link].
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Wiley Online Library, "1,4-Michael addition and following β-elimination leading to S-to-N transfer reaction," Wiley Online Library, [Link].
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Wiley, "Palladium-catalyzed modification of nucleosides, nucleotides and oligonucleotides," Wiley, [Link].
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L. K. Petersen, and D. Y. Gin, "Glycosylation of Nucleosides," The Journal of Organic Chemistry, [Link].
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Taylor & Francis Online, "Michael addition – Knowledge and References," Taylor & Francis Online, [Link].
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Wikipedia, "Mitsunobu reaction," Wikipedia, [Link].
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S. Liu, et al., "Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction," PubMed, [Link].
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R. M. de Figueiredo, et al., "Regioselective N-alkylation of Adenine by Nucleophilic Substitution," Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, [Link].
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ResearchGate, "Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons," ResearchGate, [Link].
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M. Hocek, "Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides," Current Protocols in Nucleic Acid Chemistry, [Link].
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C. G. Bochet, "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy," Chemical Reviews, [Link].
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Wikipedia, "Michael addition reaction," Wikipedia, [Link].
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Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal, [Link].
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M. H. Caruthers, "Nucleobase Protection of Deoxyribo- And Ribonucleosides," Current Protocols in Nucleic Acid Chemistry, [Link].
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Chem.libretexts.org, "Michael addition reaction," Chem.libretexts.org, [Link].
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The Nobel Prize, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," The Nobel Prize, [Link].
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H. Vorbrüggen, "Handbook of nucleoside synthesis," Middlebury College, [Link].
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F. Kaspar, et al., "Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases," Green Chemistry, [Link].
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Royal Society of Chemistry, "Sonogashira cross-coupling strategies towards nucleosides and analogues," Royal Society of Chemistry, [Link].
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RSC Publishing, "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions," RSC Publishing, [Link].
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Wikipedia, "Buchwald–Hartwig amination," Wikipedia, [Link].
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ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable, [Link].
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J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling," J&K Scientific LLC, [Link].
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RSC Publishing, "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions," RSC Publishing, [Link].
-
MDPI, "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library," MDPI, [Link].
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, [Link].
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ResearchGate, "Complete and simple E-factors of N-glycosylation methods for nucleobases," ResearchGate, [Link].
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Oxford Academic, "Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination," Nucleic Acids Research, [Link].
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Wikipedia, "N-linked glycosylation," Wikipedia, [Link].
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Application Notes & Protocols: Strategic Derivativation of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose for Advanced Nucleoside Synthesis
Introduction: The Strategic Importance of 2'-C-Methyl Ribonucleosides
The introduction of a methyl group at the 2'-position of a ribonucleoside profoundly impacts its conformational properties and biological activity. This modification, particularly in the D-ribofuranose series, is a cornerstone of modern medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The compound 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose serves as a critical, pre-functionalized starting material for the synthesis of these modified nucleosides. Its benzoyl protecting groups offer stability during initial synthetic steps and can be selectively removed under controlled conditions, making it a versatile building block for complex molecular architectures.
The 2'-C-methyl substitution sterically hinders the 2'-hydroxyl group, which can increase the nucleoside's resistance to enzymatic degradation and modulate its interaction with viral polymerases or other cellular targets.[1][2] This guide provides detailed protocols and the underlying chemical principles for the effective derivatization of this compound, paving the way for the synthesis of novel therapeutic candidates.
Part 1: Activation of the Anomeric Center - The Gateway to Glycosylation
The primary point of derivatization for this compound is the anomeric carbon (C1). Activation of this position is paramount for the subsequent coupling with a nucleobase, a key step in nucleoside synthesis. Common strategies involve the conversion of the anomeric hydroxyl group into a more reactive leaving group, such as a halide or by using Mitsunobu reaction conditions.[3][4]
Protocol 1.1: Formation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This protocol details the acetylation of the anomeric hydroxyl group, creating a good leaving group for subsequent glycosylation reactions. This compound, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a key intermediate.[5][6]
Workflow for Anomeric Acetylation
Caption: Workflow for the acetylation of the anomeric center.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Ice-water
-
Sodium bicarbonate
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve this compound in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralize the solution with sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[6]
Causality of Experimental Choices:
-
Acid Catalyst: Sulfuric acid protonates the acetic anhydride, making it a more potent electrophile for the acetylation of the anomeric hydroxyl group.
-
Low Temperature: The reaction is initiated at a low temperature to control the exothermic reaction and prevent side product formation.
-
Aqueous Workup: Pouring the reaction into ice water serves to hydrolyze the excess acetic anhydride and precipitate the product.
Part 2: Glycosylation - Forging the Nucleoside Bond
With the anomeric center activated, the next crucial phase is the coupling of the sugar moiety with a silylated nucleobase. The choice of coupling conditions is critical for achieving high yields and stereoselectivity.
Protocol 2.1: Silyl-Hilbert-Johnson Reaction
The Silyl-Hilbert-Johnson reaction is a widely used method for the synthesis of nucleosides, involving the reaction of a silylated nucleobase with a glycosyl donor in the presence of a Lewis acid catalyst.[5]
Workflow for Silyl-Hilbert-Johnson Glycosylation
Caption: General workflow for the Silyl-Hilbert-Johnson glycosylation.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Silylated nucleobase (e.g., persilylated N4-benzoylcytosine)
-
Anhydrous acetonitrile or dichloromethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and the silylated nucleobase in anhydrous acetonitrile.
-
Add TMSOTf dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.[1]
Trustworthiness of the Protocol:
This protocol's reliability is ensured by careful control of anhydrous conditions and monitoring the reaction progress with TLC. The final product's structure and purity must be confirmed by NMR spectroscopy and mass spectrometry. The stereochemistry at the anomeric center is a critical aspect to verify.
Part 3: Deprotection Strategies
The final step in the synthesis is the removal of the benzoyl protecting groups to yield the free nucleoside. This is typically achieved by base-catalyzed hydrolysis.[7]
Protocol 3.1: Ammonolysis for Benzoyl Group Removal
A common and effective method for the deprotection of benzoyl groups in nucleoside synthesis is treatment with ammonia in methanol.[8]
Workflow for Ammonolysis
Caption: Workflow for the removal of benzoyl protecting groups via ammonolysis.
Materials:
-
Protected nucleoside analogue
-
Methanol
-
Ammonia (gas or concentrated aqueous solution)
-
Sealed reaction vessel
-
Silica gel for column chromatography or appropriate recrystallization solvent
Procedure:
-
Dissolve the protected nucleoside in methanol in a pressure-rated sealed vessel.
-
Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated aqueous solution of ammonia.
-
Seal the vessel and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the vessel and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography or recrystallization to obtain the final 2'-C-methyl nucleoside.[8]
Quantitative Data Summary
| Step | Reaction | Typical Yield | Key Analytical Data (¹H NMR) |
| 1.1 | Anomeric Acetylation | >90% | Appearance of an acetyl methyl singlet |
| 2.1 | Silyl-Hilbert-Johnson Glycosylation | 60-90% | Appearance of nucleobase and anomeric proton signals in the expected regions |
| 3.1 | Ammonolysis | >90% | Disappearance of aromatic protons from the benzoyl groups |
References
-
Choi, Y., et al. (2012). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. ACS Medicinal Chemistry Letters, 3(7), 555-560. [Link]
-
Jost, M., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14516-14529. [Link]
-
Mikhailov, S. N., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 164, 1-11. [Link]
- Elzagheid, M. I. (2016).
-
Johnson, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. [Link]
- Clark, J. S., et al. (2006). Process for the production of 2'-branched nucleosides.
-
Al-Tel, T. H. (2011). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Molecules, 16(5), 4147-4158. [Link]
-
Rauter, A. P., et al. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journal of Organic Chemistry, 14, 1586-1618. [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
Sources
- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. As a key intermediate in the preparation of modified nucleosides, such as 2'-C-methyl ribonucleosides, mastering its synthesis is crucial for antiviral and anticancer drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Problem 1: Low yield or incomplete consumption of the starting lactone during Grignard addition.
Question: My Grignard reaction with 2,3,5-tri-O-benzoyl-D-ribono-1,4-lactone is sluggish and gives a low yield of the desired methylated lactol. What are the common causes and how can I improve the outcome?
Answer: This is a frequent challenge stemming from the sensitivity of Grignard reagents and the nature of the lactone substrate. Here’s a breakdown of potential causes and solutions:
-
Cause A: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3] Any protic source (e.g., water in the solvent or on the glassware) will quench the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. It is also advisable to titrate the Grignard reagent prior to use to determine its exact molarity.
-
-
Cause B: Steric Hindrance. The benzoyl protecting groups, particularly at the C-3 position, can sterically hinder the approach of the Grignard reagent to the carbonyl carbon of the lactone.
-
Solution: While benzoyl groups are standard, ensure the reaction temperature is optimized. Running the reaction at a slightly elevated temperature (e.g., from 0 °C to room temperature) might provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote side reactions. Some protocols suggest the use of additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the organometallic reagent and potentially improve yields in sterically demanding additions.
-
-
Cause C: Enolization of the Lactone. Grignard reagents are strong bases and can deprotonate the α-proton (at C-2) of the lactone, leading to an enolate intermediate that does not react further to give the desired product.[4]
-
Solution: Perform the addition at low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation. The slow, dropwise addition of the Grignard reagent to the lactone solution can also help to maintain a low instantaneous concentration of the base, minimizing enolization.
-
Problem 2: Formation of multiple products and difficulty in purification.
Question: After the Grignard reaction and workup, my crude NMR shows a complex mixture of products, and chromatographic purification is challenging. What are the likely side products and how can I simplify the product mixture?
Answer: The formation of multiple products is often linked to the stability of the intermediates and the reaction conditions. Here are the common culprits and strategies for mitigation:
-
Cause A: Diastereomeric Mixture. The addition of the methyl group to the planar carbonyl can occur from either face, leading to a mixture of diastereomers at the C-2 position.
-
Solution: The stereoselectivity of this reaction is notoriously difficult to control completely. The directing effect of the C-3 benzoyl group can influence the facial selectivity, but a mixture is common. Careful optimization of the reaction temperature and the specific Grignard reagent (e.g., MeMgCl vs. MeMgBr) may slightly alter the diastereomeric ratio. Ultimately, efficient chromatographic separation is often necessary. Utilizing advanced techniques like supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) may be required for baseline separation if standard column chromatography is insufficient.
-
-
Cause B: Over-reaction with the Grignard Reagent. If an excess of the Grignard reagent is used, or if the reaction temperature is too high, the reagent can react twice with the ester (lactone) to form a diol.[5][6]
-
Solution: Use a carefully measured amount of the Grignard reagent (typically 1.1 to 1.5 equivalents). As mentioned, slow addition at low temperatures is critical to control the reaction.
-
-
Cause C: Ring-Opening and Rearrangement. The lactol intermediate can be unstable, especially during acidic workup, leading to ring-opening and other rearrangements.
-
Solution: Employ a careful and mild workup procedure. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids. Maintaining a low temperature during the workup can also help preserve the integrity of the desired product.
-
Problem 3: Anomerization at C-1, leading to a mixture of α and β anomers.
Question: My final product, this compound, is a mixture of α and β anomers. How can I control the anomeric stereochemistry?
Answer: The anomeric mixture arises because the furanose ring can exist in equilibrium between the closed-chain lactol and the open-chain aldehyde form, allowing for epimerization at the anomeric carbon (C-1).
-
Cause: The lactol product of the Grignard reaction is a hemiacetal, which is prone to mutarotation in solution, especially in the presence of acid or base catalysts.
-
Solution:
-
Thermodynamic vs. Kinetic Control: The ratio of α and β anomers can sometimes be influenced by the conditions of isolation and purification. Crystallization can sometimes selectively isolate one anomer if it is less soluble.
-
Immediate Derivatization: To lock the anomeric configuration, it is often best to proceed to the next step of the synthesis (e.g., glycosylation or acetylation of the anomeric hydroxyl group) without extensive purification of the lactol.[7] For instance, direct conversion to the 1-O-acetyl derivative can provide a more stable, separable mixture of anomers.[8]
-
Controlling Glycosylation: If the ultimate goal is a nucleoside, the stereochemical outcome of the glycosylation reaction will be crucial. Lewis acid-catalyzed glycosylation reactions often favor the formation of the thermodynamically more stable β-anomer, especially with participating protecting groups at C-2. However, with a non-participating methyl group at C-2, controlling the anomeric selectivity can be challenging and may require screening of different Lewis acids and reaction conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzoyl protecting groups in this synthesis?
A1: The benzoyl groups serve several critical functions:
-
Protection: They protect the hydroxyl groups at the C-2, C-3, and C-5 positions from reacting with the Grignard reagent.[9]
-
Solubility: The benzoyl groups render the polar sugar soluble in organic solvents commonly used for these reactions (e.g., THF, diethyl ether).
-
Stereochemical Influence: The bulky benzoyl group at C-3 can exert a directing effect on the incoming nucleophile, influencing the stereochemical outcome at C-2.
-
Crystallinity: Benzoylated sugar derivatives are often crystalline solids, which facilitates their purification by recrystallization.[10]
Q2: Can I use other protecting groups instead of benzoyl groups?
A2: Yes, other protecting groups can be used, but the choice has consequences.
-
Benzyl (Bn) ethers: These are stable to the reaction conditions but require hydrogenolysis for removal, which might not be compatible with other functional groups in a more complex synthesis.
-
Silyl ethers (e.g., TBDMS, TIPS): While commonly used, their stability to Grignard reagents can be variable, and they may be cleaved under certain conditions. They are also generally less likely to induce crystallinity compared to benzoates.
-
Acetates: Acetyl groups are generally not robust enough to withstand the basic conditions of a Grignard reaction and can be cleaved.
For the synthesis of the title compound, benzoyl groups represent a good balance of stability, ease of introduction and removal (via saponification), and their ability to promote crystallinity.[11][12]
Q3: What analytical techniques are most useful for monitoring this reaction and characterizing the product?
A3: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction. A stain like ceric ammonium molybdate (CAM) or potassium permanganate is effective for visualizing sugars.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product. The presence of the C-methyl group will be evident as a singlet in the ¹H NMR spectrum. The anomeric protons (H-1) of the α and β anomers will appear as distinct signals, and their integration can be used to determine the anomeric ratio. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Workflow and Data
Illustrative Synthetic Pathway
The synthesis typically starts from a protected D-ribono-1,4-lactone, followed by the key Grignard addition.
Sources
- 1. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. agroipm.cn [agroipm.cn]
Technical Support Center: Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex carbohydrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield.
Introduction
The synthesis of this compound is a multi-step process that is crucial for the development of various nucleoside analogues used in antiviral and anticancer therapies. The core of this synthesis involves the stereoselective addition of a methyl group to a protected ribose derivative, followed by benzoylation. Achieving a high yield of the desired product requires careful control of reaction conditions and a thorough understanding of the potential pitfalls. This guide provides practical solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves the following key steps:
-
Protection of D-ribose: The hydroxyl groups of D-ribose are protected, often as benzoyl esters, to prevent unwanted side reactions. A related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, is a key glycosyl raw material for the synthesis of multiple nucleoside medicines.[1]
-
Formation of a suitable precursor for methylation: This often involves the synthesis of a lactone, such as 2-C-methyl-D-ribono-1,4-lactone.[2]
-
C-methylation: A methyl group is introduced at the C2 position, typically using an organometallic reagent like a Grignard reagent.
-
Final benzoylation (if necessary) and purification: The remaining hydroxyl groups are benzoylated, and the final product is purified.
Q2: Why is the stereochemistry at the C2 position critical?
A2: The biological activity of nucleoside analogues is highly dependent on their three-dimensional structure. The stereochemistry at the C2 position of the ribofuranose ring plays a crucial role in the overall conformation of the nucleoside and its ability to interact with target enzymes or receptors. Incorrect stereochemistry can lead to a significant loss or complete lack of biological activity.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Low yields: Historical methods for synthesizing precursors like 2-C-methyl-D-ribonolactone have reported yields as low as 10%.[3]
-
Formation of byproducts: Side reactions can lead to a mixture of products that are difficult to separate.
-
Incomplete reactions: Reactions may not go to completion, resulting in a mixture of starting materials and products.
-
Purification difficulties: The benzoylated products can be challenging to purify due to their similar polarities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield in the Grignard Reaction for C-Methylation
The addition of a methyl group to the lactone precursor using a Grignard reagent is a critical step that often suffers from low yields.
Root Causes and Solutions
-
Presence of Water: Grignard reagents are highly reactive towards protic solvents like water.[4][5] Even trace amounts of moisture can quench the Grignard reagent, significantly reducing the yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Quality Grignard Reagent: The quality of the Grignard reagent is paramount.
-
Solution: Use freshly prepared or recently purchased Grignard reagent. If preparing it in-house, ensure the magnesium turnings are activated and the reaction with the alkyl halide goes to completion.
-
-
Side Reactions with Ester Groups: Grignard reagents can react with the benzoyl protecting groups.
-
Solution: Carefully control the reaction temperature, typically keeping it low (-78 °C to 0 °C) to favor the addition to the lactone over reaction with the esters. Add the Grignard reagent slowly to the reaction mixture.
-
Experimental Protocol: Optimized Grignard Reaction
Caption: Optimized workflow for the Grignard reaction.
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use anhydrous tetrahydrofuran (THF) as the solvent.
-
Reaction Setup: Dissolve the protected ribonolactone in anhydrous THF in a flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (typically 1.0 M in THF) dropwise to the cooled solution over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product by column chromatography.
Issue 2: Incomplete Benzoylation
Incomplete benzoylation of the hydroxyl groups leads to a mixture of partially benzoylated products, complicating purification and reducing the final yield.
Root Causes and Solutions
-
Insufficient Benzoylating Agent or Base: Not using enough benzoyl chloride or the acid scavenger (e.g., pyridine or triethylamine) can lead to incomplete reaction.
-
Solution: Use a molar excess of both benzoyl chloride and the base for each hydroxyl group to be protected. A general procedure for benzoylation involves dissolving the sugar in DMF, adding triethylamine (4 equivalents per OH group) followed by benzoic anhydride (2 equivalents per OH group).[6]
-
-
Steric Hindrance: The hydroxyl groups in the sugar molecule may be sterically hindered, making them less reactive.
-
Solution: Increase the reaction temperature or prolong the reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.
-
Solution: Choose a solvent in which the starting material is highly soluble, such as pyridine or a mixture of dichloromethane (DCM) and pyridine.
-
Data Table: Recommended Benzoylation Conditions
| Parameter | Condition | Rationale |
| Benzoylating Agent | Benzoyl Chloride or Benzoic Anhydride | Benzoyl chloride is more reactive, but benzoic anhydride can be easier to handle. |
| Base | Pyridine or Triethylamine with DMAP (catalytic) | Pyridine often serves as both the base and solvent. Triethylamine is a stronger base and can be used with a co-solvent like DCM. DMAP is an effective acylation catalyst. |
| Molar Ratio (per OH) | 1.2 - 1.5 eq. Benzoylating Agent, 2-3 eq. Base | Ensures the reaction goes to completion. |
| Temperature | 0°C to Room Temperature | Starting at a lower temperature can help control the initial exothermic reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC until the starting material is consumed. |
Issue 3: Formation of Anomeric Mixtures and Other Byproducts
The formation of anomeric mixtures (α and β isomers) and other side products can significantly reduce the yield of the desired isomer and complicate purification.
Root Causes and Solutions
-
Reaction Conditions Favoring Both Anomers: The conditions of the glycosylation or subsequent reactions can lead to the formation of both anomers.
-
Solution: The choice of solvent, temperature, and Lewis acid can influence the anomeric ratio. For instance, in the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, carrying out the glycosylation reaction at a low temperature (0-5°C) can effectively reduce the formation of the pyranose ring byproduct.[1]
-
-
Rearrangement Reactions: Acidic or basic conditions can sometimes lead to the rearrangement of protecting groups or the sugar ring itself.
-
Solution: Maintain careful control over the pH of the reaction mixture and during the work-up. Use mild acids or bases where possible.
-
Purification Strategy: Column Chromatography
Caption: General workflow for purification by column chromatography.
A carefully executed column chromatography is essential for separating the desired product from byproducts and anomers.
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the desired product and impurities. A common mobile phase is a mixture of hexanes and ethyl acetate.
-
Column Packing: Properly pack a silica gel column to avoid cracks and channels that can lead to poor separation.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute all compounds.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product.
Conclusion
Improving the yield of this compound synthesis requires a systematic approach to troubleshooting and optimization. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can overcome common challenges and achieve higher yields of this valuable synthetic intermediate. This guide provides a foundation for addressing issues related to low yields, incomplete reactions, and byproduct formation, ultimately enabling more efficient and successful syntheses.
References
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Google Patents. (n.d.). US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone.
- Krol, M. V., et al. (2016).
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
Sources
- 1. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 2. 2-C-Methyl-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 3. US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone - Google Patents [patents.google.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoylation of 2-C-methyl-D-ribofuranose
Document ID: TSC-2026-01-20-B2MR
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the benzoylation of 2-C-methyl-D-ribofuranose. This document is intended for researchers, scientists, and professionals in drug development who are working with this specific carbohydrate modification. The introduction of a methyl group at the C-2 position of the ribofuranose ring presents unique stereochemical and reactivity challenges during benzoylation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered issues during the benzoylation of 2-C-methyl-D-ribofuranose. Each entry is formatted as a specific problem followed by a detailed explanation of the cause and a step-by-step troubleshooting protocol.
Issue 1.1: Formation of an Anomeric Mixture (α/β Isomers)
Question: My reaction is producing a mixture of α and β anomers of the benzoylated product, and I'm struggling to achieve the desired stereoselectivity. What factors control the anomeric outcome, and how can I favor the formation of a single isomer?
Root Cause Analysis:
The formation of an anomeric mixture is a common challenge in glycosylation and acylation reactions.[1][2] The stereochemical outcome at the anomeric carbon (C-1) is influenced by several factors, including the reaction mechanism (SN1 vs. SN2), the nature of the protecting groups on the sugar, the solvent, and the reaction temperature. In the case of 2-C-methyl-D-ribofuranose, the absence of a participating group at the C-2 position means that the reaction is less likely to proceed with high stereoselectivity through neighboring group participation.[3] The reaction likely proceeds through an oxocarbenium ion intermediate, which can be attacked from either the α or β face.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent can significantly influence the anomeric ratio.[1][2]
-
For α-selectivity: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often employed. These solvents do not stabilize the oxocarbenium ion to the same extent as polar solvents, which can favor attack from the less sterically hindered α-face (the anomeric effect).
-
For β-selectivity: In some systems, coordinating solvents like acetonitrile can promote the formation of a β-nitrilium ion intermediate, which then directs attack to the α-face, resulting in the β-anomer. However, this effect is highly substrate-dependent.
-
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -20 °C or -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.
-
Lewis Acid Choice: The nature and stoichiometry of the Lewis acid used to activate the anomeric position (if applicable, e.g., in a glycosylation reaction prior to benzoylation) can impact the anomeric ratio. Milder Lewis acids may favor an SN2-like mechanism, leading to inversion of configuration at the anomeric center.
Experimental Workflow for Optimizing Anomeric Selectivity:
Caption: Acid-catalyzed furanose to pyranose isomerization.
Issue 1.3: Incomplete or Regioselective Benzoylation
Question: My benzoylation reaction is not going to completion, or I am observing the formation of partially benzoylated products. How can I ensure complete benzoylation of all hydroxyl groups?
Root Cause Analysis:
Incomplete benzoylation can be due to several factors, including insufficient reagent stoichiometry, steric hindrance, or deactivation of the catalyst. The hydroxyl groups of 2-C-methyl-D-ribofuranose have different reactivities, with the primary hydroxyl at C-5 generally being the most reactive, followed by the secondary hydroxyls at C-1 and C-3. The tertiary hydroxyl at C-2 is the least reactive. Regioselective benzoylation can occur if the reaction conditions are not forcing enough to acylate the more hindered hydroxyl groups. [4][5][6][7] Troubleshooting Protocol:
-
Reagent Stoichiometry:
-
Ensure that a sufficient excess of benzoyl chloride and the base (e.g., pyridine, DMAP) is used. A common starting point is 1.2-1.5 equivalents of benzoyl chloride per hydroxyl group.
-
-
Reaction Conditions:
-
Increase the reaction temperature to overcome the activation energy barrier for acylating hindered hydroxyls.
-
Extend the reaction time, monitoring the progress by TLC or HPLC.
-
-
Catalyst Choice:
-
4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst and should be used in catalytic amounts (e.g., 0.1 equivalents) in conjunction with a stoichiometric base like pyridine or triethylamine.
-
Table 1: Typical Reaction Conditions for Complete Benzoylation
| Parameter | Recommended Range | Rationale |
| Benzoyl Chloride (eq.) | 1.2 - 1.5 per OH | Ensures complete reaction. |
| Base | Pyridine (solvent) or Et3N | Stoichiometric base to neutralize HCl. |
| Catalyst | DMAP (0.1 eq.) | Highly effective acylation catalyst. |
| Temperature | 0 °C to RT | Balances reaction rate and stability. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/HPLC for completion. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the C-2 methyl group in influencing the reactivity of 2-C-methyl-D-ribofuranose during benzoylation?
A1: The methyl group at the C-2 position has two significant effects. First, it introduces steric hindrance around the C-2 hydroxyl group, making it the least reactive towards acylation. Second, it is an electron-donating group, which can increase the stability of a potential oxocarbenium ion intermediate at C-1, potentially influencing the anomeric outcome of reactions at this position. [8][9] Q2: Can I use other acylating agents besides benzoyl chloride?
A2: Yes, other acylating agents such as benzoic anhydride can be used. Benzoic anhydride is less reactive than benzoyl chloride and may require more forcing conditions (e.g., higher temperatures or longer reaction times), but it avoids the generation of corrosive HCl gas.
Q3: How can I purify the benzoylated product from the reaction mixture?
A3: The most common method for purification is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate, is effective for separating the fully benzoylated product from partially benzoylated intermediates and other reaction byproducts.
Q4: Are there any specific safety precautions I should take during the benzoylation reaction?
A4: Yes. Benzoyl chloride is corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Pyridine is a flammable and toxic liquid and should also be handled with care in a fume hood.
References
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Chemical glycosylation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Novotny, J., & Smejkal, T. (2018). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.
- Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. (2006). Helvetica Chimica Acta, 89(10), 2363-2375.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2020). Frontiers in Chemistry, 8, 594.
-
Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (2018). Molecules, 23(1), 133.
- The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside- into -furanoside rearrangement. (2021). Beilstein Journal of Organic Chemistry, 17, 1864-1873.
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv.
- The Synthesis of Ribose and Nucleoside Derivatives. (2017). Madridge Journal of Chemistry, 2(1), 43-57.
- The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (2021). Beilstein Journal of Organic Chemistry, 17, 1864–1873.
-
Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]
- Hanaya, T., & Yamamoto, H. (2000). AND 2-DEOXY-D-RIBOFURANOSE PHOSPHO SUGARS FROM METHYL β-D-RIBOPYRANOSIDE.
- Li, N. S., Lu, J., & Piccirilli, J. A. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters, 9(16), 3009–3012.
- Protection of 2′‐Hydroxy Functions of Ribonucleosides. (2018). Current Protocols in Nucleic Acid Chemistry, 72(1), e53.
- 1 Protecting Group Strategies in Carbohydr
- Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. (2019). The Royal Society of Chemistry.
- Pyranose and Furanose Isomerism: A Sweet Dance of Sugar Structures. (2023, December 19).
- 6 Pyranose and Furanose rings formation. (n.d.). Retrieved January 20, 2026, from a university chemistry department website.
- (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2018).
- Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. (n.d.). ElectronicsAndBooks.
- Examples of regioselective benzoylations with regioselectivity arising... (n.d.).
- Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. (2021). International Journal of Molecular Sciences, 22(16), 8886.
- Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. (2018). Molecules, 23(11), 2947.
- New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-0-benzoyl-/3-D-ribose. (n.d.). ElectronicsAndBooks.
- Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews, 119(22), 11269-11361.
- Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. (2020). The Journal of Organic Chemistry, 85(21), 13626–13637.
- A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic... (1994).
- Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. (2018). Organic Chemistry Frontiers, 5(13), 2056-2061.
-
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. (2000). Journal of Fluorine Chemistry, 101(2), 229-232.
- Stability of alkyl carboc
- (PDF) Stability of Alkyl Carbocations. (2022, October 18).
- Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. (2019).
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- 6. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleoside Coupling Reactions
Welcome to the technical support center for nucleoside coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing nucleosides and oligonucleotides. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot specific experimental issues and optimize your reaction conditions for higher yields and purity.
Section 1: Phosphoramidite Coupling - Troubleshooting & FAQs
The phosphoramidite method is the cornerstone of modern oligonucleotide synthesis. However, its success hinges on meticulous control of reaction conditions. Even a small drop in stepwise efficiency can drastically reduce the yield of the full-length product, especially for long oligonucleotides.[1][2] This section addresses the most common challenges encountered during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall coupling efficiency is low, resulting in a low yield of the full-length product. What are the primary causes?
Low coupling efficiency is the most frequent issue in oligonucleotide synthesis. The root cause can typically be traced to one of three areas: reagents, reaction conditions, or steric hindrance.
-
Reagent Quality: The primary culprit is often moisture.[2] Water competes with the 5'-hydroxyl of the growing oligonucleotide chain, reacting with the activated phosphoramidite to form a phosphonate, which terminates the chain.[2] Ensure all reagents, especially the acetonitrile solvent, are strictly anhydrous (ideally <10 ppm water).[1] Phosphoramidite and activator solutions have limited stability and should be prepared fresh.[1]
-
Activator Potency: The choice of activator is critical. Standard activators like 1H-Tetrazole may not be potent enough for sterically demanding monomers, such as those with 2'-TBDMS protecting groups used in RNA synthesis.[1] Using a weak or degraded activator leads to incomplete coupling and an increase in n-1 shortmers (truncated sequences).[1]
-
Steric Hindrance: Bulky protecting groups, particularly on the 2'-hydroxyl of the ribose sugar, can physically block the approach of the phosphoramidite to the 5'-hydroxyl group, slowing down the reaction and reducing efficiency.[1][3] This is a known challenge for RNA synthesis compared to DNA synthesis.[1]
Q2: I'm observing a significant peak corresponding to "n-1" in my HPLC or MS analysis. What does this mean?
An "n-1" peak represents a population of oligonucleotides that are one nucleotide shorter than the desired full-length product. This is a direct consequence of a failed coupling reaction at one of the synthesis cycles. The unreacted 5'-hydroxyl group is subsequently capped (typically with acetic anhydride) to prevent it from reacting in subsequent cycles. While capping is essential for preventing the formation of internal deletion sequences, a prominent n-1 peak is a clear indicator of suboptimal coupling efficiency that needs to be addressed.
Q3: Can secondary structures in the growing oligonucleotide chain affect coupling efficiency?
Yes, this is a significant and often overlooked challenge. As the oligonucleotide chain elongates on the solid support, it can fold into secondary structures like hairpins or self-complementary duplexes.[] These structures can make the 5'-hydroxyl group inaccessible for the incoming phosphoramidite, leading to a sharp drop in coupling efficiency at specific points in the sequence.[] Strategies to mitigate this include using chemical denaturants, modified monomers that disrupt base pairing, or performing the synthesis at an elevated temperature.[]
Troubleshooting Guide: Low Coupling Efficiency
Use the following table to diagnose and resolve issues related to poor coupling performance.
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Consistently low efficiency across all couplings | Moisture Contamination | Action: Dry all solvents rigorously. Use anhydrous grade acetonitrile (<10 ppm H₂O) and consider adding molecular sieves to solvent bottles.[1] Perform reagent transfers under an inert gas like Argon. Causality: Water hydrolyzes the activated phosphoramidite, preventing it from coupling to the growing chain.[2] |
| Degraded Reagents | Action: Use fresh, high-quality phosphoramidites and activator. Dissolve phosphoramidites just before use.[1] Causality: Phosphoramidites and activators can degrade over time, especially when exposed to trace moisture or air, losing their reactivity.[1] | |
| Inadequate Activator Strength | Action: Switch to a more potent activator like DCI (4,5-Dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole), especially for RNA synthesis or sterically hindered monomers.[1] Causality: A stronger acid is needed to efficiently protonate the nitrogen of the phosphoramidite, particularly when bulky groups impede the reaction.[5] | |
| Sudden drop in efficiency at a specific cycle | Sequence-Dependent Secondary Structure | Action: Synthesize at an elevated temperature (e.g., 60 °C) to melt secondary structures. Alternatively, use modified phosphoramidites (e.g., G-analogues with modified exocyclic amines) that reduce G-quadruplex formation.[] Causality: The formation of hairpins or other structures on the solid support can hide the 5'-OH group, preventing the coupling reaction.[] |
| Low efficiency specifically with modified or bulky nucleosides | Steric Hindrance | Action: Increase the coupling time (e.g., from 2 minutes to 10-15 minutes).[6] Increase the concentration of both the phosphoramidite and the activator. Causality: Bulky groups slow down the reaction kinetics.[1][7] Providing more time and a higher concentration of reactants can help drive the reaction to completion. |
Workflow & Visualization
The following diagram outlines a logical workflow for troubleshooting low phosphoramidite coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Section 2: Glycosylation - Achieving Regio- and Stereoselectivity
The formation of the N-glycosidic bond between the sugar and the nucleobase is the defining step in nucleoside synthesis.[8] Key challenges include controlling the site of attachment on the nucleobase (regioselectivity) and the orientation of the bond at the anomeric carbon (stereoselectivity).
Frequently Asked Questions (FAQs)
Q1: My purine synthesis yields a mixture of N-9 and N-7 regioisomers. How can I favor the desired N-9 product?
This is a classic regioselectivity problem. The most robust and widely used method to ensure N-9 glycosylation of purines (and N-1 for pyrimidines) is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction .[8]
-
Mechanism of Control: The reaction employs a silylated heterocycle and a protected sugar derivative (e.g., a 1-O-acetyl ribose) in the presence of a Lewis acid, typically TMSOTf.[8] The nucleobase is first treated with a silylating agent like HMDS. This has two effects: it increases the solubility of the base and, more importantly, it directs the glycosylation. The Lewis acid activates the sugar, forming a cyclic oxocarbenium ion intermediate. The silylated nucleobase then attacks the anomeric carbon, with the bulky silyl group sterically favoring attack from the less hindered N-9 position in purines.[8]
Q2: How do I control the stereochemistry to obtain the biologically active β-anomer?
For ribonucleosides, stereocontrol is elegantly achieved through neighboring group participation . When a protecting group that can form a cyclic intermediate (like acetyl or benzoyl) is placed at the 2'-position of the ribose sugar, it dictates the stereochemical outcome.[8] The 2'-O-acyl group attacks the anomeric center to form a stable acyloxonium ion intermediate. The incoming nucleobase can then only attack from the opposite (beta) face, resulting in the exclusive formation of the β-nucleoside.[8]
For 2'-deoxyribonucleosides, this mechanism is not possible. Achieving β-selectivity is more challenging and often relies on careful choice of solvent, temperature, and Lewis acid to influence the anomeric equilibrium.[9]
Q3: I am attempting O-glycosylation of a nucleoside hydroxyl, but the reaction is occurring on the nucleobase instead. How can I prevent this?
This is a selectivity challenge where the nucleobase, being more nucleophilic, reacts preferentially over the target hydroxyl group.[10][11] Optimized conditions have been developed to circumvent this. Using Indium(III) triflate (In(OTf)₃) as the activating Lewis acid has been shown to be effective. The proposed mechanism suggests that the In(OTf)₃ promotes an apparent transfer of the glycosyl moiety from the kinetically favored (but undesired) nucleobase-glycosylated intermediate to the thermodynamically favored (and desired) hydroxyl group.[10][11]
Visualization: The Silyl-Hilbert-Johnson Reaction
This diagram illustrates the key steps of the Vorbrüggen reaction to control regioselectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 5. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycosylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose under different conditions
Technical Support Center: Stability of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Welcome to the technical support guide for this compound (CAS No: 30361-17-2).[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in the synthesis of nucleoside analogs and other complex carbohydrates.[4][5] Understanding the stability of this molecule is paramount to ensuring the success of your synthetic routes, the purity of your final products, and the reliability of your experimental outcomes. This guide provides in-depth, field-proven insights into the compound's stability under various chemical and physical conditions, presented in a practical question-and-answer format.
Section 1: Stability in Response to pH Variations
The most common stability issues encountered with this compound involve the hydrolysis of its three benzoyl ester groups. The rate and mechanism of this degradation are highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs): pH Stability
Q1.1: I'm observing significant product loss and the appearance of new, more polar spots on my TLC plate after an aqueous workup with a basic solution (e.g., NaHCO₃, K₂CO₃). What is happening?
A: You are likely observing base-catalyzed hydrolysis (saponification) of the benzoyl ester groups. The ester linkages are susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other bases. This reaction cleaves the ester bond, resulting in the formation of sodium benzoate and a partially or fully deprotected ribofuranose derivative. These deprotected products have free hydroxyl groups, making them significantly more polar, which is why they appear as new spots with lower Rf values on a normal-phase TLC plate. Even mild bases like sodium bicarbonate can initiate this process, especially with prolonged exposure or elevated temperatures.
Q1.2: What are the typical products of base-catalyzed degradation?
A: The degradation proceeds through a stepwise removal of the benzoyl groups. Depending on the reaction conditions (strength of base, temperature, time), you may see a mixture of mono-, di-, and fully deprotected products alongside the fully protected starting material. The final degradation product would be 2-C-methyl-D-ribofuranose and three equivalents of benzoate salt.
Q1.3: How can I avoid degradation during workups or purification?
A:
-
Minimize Contact Time: Perform basic aqueous washes quickly and at low temperatures (0-5 °C).
-
Use Weaker Bases: If possible, use a very dilute and weak base like a saturated ammonium chloride solution (mildly acidic, pH ~4.5-6) for neutralization if your reaction conditions permit.
-
Avoid Strong Bases: Avoid strong bases like NaOH, KOH, or even NaOMe in methanol unless deprotection is the intended outcome.[6]
-
Chromatography Considerations: When performing column chromatography, avoid basic media. Neutral silica gel is recommended. If amine-containing mobile phase modifiers are used (e.g., triethylamine), they should be used sparingly and removed promptly after fractionation, as they can also promote slow degradation upon storage.
Q1.4: Is the compound stable under acidic conditions?
A: The compound is significantly more stable under mild acidic conditions than under basic conditions. However, acid-catalyzed hydrolysis can still occur, particularly in the presence of strong acids (e.g., HCl, TFA) and heat.[7] The mechanism involves protonation of the ester's carbonyl oxygen, making it more electrophilic and susceptible to attack by water. This process is generally much slower than base-catalyzed hydrolysis and often requires more forcing conditions to achieve complete deprotection. For routine operations, such as quenching a reaction with dilute aqueous acid at low temperatures, degradation is typically minimal.
Mechanism: Base-Catalyzed Hydrolysis of a Benzoyl Ester
The diagram below illustrates the fundamental mechanism of saponification, which is the primary degradation pathway for this compound under basic conditions.
Caption: Base-catalyzed hydrolysis of a benzoyl ester.
Section 2: Thermal and Photostability
The stability of the compound can also be compromised by exposure to excessive heat or light, which can provide the activation energy needed for degradation.
Frequently Asked Questions (FAQs): Thermal & Photostability
Q2.1: What are the recommended storage and handling temperatures for this compound?
A: As a solid, this compound is relatively stable at ambient temperature.[8] However, for long-term storage, it is best practice to store it in a cool, dry place, preferably refrigerated (2-8 °C) and protected from moisture. In solution, the compound is more susceptible to degradation, and solutions should be stored at low temperatures and used as quickly as possible. Avoid prolonged heating of solutions, especially if residual acidic or basic impurities are present.
Q2.2: Can I use high temperatures for solvent removal (e.g., rotovap)?
A: It is advisable to use moderate temperatures for solvent removal. Keep the water bath temperature below 40 °C. High temperatures can accelerate hydrolysis if any moisture or catalytic impurities are present and may lead to other decomposition pathways.[9][10]
Q2.3: Does the compound need to be protected from light?
A: Yes. The benzoyl groups contain aromatic rings that absorb UV radiation. Prolonged exposure to direct sunlight or strong artificial UV light can lead to photochemical degradation.[11] While the specific photolytic pathway for this molecule is not extensively documented, it is standard practice for benzoylated compounds to be handled and stored in amber vials or with light-protective wrapping (e.g., aluminum foil) to prevent the formation of unknown impurities.
Protocol: Basic Photostability Assessment
This protocol is a simplified workflow based on ICH Q1B guidelines to assess the light sensitivity of the compound.[11]
-
Sample Preparation: Prepare two identical sets of samples.
-
Solid State: Weigh 5-10 mg of the compound into two separate, chemically inert transparent containers (e.g., clear glass vials).
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) and aliquot it into two separate, chemically inert transparent containers.
-
-
Control Sample: Wrap one set of samples (both solid and solution) completely in aluminum foil. This will serve as the "dark control."
-
Exposure: Place both the exposed and control samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a suitable stability-indicating method, such as HPLC-UV.
-
Evaluation: Compare the chromatograms. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample relative to the dark control indicates photosensitivity.
Workflow: Photostability Testing
Caption: Workflow for conducting a photostability study.
Section 3: Enzymatic Stability
For applications in biological systems or processes involving enzymes, the stability of the benzoyl esters towards enzymatic cleavage is a critical consideration.
Frequently Asked Questions (FAQs): Enzymatic Stability
Q3.1: My compound is used in a cell-based assay and appears to be losing activity over time. Could enzymes be responsible?
A: Yes, this is a strong possibility. Esterase and lipase enzymes, which are ubiquitous in biological systems (e.g., in cell culture media containing serum, cell lysates, or in vivo), can efficiently catalyze the hydrolysis of ester bonds.[12] The benzoyl groups on your ribofuranose derivative are susceptible to cleavage by these enzymes, which would convert your compound into more polar, and likely inactive, metabolites.
Q3.2: How can I test for enzymatic degradation?
A: You can perform a simple in vitro stability assay. Incubate your compound in a relevant biological matrix (e.g., plasma, serum, liver microsomes, or a solution of a purified esterase) at a physiological temperature (e.g., 37 °C). At various time points, quench the reaction (e.g., by adding a cold organic solvent like acetonitrile to precipitate proteins) and analyze the supernatant by HPLC or LC-MS to quantify the disappearance of the parent compound and the appearance of metabolites.
Section 4: Summary of Troubleshooting and Analytical Methods
Table 1: Troubleshooting Guide for Stability Issues
| Observed Problem | Potential Cause | Recommended Solution |
| New, more polar spots on TLC after workup | Base-catalyzed hydrolysis | Use minimal exposure to mild bases at low temperatures. Neutralize with mildly acidic solutions if possible. |
| Decreased yield after heating in solution | Thermal degradation/hydrolysis | Avoid temperatures above 40°C. Use high vacuum for solvent removal instead of high heat. |
| Appearance of unknown impurities over time in storage | Photodegradation or slow hydrolysis | Store solid compound at 2-8°C, protected from light and moisture. Use solutions fresh. |
| Loss of activity in a biological assay | Enzymatic hydrolysis | Perform control experiments in heat-inactivated serum/plasma. Consider prodrug strategies if cleavage is unavoidable. |
Analytical Methods for Monitoring Stability
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess degradation. The appearance of new, more polar spots (lower Rf) is indicative of deprotection.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A stability-indicating method should be developed where the parent compound is well-resolved from all potential degradation products. Degradation is measured by the decrease in the parent peak area over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of degradation products. The disappearance of aromatic proton signals from the benzoyl groups and the appearance of new signals in the sugar region can confirm hydrolysis.
-
Mass Spectrometry (MS): Useful for identifying the mass of the parent compound and its degradation products, helping to confirm the degradation pathway.
References
-
Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. PubMed, National Library of Medicine.[Link]
-
Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. ResearchGate.[Link]
-
The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. Watson International Ltd.[Link]
-
Ribofuranose Derivatives from 3,5-Di-O-benzoyl-~-ribosyl Chloride. I. ElectronicsAndBooks.[Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI.[Link]
-
This compound. Amerigo Scientific.[Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia.[Link]
-
2',3',5'-Tri-O-benzoyl-1-O-p-nitro-benzoyl D-ribofuranose, Purity ≥95%. CD BioGlyco.[Link]
-
Cleavage of the benzoyl protecting group. ResearchGate.[Link]
-
Structure and conformation of N-benzoyl derivatives of the biologically important 3-amino-2,3,6-trideoxy-L-hexoses and their synthetic precursor γ- and δ-lactones; a 1H and 13C nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-0-benzoyl-/3-D-ribose. ElectronicsAndBooks.[Link]
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ResearchGate.[Link]
-
Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate.[Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC, National Library of Medicine.[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.[Link]
-
Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. PubMed, National Library of Medicine.[Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.[Link]
-
Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI.[Link]
-
Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. PMC, National Library of Medicine.[Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central, National Library of Medicine.[Link]
-
Benzoylation and sinapoylation of glucosinolate R-groups in Arabidopsis. PubMed, National Library of Medicine.[Link]
-
What is an easy method for the deprotection of Benzoyl group? ResearchGate.[Link]
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- 12. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Benzoyl Protecting Groups from Ribofuranose Derivatives
Welcome to the technical support center for the removal of benzoyl protecting groups from ribofuranose derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in carbohydrate and nucleoside synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your deprotection reactions are successful, efficient, and reproducible.
Troubleshooting Guide
This section addresses specific issues that may arise during the debenzoylation of ribofuranose derivatives, providing probable causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Q: My Zemplén debenzoylation reaction (using sodium methoxide in methanol) is not going to completion, even after an extended reaction time. What could be the cause?
A: An incomplete or slow Zemplén debenzoylation can be attributed to several factors, primarily related to the reagent and reaction conditions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inactive or Degraded Sodium Methoxide | Sodium methoxide is highly sensitive to moisture and can react with water in the air to form methanol and sodium hydroxide, which is a less effective catalyst for transesterification.[1] It can also react with carbon dioxide to form sodium carbonate.[1] | Use a fresh bottle of sodium methoxide or a recently prepared solution. For best results, prepare a fresh solution of sodium methoxide in anhydrous methanol.[2][3] You can also generate sodium methoxide in situ by carefully adding fresh, clean sodium metal to anhydrous methanol. |
| Insufficient Catalyst | While the reaction is catalytic, an insufficient amount of methoxide may lead to a slow reaction rate, especially if some of the catalyst is quenched by trace amounts of water or acidic impurities. | While a catalytic amount (e.g., 0.1 equivalents) is often sufficient, for faster and more complete deprotection, a stoichiometric amount can be used.[2] Increase the catalyst loading incrementally, monitoring the reaction by Thin Layer Chromatography (TLC). |
| Low Reaction Temperature | While the reaction is typically initiated at 0°C to control exothermicity, running the entire reaction at this temperature may slow down the rate significantly. | After the initial addition of sodium methoxide at 0°C, allow the reaction to warm to room temperature and stir until completion.[2][3] |
| Poor Solubility of the Starting Material | If your benzoylated ribofuranose derivative has poor solubility in methanol, this can limit the reaction rate. | A co-solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) can be added to improve solubility.[2][4] |
Issue 2: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate after the debenzoylation reaction. What are these side products and how can I avoid them?
A: The formation of side products is often due to acyl migration or other base-catalyzed side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Acyl Group Migration | Under basic conditions, benzoyl groups can migrate between adjacent hydroxyl groups, especially from a secondary to a primary position or between cis-hydroxyl groups.[5][6][7] This can lead to a mixture of partially deprotected and rearranged products. The rate of migration can be influenced by the steric properties of the acyl group and the stereochemistry of the carbohydrate.[6] | Use milder basic conditions, such as potassium carbonate in methanol, which can reduce the rate of acyl migration.[2] Additionally, running the reaction at lower temperatures may help to minimize this side reaction. |
| Cleavage of Other Base-Labile Groups | If your molecule contains other base-sensitive protecting groups (e.g., some silyl ethers, Fmoc), they may be cleaved under the Zemplén conditions. | A milder deprotection method, such as using potassium carbonate in methanol, may be necessary.[2] Alternatively, consider a different protecting group strategy in your synthetic design. |
| Epimerization | In some cases, prolonged exposure to strong basic conditions can lead to epimerization at centers adjacent to carbonyl groups, although this is less common for ribofuranose itself. | Minimize reaction times by carefully monitoring the reaction by TLC and neutralizing the reaction as soon as the starting material is consumed. |
Issue 3: Difficult Purification of the Final Product
Q: After neutralizing and working up my reaction, I'm having trouble purifying the deprotected ribofuranose derivative. It's very polar and difficult to separate from salts.
A: The high polarity of deprotected carbohydrates and the introduction of salts during neutralization are common challenges in purification.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Residual Salts from Neutralization | If you neutralize the reaction with an acid like acetic acid or hydrochloric acid, the resulting sodium salts can be difficult to remove from the polar product. | Neutralize the reaction with an acidic ion-exchange resin (H+ form).[2][3] The resin can be filtered off, leaving a salt-free solution. Stir the reaction mixture with the resin until the pH is neutral.[3] |
| Product Streaking on Silica Gel | The free hydroxyl groups on the deprotected sugar can interact strongly with silica gel, leading to streaking and poor separation during column chromatography. | Consider using reverse-phase chromatography (C18) for purification. If you must use normal-phase silica gel, try adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce streaking. |
| Co-elution with Methyl Benzoate | The methyl benzoate byproduct of the transesterification can sometimes co-elute with the desired product. | After neutralization and filtration of the resin, concentrate the solution. If methyl benzoate is present, it can often be removed by partitioning the residue between water and a non-polar organic solvent like hexanes or diethyl ether. The polar product will remain in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Zemplén debenzoylation?
A1: Zemplén debenzoylation is a base-catalyzed transesterification reaction.[8] The methoxide ion (CH₃O⁻) acts as a nucleophile and attacks the carbonyl carbon of the benzoyl ester. This forms a tetrahedral intermediate which then collapses, releasing the ribofuranose hydroxyl group and forming methyl benzoate as a byproduct. The methoxide catalyst is regenerated in the process. Recent studies suggest that hydrogen-bond complexes may also play a key role in the catalytic process.[9]
Q2: How do I properly monitor the progress of my debenzoylation reaction by TLC?
A2: Effective TLC monitoring is crucial to prevent over-running the reaction and the formation of side products.[10]
-
Spotting: Use a three-lane spotting system on your TLC plate: starting material (SM), co-spot (C), and reaction mixture (RM).[10][11]
-
Eluent: Choose a solvent system that gives your starting material an Rf value of approximately 0.3-0.5. A common eluent system for these compounds is a mixture of ethyl acetate and hexanes.
-
Visualization: Benzoylated compounds are typically UV active. The deprotected product, lacking the benzoyl chromophore, will likely not be UV active but can be visualized by staining with a potassium permanganate or p-anisaldehyde solution.[11]
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared. The appearance of a new, more polar spot (lower Rf) at the baseline corresponds to the deprotected product.[10]
Experimental Protocols
Protocol 1: Standard Zemplén Debenzoylation
This protocol describes a general procedure for the complete removal of benzoyl groups using sodium methoxide in methanol.[2][3]
Materials:
-
Benzoylated ribofuranose derivative
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (solid or a 0.5 M solution in methanol)
-
Acidic ion-exchange resin (e.g., Amberlite IR-120, H⁺ form)
-
TLC plates, chambers, and appropriate stains
Procedure:
-
Dissolve the benzoylated ribofuranose derivative (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For faster reactions, a stoichiometric amount can be used.[2]
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 15-30 minutes.[11]
-
Once the starting material is consumed, add the acidic ion-exchange resin in small portions until the pH of the solution becomes neutral (check with pH paper).
-
Stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or a cotton plug to remove the resin, washing the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel or reverse-phase) to obtain the deprotected product.
Protocol 2: Mild Debenzoylation with Potassium Carbonate
This protocol is suitable for substrates that are sensitive to the strongly basic conditions of the Zemplén reaction.[2]
Materials:
-
Benzoylated ribofuranose derivative
-
Anhydrous methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Acetic acid (for neutralization, if needed)
Procedure:
-
Dissolve the benzoylated ribofuranose derivative in anhydrous methanol.
-
Add potassium carbonate (a 0.05 M solution in methanol can be prepared and added, or the solid can be added directly).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, neutralize the solution carefully with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
The residue can be diluted with water and purified by standard procedures such as solid-phase extraction or column chromatography.
Diagrams
Zemplén Debenzoylation Workflow
Caption: Workflow for Zemplén Debenzoylation.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting Incomplete Debenzoylation.
References
-
Doria, F. (n.d.). Acyl Group Migration in Carbohydrates. Doria.fi. Retrieved from [Link]
-
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. (2000). ResearchGate. Retrieved from [Link]
-
Protecting group migrations in carbohydrate chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
De-O-acetylation using sodium methoxide. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. Retrieved from [Link]
-
Zemplén transesterification: a name reaction that has misled us for 90 years. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. Retrieved from [Link]
-
Faurschou, R. H., Taaning, R. H., & Pedersen, C. M. (2023). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]
-
Mechanism of acyl migration assuming preceding deprotonation and the... (n.d.). ResearchGate. Retrieved from [Link]
-
Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (n.d.). ResearchGate. Retrieved from [Link]
-
Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. (2023). r/Chempros - Reddit. Retrieved from [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. (2017). ResearchGate. Retrieved from [Link]
-
Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl thio-.... (n.d.). ResearchGate. Retrieved from [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]
-
What is an easy method for the deprotection of Benzoyl group?. (2017). ResearchGate. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Why does sodium methoxide in methanol promote a E2 reaction?. (2011). r/chemhelp - Reddit. Retrieved from [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). How to use the personal web pages service. Retrieved from [Link]
-
Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium methoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. National Institutes of Health (NIH). Retrieved from [Link]
-
New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-0-benzoyl-/3-D-ribose. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl.... (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. (n.d.). Google Patents.
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How can one remove a benzyl group from benzylated sugar?. (2014). ResearchGate. Retrieved from [Link]
-
Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology. Retrieved from [Link]
-
Catalysis of the Transesterification Reaction of Alkyl Benzoates and Vegetable Oils by Carbonates, Carbene, and Anionite. (2024). ResearchGate. Retrieved from [Link]
-
TLC Monitoring of Reaction Progress. (n.d.). Coconote. Retrieved from [Link]
-
Ribofuranose Derivatives from 3,5-Di-O-benzoyl-~-ribosyl Chloride. I. 1,3,5-. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose.... (1990). PubMed. Retrieved from [Link]
-
Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. (n.d.). ResearchGate. Retrieved from [Link]
- Systems and methods for removing catalyst and recovering free carboxylic acids after transesterification reaction. (n.d.). Google Patents.
-
Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. (n.d.). MDPI. Retrieved from [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Preventing Byproduct Formation in Glycosylation Reactions
Introduction
Welcome to the Technical Support Center for Glycosylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in chemical glycosylation. Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of byproduct formation, empowering you to optimize your reactions for higher yields and purity. Glycosylation is a notoriously complex reaction, often plagued by a variety of side products that can complicate purification and significantly reduce the yield of the desired glycoside.[1][2] Understanding the formation pathways of these byproducts is the first and most critical step toward their prevention.
This resource is structured to provide immediate, actionable solutions in a question-and-answer format, supported by detailed protocols and mechanistic diagrams. We will explore the common culprits of failed or low-yielding glycosylations, including hydrolysis, anomerization, orthoester formation, and reactions involving protecting groups.
Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your glycosylation experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Issue 1: My primary byproduct is the hydrolyzed glycosyl donor.
Question: I am observing a significant amount of the hydrolyzed glycosyl donor in my reaction mixture, leading to low yields of the desired glycoside. What is causing this, and how can I prevent it?
Answer:
Hydrolysis of the glycosyl donor is one of the most common side reactions in glycosylation chemistry.[3] It occurs when the activated glycosyl donor reacts with trace amounts of water in the reaction mixture instead of the intended glycosyl acceptor. This is a significant problem as it consumes the donor and reduces the overall efficiency of the reaction.[4][5]
Root Cause Analysis:
-
Presence of Moisture: Glycosylation reactions are extremely sensitive to moisture.[4][5] Water can act as a competing nucleophile, attacking the electrophilic anomeric carbon of the activated donor.
-
Donor Instability: Some glycosyl donors are inherently more susceptible to hydrolysis, especially under the activation conditions.
-
Prolonged Reaction Times: Longer reaction times can increase the likelihood of hydrolysis, especially if the reaction is not completely anhydrous.
Troubleshooting Workflow: Minimizing Donor Hydrolysis
Caption: A logical workflow for diagnosing and mitigating glycosyl donor hydrolysis.
Detailed Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Solvent Drying: Use freshly distilled solvents or solvents from a solvent purification system. Alternatively, dry solvents over activated molecular sieves (3Å or 4Å) for at least 24 hours.
-
Reagent Handling: Dry all solid reagents under high vacuum for several hours before use. Handle all reagents in a glovebox or under a positive pressure of inert gas (argon or nitrogen).
-
Reaction Setup: Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas. Introduce reagents via syringe through a rubber septum.
Issue 2: My reaction produces a mixture of α and β anomers.
Question: I am struggling with poor anomeric selectivity, obtaining a mixture of both α and β glycosides. How can I control the stereochemical outcome of my glycosylation?
Answer:
Controlling anomeric selectivity is a central challenge in glycoside synthesis. The formation of either the α or β anomer is influenced by a complex interplay of factors including the glycosyl donor, acceptor, protecting groups, solvent, and temperature.[6][7][8]
Mechanistic Insights:
The stereochemical outcome of a glycosylation reaction is often dictated by the reaction mechanism, which can range from a concerted SN2-like displacement to an SN1-type reaction proceeding through an oxocarbenium ion intermediate.[9]
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the pyranose ring, leading to the formation of a 1,2-trans-glycoside.[2]
-
Solvent Effects: The choice of solvent can significantly influence the anomeric selectivity. Ethereal solvents can favor the formation of α-glycosides, while nitriles often promote the formation of β-glycosides.[10][11]
-
Temperature: Lower reaction temperatures generally favor SN2-like mechanisms, which can lead to higher stereoselectivity.[12][13]
Strategies for Controlling Anomeric Selectivity
| Strategy | Principle | Recommended Action |
| Neighboring Group Participation | A C-2 participating group (e.g., acetate, benzoate) will lead to the formation of a 1,2-trans product. | For a 1,2-trans glycosidic linkage, use a donor with a participating group at C-2. For a 1,2-cis linkage, use a donor with a non-participating group (e.g., benzyl, silyl ether).[14] |
| Solvent Choice | The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, influencing the stereochemical outcome.[10] | For α-glycosides, consider ethereal solvents like diethyl ether or THF. For β-glycosides, acetonitrile is often a good choice.[11] |
| Temperature Control | Lower temperatures can favor a more ordered transition state, enhancing stereoselectivity.[12][13][15] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature screen to find the optimal conditions. |
| Donor/Acceptor Reactivity Matching | The relative reactivities of the donor and acceptor can influence the reaction mechanism and, consequently, the stereoselectivity.[16][17] | A highly reactive "armed" donor with a less reactive "disarmed" acceptor may favor an SN1-like pathway, potentially leading to a mixture of anomers. Conversely, matching a less reactive donor with a highly reactive acceptor can promote an SN2-like pathway.[2] |
Decision Tree for Anomeric Control
Caption: A decision-making workflow for improving anomeric selectivity in glycosylation.
Issue 3: I am isolating a significant amount of an orthoester byproduct.
Question: My glycosylation reaction with a C-2 acylated donor is yielding a substantial amount of an orthoester. What is causing this and how can I suppress its formation?
Answer:
Orthoester formation is a common side reaction when using glycosyl donors with a participating acyl group at the C-2 position, especially with sterically hindered alcohols.[18] The cyclic dioxolenium ion intermediate, which is key for achieving 1,2-trans selectivity, can be trapped by the acceptor alcohol at the C-1 carbon of the acyl group instead of the anomeric carbon, leading to the orthoester byproduct.[19]
Formation Mechanism of Orthoesters
Caption: Competing reaction pathways leading to the desired glycoside or the orthoester byproduct.
Strategies to Minimize Orthoester Formation
-
Choice of Promoter/Activator: The strength of the Lewis acid used as a promoter can influence the fate of the dioxolenium ion. Stronger Lewis acids can promote the rearrangement of the initially formed orthoester to the thermodynamically more stable glycoside.[20]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the conversion of the kinetic orthoester product to the thermodynamic glycoside product.[6]
-
Steric Factors: The formation of orthoesters is more prevalent with sterically hindered glycosyl acceptors. If possible, modifying the protecting group strategy to reduce steric bulk around the reacting hydroxyl group can be beneficial.
-
Acceptor Nucleophilicity: Highly nucleophilic acceptors are more likely to attack the anomeric carbon, leading to the desired glycoside. Enhancing the nucleophilicity of the acceptor can help to outcompete orthoester formation.
Experimental Protocol: Rearrangement of Orthoester to Glycoside
If a significant amount of orthoester has formed, it may be possible to convert it to the desired glycoside in a subsequent step.
-
Isolate the crude reaction mixture containing the orthoester.
-
Dissolve the mixture in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a strong Lewis acid (e.g., TMSOTf, BF3·OEt2) at a low temperature (e.g., -20 °C).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the orthoester and the appearance of the desired glycoside.
-
Quench the reaction with a suitable base (e.g., triethylamine, pyridine) once the conversion is complete.
-
Purify the desired glycoside by column chromatography.
Conclusion
The successful execution of a glycosylation reaction hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully considering the choice of glycosyl donor and acceptor, protecting groups, solvent, and reaction conditions, it is possible to significantly improve the yield and purity of the desired glycoside. This guide provides a framework for troubleshooting common issues in glycosylation, grounded in the mechanistic principles that govern these complex transformations. We encourage you to use this resource as a starting point for optimizing your own glycosylation reactions and to consult the cited literature for a deeper dive into specific topics.
References
- Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides. PubMed Central.
- CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications | Request PDF. ResearchGate.
- troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. Benchchem.
- troubleshooting incomplete glycosylation with protected galactose. Benchchem.
- Common side reactions of the glycosyl donor in chemical glycosylation. SciSpace.
- Technical Support Center: Glycosylation Reactions with 6-O-TIPS-D-glucal. Benchchem.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. NIH.
- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PubMed.
- Technical Support Center: Pyranose Glycosylation Reactions. Benchchem.
- Modifying the Regioselectivity of Glycosynthase Reactions Through Changes in the Acceptor* | Request PDF. ResearchGate.
- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC - NIH.
- Reaction mechanisms. Glycosylation of a glycoside hydrolase forms a... ResearchGate.
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- Approaches to stereoselective 1,1'-glycosylation. Beilstein Journals.
- Strategies for Protecting Group Free Glycosidation.
- Controlling the stereoselectivity of glycosylation via solvent effects.
- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate.
- Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase.
- (PDF) Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Academia.edu.
- Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. MDPI.
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- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society.
- Carbohydrate Chemistry Part 3. Protecting Groups. YouTube.
- Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC - NIH.
- Acceptor reactivity in glycosylation reactions. Chemical Society Reviews (RSC Publishing).
- Strategies for Protecting Group Free Glycosidation. TSpace.
- Chemical glycosylation. Wikipedia.
- Guidelines for O-Glycoside Formation from First Principles. PMC - PubMed Central.
- Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. PMC - NIH.
- Glycoside Hydrolases Restrict the Side Chain Conformation of their Substrates to Gain Additional Transition State Stabilization. NIH.
- Glycosylation of a Newly Functionalized Orthoester Derivative. PMC - NIH.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals.
- Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology - NCBI - NIH.
- Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides.
- Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. PubMed.
- Glycosylation: mechanisms, biological functions and clinical implications. PubMed Central.
- Glycosylation Precursors. Essentials of Glycobiology - NCBI Bookshelf - NIH.
- Mechanism of a Chemical Glycosylation Reaction | Request PDF. ResearchGate.
- Glycoside Hydrolases Restrict the Side Chain Conformation of Their Substrates To Gain Additional Transition State Stabilization | Request PDF. ResearchGate.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers.
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- 16. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Welcome to the technical support center dedicated to the synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate for various nucleoside analogues. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work, from laboratory scale to pilot plant production.
Introduction: The Strategic Importance of a Key Intermediate
This compound is a crucial building block in the synthesis of a number of antiviral and anticancer nucleoside analogues. The introduction of a methyl group at the 2'-position of the ribose moiety can significantly impact the biological activity and metabolic stability of these therapeutic agents. The successful and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline.
This guide will walk you through a common and effective synthetic pathway, highlighting critical control points and offering solutions to common challenges.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process commencing from a suitable starting material like D-ribose. A general and scalable approach involves three key stages:
-
Synthesis of 2-C-Methyl-D-ribono-1,4-lactone: The foundational step of introducing the C2-methyl group.
-
Benzoylation of 2-C-Methyl-D-ribono-1,4-lactone: Protection of the hydroxyl groups to direct the subsequent reduction and enhance solubility in organic solvents.
-
Reduction of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribono-1,4-lactone: The final transformation to the target ribofuranose.
Part 1: Synthesis of 2-C-Methyl-D-ribono-1,4-lactone
The synthesis of the key lactone intermediate has historically been a challenge, with early methods reporting low yields. However, more recent procedures have significantly improved the efficiency of this step. A common scalable route proceeds from D-glucose via an Amadori rearrangement.[1]
Experimental Protocol
A scalable, one-pot procedure from D-glucose has been reported to yield 2-C-methyl-D-ribono-1,4-lactone in yields of up to 27% on a laboratory scale and 20% on a larger scale.[1] This process typically involves the formation of a fructosamine intermediate followed by treatment with a base like calcium oxide.
| Parameter | Condition | Reference |
| Starting Material | D-Glucose | [1] |
| Key Reagents | Disubstituted amine, Calcium Oxide | [1] |
| Typical Yield | 20-27% | [1] |
Troubleshooting Guide: 2-C-Methyl-D-ribono-1,4-lactone Synthesis
Q1: My yield of the lactone is significantly lower than reported. What are the potential causes?
A1:
-
Inefficient Amadori Rearrangement: This initial step is critical. Ensure your amine reactant is of high purity and that the reaction conditions (temperature and time) are carefully controlled.
-
Suboptimal Base Treatment: The concentration and purity of the calcium oxide, as well as the reaction temperature, are crucial for the rearrangement to the lactone. Inconsistent heating or poor mixing can lead to side reactions.
-
Work-up and Isolation Issues: The product is a polar molecule.[2] Ensure efficient extraction and minimize losses during purification. Crystallization is a common purification method, and seeding with a small crystal of pure product can improve yields.
Q2: I am observing a significant amount of dark, tar-like byproducts. How can I minimize these?
A2:
-
Temperature Control: Overheating during the base treatment step can lead to caramelization and other degradation pathways of the sugar. Maintain strict temperature control.
-
Reaction Time: Prolonged reaction times can also contribute to byproduct formation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to color formation.
Part 2: Benzoylation of 2-C-Methyl-D-ribono-1,4-lactone
The benzoylation step serves to protect the hydroxyl groups, which is essential for controlling the regioselectivity of the subsequent reduction. It also improves the solubility of the intermediate in organic solvents, facilitating purification.
Experimental Protocol
The benzoylation is typically carried out using benzoyl chloride in the presence of a base like pyridine.
| Parameter | Condition |
| Reagents | Benzoyl chloride, Pyridine |
| Solvent | Pyridine (acts as both solvent and base) |
| Temperature | 0 °C for addition, then room temperature |
| Monitoring | TLC (e.g., Hexane:Ethyl Acetate 1:1) |
Troubleshooting Guide: Benzoylation
Q1: The benzoylation reaction is incomplete, and I see multiple spots on my TLC plate corresponding to partially benzoylated products. What should I do?
A1:
-
Stoichiometry of Benzoyl Chloride: Ensure you are using a sufficient excess of benzoyl chloride to drive the reaction to completion. A 20-30% excess is common.
-
Reaction Time: Benzoylation of hindered hydroxyl groups can be slow. Extend the reaction time and continue to monitor by TLC until the starting material and partially benzoylated intermediates are no longer visible.
-
Purity of Reagents: Water in the pyridine or on the lactone will consume benzoyl chloride. Use anhydrous pyridine and ensure your starting lactone is thoroughly dried.
Q2: My final product is a dark oil that is difficult to crystallize. How can I improve the purity?
A2:
-
Temperature Control During Addition: The reaction between benzoyl chloride and pyridine is exothermic. Adding the benzoyl chloride too quickly can lead to the formation of colored byproducts. Maintain a low temperature (0 °C) during the addition.
-
Thorough Work-up: Ensure complete removal of pyridine and benzoic acid by-products through successive aqueous washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃).
-
Purification by Chromatography: If crystallization fails, flash column chromatography on silica gel is an effective method for purification. A gradient of hexane and ethyl acetate is typically used.
Part 3: Reduction to this compound
The final step is the reduction of the lactone to the desired furanose. This is a critical transformation that can lead to the formation of an anomeric mixture.
Experimental Protocol
Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[3]
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | A protic solvent like ethanol or a mixture of THF and methanol |
| Temperature | 0 °C to room temperature |
| Work-up | Quenching with a weak acid (e.g., acetic acid or saturated NH₄Cl solution) |
Troubleshooting Guide: Reduction and Purification
Q1: The reduction reaction is sluggish or incomplete.
A1:
-
Purity of the Benzoylated Lactone: Impurities from the previous step can interfere with the reduction. Ensure your starting material is of high purity.
-
Activity of NaBH₄: Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh bottle of the reagent.
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. While ethanol is common, a co-solvent like THF can improve the solubility of the starting material.
Q2: I have obtained an anomeric mixture of the product. How can I separate the α and β anomers?
A2:
-
Column Chromatography: Separation of anomers can be challenging but is often achievable with careful flash column chromatography on silica gel.[4] A shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) can improve resolution.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, method for separating anomers.[4]
-
Crystallization: In some cases, fractional crystallization can be used to isolate one of the anomers if there is a significant difference in their solubility.
Q3: What are the key considerations for scaling up this synthesis?
A3:
-
Heat Transfer: The benzoylation and Grignard (if used for lactone synthesis) steps are exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature profile.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous reactions like the base treatment for lactone formation.
-
Work-up and Extraction: Large-volume extractions can be cumbersome. Consider using a continuous liquid-liquid extractor for improved efficiency and reduced solvent usage.
-
Purification: Crystallization is generally preferred over chromatography for large-scale purification due to cost and solvent consumption. Develop a robust crystallization procedure at the lab scale before moving to the pilot plant.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of each reaction step. A typical mobile phase for the benzoylated compounds is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Q: Are there alternative reducing agents to sodium borohydride for the final step?
A: Yes, other reducing agents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) can be used. However, these reagents have different reactivities and selectivities, and reaction conditions would need to be re-optimized. DIBAL-H, for instance, can reduce lactones to lactols at low temperatures.
Q: What are the main safety precautions to consider during this synthesis?
A:
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Grignard Reagents (if used): Highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere.
-
Sodium Borohydride: Reacts with acidic solutions to release flammable hydrogen gas.
References
- Google Patents. (2015). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
-
Chemguide. (n.d.). The reduction of aldehydes and ketones. [Link]
Sources
Validation & Comparative
A Senior Scientist’s Guide to the Definitive Structural Elucidation of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: An NMR-Centric Approach
This guide provides an in-depth, technically robust comparison of analytical methodologies for the structural characterization of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a key synthetic intermediate in the development of modified nucleoside analogues. We will demonstrate why a multi-dimensional Nuclear Magnetic Resonance (NMR) strategy is the gold standard for unambiguous structural verification, offering insights that alternative methods like Mass Spectrometry (MS) and X-ray Crystallography cannot provide in a routine, solution-state context.
Section 1: The Analytical Challenge and the NMR Solution
This compound (CAS 30361-17-2) is a heavily substituted furanose ring.[1][2] Its utility as a precursor for antiviral or anticancer nucleosides hinges on the precise and confirmed stereochemistry and connectivity of its constituent parts, particularly the quaternary C2-carbon. Any ambiguity in its structure can lead to the synthesis of incorrect final compounds, wasting significant resources.
While techniques like Mass Spectrometry can confirm the molecular weight (476.47 g/mol ), they provide little to no information about the specific arrangement of the benzoyl groups, the location of the methyl group, or the furanose ring's conformation in solution.[1] X-ray crystallography can provide a definitive solid-state structure, but obtaining a high-quality single crystal suitable for diffraction is often a significant bottleneck and may not represent the molecule's conformation in a reaction solvent.
NMR spectroscopy, by contrast, is uniquely suited to this challenge. It provides a non-destructive, atom-specific map of the molecule's connectivity and its environment in the solution state, making it the most powerful and practical tool for routine structural verification in a drug development pipeline.
Section 2: A Validated Experimental Workflow for Complete Structural Assignment
Our recommended workflow is designed for comprehensive data acquisition, leading to an unassailable structural proof. The process is systematic, beginning with simple one-dimensional experiments and progressing to more complex two-dimensional correlation experiments that function as a logical puzzle, with each piece validating the others.
Caption: Key HMBC (red) and COSY (blue) correlations for structural assignment.
-
Confirmation of C-2 Methylation: The protons of the C2-methyl group (~1.7 ppm) will show HMBC correlations to C-1, C-2, and C-3. This three-bond correlation to C-1 and C-3, and a two-bond correlation to its own attachment point C-2, unambiguously places the methyl group at the C-2 position.
-
Anomeric Proton Link: The anomeric H-1 will show a crucial two-bond correlation to the quaternary C-2, further solidifying the structure around this key center.
-
Benzoyl Group Placement: The H-3 proton will show a three-bond correlation to the carbonyl carbon of its attached benzoyl group. Similarly, the H-5 protons will show correlations to the carbonyl carbon of the C-5 benzoyl group. These correlations definitively establish the points of acylation.
Section 4: Comparative Methodological Analysis
An expert scientist chooses the right tool for the job. While NMR is the primary choice here, understanding its performance relative to alternatives is crucial.
Table 3: NMR vs. Alternative Analytical Techniques
| Feature | Multi-dimensional NMR | High-Resolution MS | X-ray Crystallography |
| Information Provided | Atom connectivity, stereochemistry, solution conformation | Elemental formula, molecular weight, fragmentation | Precise solid-state 3D structure, bond lengths/angles |
| Sample State | Solution | Gas phase (post-ionization) | Solid (single crystal) |
| Key Advantage | Complete structural map in a relevant medium (solution) | High sensitivity, speed, confirms molecular formula | Unambiguous 3D structure (the "gold standard" if available) |
| Key Limitation | Lower sensitivity, requires more sample (~10mg) | No stereochemical or isomeric information | Requires a suitable single crystal; structure may not reflect solution state |
| Best Use Case | Primary choice for routine, definitive structural proof | Orthogonal confirmation of molecular weight | When absolute stereochemistry is required and crystals are available |
Comparison with a Key Structural Analog: The Impact of the C-2 Methyl Group
To highlight the diagnostic power of NMR, let's compare our target molecule with a common related compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . [3]The key difference is the presence of a proton at C-2 instead of a methyl group.
-
In the Analog: The ¹H NMR spectrum would show a signal for H-2 (likely a doublet of doublets). The anomeric H-1 would be a doublet due to coupling with H-2. The H-3 signal would also be a doublet of doublets (coupling to H-2 and H-4). The COSY spectrum would show a clear H1-H2-H3-H4 correlation path.
-
In Our Target Molecule: The absence of the H-2 signal and the appearance of the H-1 and C2-CH₃ singlets are the most telling differences. The COSY spectrum shows a broken spin system between H-1 and H-3. This direct comparison demonstrates how subtle changes in the molecule lead to dramatic and easily interpretable changes in the NMR spectra, providing high confidence in the assignment.
Conclusion
For the definitive structural characterization of this compound, a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides the most robust, reliable, and information-rich analysis. This self-validating workflow allows for the unambiguous assignment of every atom in the molecule, confirms the position of the critical C-2 methyl group, and maps the connectivity of the benzoyl protecting groups. While mass spectrometry serves as an excellent orthogonal tool for confirming molecular formula, it cannot resolve the isomeric and stereochemical questions answered by NMR. Therefore, for researchers in drug development and synthetic chemistry, the NMR-centric approach detailed in this guide should be considered the authoritative standard for ensuring the structural integrity of this vital synthetic intermediate.
References
-
M. J. Robins and J. S. Wilson, "Smooth and efficient palladium-catalyzed deoxygenation of the 2'-hydroxyl of ribonucleosides with 1,1,3,3-tetramethyldisiloxane," Tetrahedron Letters, vol. 22, no. 5, pp. 421-424, 1981. Available: [Link]
-
ScienceOpen, "Supporting Information for: A straightforward access to 8-13C- and 2,8-13C-labeled purine nucleosides," ScienceOpen. Available: [Link]
-
ResearchGate, "Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines," ResearchGate. Available: [Link]
-
Amerigo Scientific, "this compound," Amerigo Scientific. Available: [Link]
-
Wikipedia, "1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose," Wikipedia, The Free Encyclopedia. Available: [Link]
-
ResearchGate, "The COSY and HMBC correlations are referenced according to the pairs of...," ResearchGate. Available: [Link]
-
ResearchGate, "How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?," ResearchGate. Available: [Link]
-
University of Arizona, "2D NMR," University of Arizona Chemistry Department. Available: [Link]
-
San Diego State University, "Common 2D (COSY, HSQC, HMBC)," SDSU NMR Facility – Department of Chemistry. Available: [Link]
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A Comparative Guide to the Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: An Essential Intermediate for Modified Nucleosides
Introduction: The Significance of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
This compound is a pivotal, non-commercially available carbohydrate intermediate, indispensable for the synthesis of 2'-C-methyl-substituted nucleoside analogues. These modified nucleosides are a cornerstone in the development of antiviral and anticancer therapeutics. The introduction of a methyl group at the 2'-position of the ribose sugar can significantly alter the conformational and biological properties of the resulting nucleoside, often leading to enhanced metabolic stability and potent inhibition of viral polymerases or other key cellular enzymes.
This guide provides a comprehensive comparison of two prominent synthetic routes to this crucial intermediate, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to make informed decisions for their synthetic campaigns. We will delve into the experimental protocols, mechanistic underpinnings, and comparative performance of each method, supported by experimental data from peer-reviewed literature.
Synthetic Strategies: Two Convergent Paths to a Key Intermediate
Two primary synthetic strategies have emerged for the preparation of this compound:
-
Route 1: The Grignard Addition Approach. This method commences with a readily available, protected ribofuranose derivative, 1,3,5-tri-O-benzoyl-α-D-ribofuranose. The synthesis proceeds through the oxidation of the 2'-hydroxyl group to a ketone, followed by the stereoselective addition of a methyl group via a Grignard reagent.
-
Route 2: The Lactone Reduction Approach. This pathway begins with 2-C-methyl-D-ribono-1,4-lactone, a chiral building block that already incorporates the desired 2'-C-methyl group. The synthesis then involves the protection of the hydroxyl groups with benzoyl moieties, followed by the partial reduction of the lactone to the desired furanose.
This guide will now dissect each of these routes in detail.
Route 1: Grignard Addition to a Ribofuranose-2-ulose Intermediate
This synthetic strategy leverages the well-established chemistry of Grignard reagents to introduce the C2'-methyl group. The key to this approach is the stereocontrol of the Grignard addition to the ketone intermediate.
Experimental Protocol: A Step-by-Step Walkthrough
The synthesis via Route 1 can be summarized in the following two key steps:
Step 1: Oxidation of 1,3,5-tri-O-benzoyl-α-D-ribofuranose to 1,3,5-tri-O-benzoyl-α-D-ribofuranos-2-ulose
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable anhydrous solvent (e.g., dichloromethane) is treated with Dess-Martin periodinane (DMP) at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the 2-keto sugar intermediate.
Step 2: Grignard Reaction with Methylmagnesium Bromide
The 1,3,5-tri-O-benzoyl-α-D-ribofuranos-2-ulose intermediate is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A solution of methylmagnesium bromide (MeMgBr) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), is then added dropwise. The reaction is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. Purification by column chromatography affords this compound.
Visualization of the Workflow
Caption: Workflow for the Grignard Addition Approach (Route 1).
Mechanistic Insights and Rationale for Experimental Choices
The Dess-Martin periodinane is a mild and selective oxidizing agent for primary and secondary alcohols, making it ideal for the conversion of the 2'-hydroxyl group to a ketone without affecting the benzoyl protecting groups.[1][2]
The stereochemical outcome of the Grignard reaction is the most critical aspect of this route. The addition of a Grignard reagent to a carbonyl group can, in principle, occur from either face of the planar carbonyl.[3] In the case of the 2-keto ribofuranose intermediate, the existing stereocenters of the furanose ring and the bulky benzoyl protecting groups create a chiral environment that can direct the incoming nucleophile. The use of a Lewis acid like TiCl₄ is crucial for achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen and the anomeric oxygen, creating a more rigid chelated intermediate. This conformation blocks one face of the carbonyl group, forcing the methyl group from the Grignard reagent to attack from the less sterically hindered face, leading to the desired stereoisomer.
Route 2: Reduction of a Pre-functionalized Lactone
This approach begins with a starting material that already possesses the C2'-methyl group, thereby avoiding the stereoselectivity challenges of the Grignard addition. The key transformation in this route is the controlled reduction of a lactone to a lactol (the hemiacetal form of the desired furanose).
Experimental Protocol: A Step-by-Step Walkthrough
The synthesis via Route 2 involves the following key steps:
Step 1: Synthesis of 2-C-methyl-D-ribono-1,4-lactone
This starting material can be synthesized from D-ribose through a multi-step sequence. A common method involves the oxidation of D-ribose to D-ribono-1,4-lactone, followed by protection of the hydroxyl groups and subsequent methylation at the C2 position.
Step 2: Benzoylation of 2-C-methyl-D-ribono-1,4-lactone
The 2-C-methyl-D-ribono-1,4-lactone is treated with benzoyl chloride in the presence of a base, such as pyridine, to protect the free hydroxyl groups at the 3- and 5-positions, yielding 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribono-1,4-lactone.[4]
Step 3: Reduction of the Lactone to the Furanose
The protected lactone is then reduced to the desired furanose. A study by Walton et al. utilized bis(3-methyl-2-butyl)borane for this reduction, which resulted in an anomeric mixture of this compound.[4] Other reducing agents, such as sodium borohydride in the presence of a Lewis acid, can also be employed, and the choice of reagent can influence the stereochemical outcome and yield.[5][6]
Visualization of the Workflow
Caption: Workflow for the Lactone Reduction Approach (Route 2).
Mechanistic Insights and Rationale for Experimental Choices
The benzoylation step serves to protect the hydroxyl groups, preventing them from interfering with the subsequent reduction step. The choice of reducing agent in the final step is critical. Bulky hydride reagents, such as bis(3-methyl-2-butyl)borane, are often used for the partial reduction of lactones to lactols. These reagents are less reactive than simpler hydrides like lithium aluminum hydride, which would likely over-reduce the lactone to the diol.
The formation of an anomeric mixture is a key characteristic of this route. The reduction of the planar lactone carbonyl can occur from either face, leading to both the α and β anomers of the resulting furanose. The ratio of these anomers can be influenced by the choice of reducing agent and the reaction conditions. The separation of these anomers can be challenging and may require an additional chromatographic step, which can impact the overall yield of the desired anomer.[4]
Comparative Analysis of the Synthetic Routes
To facilitate a direct comparison, the key performance indicators for each route are summarized in the table below. It is important to note that reported yields can vary depending on the specific experimental conditions and scale of the reaction.
| Parameter | Route 1: Grignard Addition | Route 2: Lactone Reduction |
| Starting Material | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 2-C-methyl-D-ribono-1,4-lactone |
| Key Transformations | Oxidation, Grignard Addition | Benzoylation, Lactone Reduction |
| Stereocontrol | High stereoselectivity at C2' with Lewis acid | Forms an anomeric mixture at C1' |
| Overall Yield | Generally moderate to good | Can be lower due to the formation of an anomeric mixture and the need for separation |
| Purification | Column chromatography after each step | Column chromatography required, potentially for anomer separation |
| Advantages | Potentially higher stereoselectivity at the key C2' position. | Starts with the C2'-methyl group already in place. |
| Disadvantages | Requires careful control of the Grignard reaction to ensure stereoselectivity. | Yields an anomeric mixture that may require separation. |
Discussion and Mechanistic Insights
Choosing the Right Path: A Matter of Synthetic Priorities
The choice between Route 1 and Route 2 hinges on the specific priorities of the synthetic campaign.
Route 1 offers the significant advantage of potentially high stereocontrol at the C2' position, which is often the most critical stereocenter for biological activity. The use of a Lewis acid-mediated Grignard reaction allows for a directed attack of the methyl nucleophile, minimizing the formation of the undesired epimer. However, this route requires careful optimization of the Grignard reaction conditions to achieve the desired stereoselectivity. The handling of organometallic reagents also necessitates anhydrous conditions and careful experimental technique.[7]
Route 2 , on the other hand, circumvents the challenge of creating the C2' stereocenter by starting with a pre-functionalized lactone. This can be an attractive option if the starting lactone is readily available or can be synthesized efficiently. The main drawback of this route is the formation of an anomeric mixture at the C1' position upon reduction of the lactone. While both anomers may be useful for subsequent glycosylation reactions, the need for their separation can add complexity and reduce the overall yield of a specific anomer. The work by Walton et al. highlights the challenges associated with the separation and potential rearrangement of the anomeric mixture.[4]
The Role of Benzoyl Protecting Groups
In both synthetic routes, benzoyl groups are employed to protect the hydroxyl functionalities of the ribose sugar. Benzoyl esters are widely used in carbohydrate chemistry due to their stability under a range of reaction conditions, including the oxidative and organometallic reactions employed in these syntheses. They are typically introduced using benzoyl chloride in the presence of a base like pyridine. Furthermore, the bulky nature of the benzoyl groups plays a significant role in directing the stereochemical outcome of reactions, as seen in the Grignard addition in Route 1.
Conclusion: A Strategic Decision for Nucleoside Chemists
Both the Grignard addition and the lactone reduction routes offer viable pathways to the valuable intermediate, this compound.
-
For researchers prioritizing stereochemical purity at the C2' position and who have the expertise to handle organometallic reactions, the Grignard addition approach (Route 1) is likely the more strategic choice. The potential for high stereocontrol, guided by a Lewis acid, can lead to a more direct route to the desired 2'-epimer.
-
Conversely, if the starting 2-C-methyl-D-ribono-1,4-lactone is readily accessible and the separation of anomers at the C1' position is not a significant hurdle, the lactone reduction approach (Route 2) offers a straightforward alternative.
Ultimately, the optimal synthetic route will depend on the specific resources, expertise, and strategic goals of the research team. This guide provides the foundational knowledge and comparative data to empower scientists to make the most informed decision for the efficient and successful synthesis of this critical building block for next-generation nucleoside therapeutics.
References
-
Walton, E., et al. (1966). 2'-C-Methyladenosine. Journal of the American Chemical Society, 88(19), 4524-4525. [Link]
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Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
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Maruyama, T., & Sato, F. (1992). A new reaction path involving carbonyl compound coordination to magnesium atoms in a dimeric Grignard reagent. Journal of the American Chemical Society, 114(1), 385-387. [Link]
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Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new reagent for the selective, high-yield reduction of α-enones. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
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Dess–Martin periodinane. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Grignard Reaction. In LibreTexts Chemistry. Retrieved January 20, 2026, from [Link]
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Reduction of a ketone using sodium borohydride. In Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. In YouTube. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose and Other Ribose Derivatives in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and anticancer drug development, the synthesis of modified nucleosides is a cornerstone of innovation. The choice of the ribose precursor is a critical determinant of the success of a synthetic campaign, influencing reaction efficiency, stereochemical outcome, and the biological activity of the final nucleoside analogue. This guide provides an in-depth comparison of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose with other key ribose derivatives, offering experimental insights and data to inform the selection of the optimal building block for your research.
The Central Role of Ribose Modifications
The ribose moiety of a nucleoside is not merely a scaffold; it is an active participant in the biological function of the molecule. Modifications to the ribose ring can profoundly impact a nucleoside's metabolic stability, its affinity for viral or cellular enzymes, and its overall therapeutic index. The introduction of substituents, such as a methyl group at the 2'-position, has been a particularly fruitful strategy in the development of potent antiviral agents, notably against viruses like Hepatitis C (HCV).[1][2] These modifications can act as "chain terminators" during viral replication or alter the sugar pucker to favor a conformation that enhances binding to the target enzyme.[3]
Deep Dive: this compound
This compound has emerged as a valuable precursor for the synthesis of 2'-C-methylated nucleosides. Its key features are the bulky benzoyl protecting groups at the 2', 3', and 5' positions and the crucial methyl group at the 2'-position.
Advantages:
-
Stereochemical Control: The benzoyl group at the 2'-position can exert a neighboring group participation effect during glycosylation, which is crucial for controlling the stereochemistry at the anomeric center (C1'). This typically favors the formation of the desired β-anomer, which is the biologically active form for most nucleosides.[4][5] The bulky nature of the benzoyl groups can further influence the stereochemical outcome.
-
Stability and Crystallinity: Benzoylated sugars are often crystalline solids, which facilitates their purification and handling compared to syrupy or oily derivatives. The benzoyl groups are also generally stable to a range of reaction conditions, providing robust protection throughout a multi-step synthesis.
-
Proven Utility: This derivative has been successfully employed in the synthesis of various biologically active 2'-C-methylnucleosides, demonstrating its reliability in complex synthetic routes.[1]
Disadvantages:
-
Deprotection Conditions: The removal of benzoyl groups typically requires harsh basic conditions, such as treatment with sodium methoxide in methanol or ammonia, which may not be compatible with sensitive functional groups on the nucleobase or other parts of the molecule.[6]
-
Atom Economy: The high molecular weight of the three benzoyl groups reduces the overall atom economy of the glycosylation reaction.
Comparative Analysis with Other Ribose Derivatives
The choice of a ribose derivative is a strategic decision based on the specific synthetic target and the desired properties of the final nucleoside. Here, we compare this compound with other commonly used alternatives.
Acylated Ribose Derivatives (e.g., Acetylated Counterparts)
Peracetylated ribose derivatives, such as 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose, are another common class of glycosyl donors.
| Feature | This compound | 1,2,3,5-tetra-O-acetyl-D-ribofuranose |
| Protecting Group | Benzoyl | Acetyl |
| Stereocontrol | Strong neighboring group participation favoring β-anomers.[4] | Good neighboring group participation favoring β-anomers. |
| Stability | Generally more stable to acidic conditions. | Less stable than benzoyl groups. |
| Deprotection | Requires strong basic conditions (e.g., NaOMe/MeOH).[6] | Milder basic conditions (e.g., K2CO3/MeOH, NH3/MeOH). |
| Crystallinity | Often crystalline. | Can be crystalline but sometimes syrupy. |
| Yields in Glycosylation | Generally good, but can be influenced by the nucleobase.[7] | Variable, dependent on reaction conditions and nucleobase. |
Causality Behind Experimental Choices: The choice between benzoyl and acetyl protecting groups often hinges on the overall synthetic strategy. If a subsequent reaction step requires acidic conditions, the more robust benzoyl groups are preferred. Conversely, if the final nucleoside is sensitive to strong base, the more labile acetyl groups may be a better choice.
Thio-Ribose Derivatives
Thio-ribose derivatives, where one of the oxygen atoms in the furanose ring is replaced by sulfur, are used to synthesize thionucleosides. These analogues often exhibit interesting biological properties, including enhanced metabolic stability.
| Feature | This compound | Thio-ribofuranose Derivatives |
| Ring Heteroatom | Oxygen | Sulfur |
| Resulting Nucleoside | Standard Ribonucleoside | Thionucleoside |
| Biological Properties | Established antiviral/anticancer activity.[1] | Often increased metabolic stability and unique biological profiles.[8] |
| Synthesis of Donor | Multi-step from D-ribose. | Typically requires a dedicated multi-step synthesis from a suitable starting material.[8] |
| Glycosylation Reactivity | Well-established reactivity in Vorbrüggen and other glycosylation methods.[9] | Can exhibit different reactivity profiles compared to their oxygenated counterparts. |
Field-Proven Insights: Thionucleosides have shown promise as antiviral agents, in some cases exhibiting activity against viruses resistant to conventional nucleoside analogues. The altered geometry and electronic properties of the thio-ribose ring can lead to different interactions with viral polymerases.[8]
Experimental Protocols: A Self-Validating System
The following protocol for a Vorbrüggen glycosylation provides a framework for synthesizing a β-D-ribonucleoside using a benzoylated ribose donor. The success of this protocol relies on the careful control of anhydrous conditions and the stoichiometry of the reagents.
Protocol: Vorbrüggen Glycosylation of a Silylated Pyrimidine with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This protocol is adapted from established methodologies for nucleoside synthesis.[10]
Materials:
-
Pyrimidine base (e.g., Uracil)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the pyrimidine base (1.0 eq) in a mixture of hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated pyrimidine.
-
Remove the excess HMDS under reduced pressure to obtain the crude silylated base as a residue.
-
Glycosylation Reaction: Dissolve the crude silylated base in anhydrous acetonitrile.
-
To this solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected nucleoside.
-
Deprotection: The isolated benzoylated nucleoside can be deprotected by treatment with a solution of sodium methoxide in methanol at room temperature, followed by neutralization with an acidic resin.
Trustworthiness of the Protocol: This protocol incorporates a silylation step to enhance the nucleophilicity and solubility of the base, a common and effective strategy in Vorbrüggen glycosylations.[11] The use of TMSOTf as a Lewis acid catalyst is also a standard and reliable choice for activating the glycosyl donor.[9] Monitoring the reaction by TLC provides a simple and effective way to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.
Visualization of Key Processes
Diagram 1: Vorbrüggen Glycosylation Workflow
Caption: A streamlined workflow for the synthesis of nucleoside analogues via Vorbrüggen glycosylation.
Diagram 2: Influence of 2'-Substituents on Antiviral Activity
Caption: The causal chain from 2'-C-methyl substitution to enhanced antiviral activity.
Conclusion and Future Outlook
This compound stands as a robust and reliable building block for the synthesis of 2'-C-methylated nucleosides. Its advantages in promoting stereocontrol and its stability make it a valuable tool for medicinal chemists. However, the choice of the optimal ribose derivative is context-dependent and requires careful consideration of the overall synthetic route and the chemical sensitivities of the target molecule.
The continued exploration of novel ribose modifications and protecting group strategies will undoubtedly lead to the development of more efficient and versatile synthetic methodologies. As our understanding of the structure-activity relationships of nucleoside analogues deepens, the rational design of ribose precursors will play an increasingly important role in the discovery of next-generation antiviral and anticancer therapeutics.
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Le, N. T. T., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 986693. [Link]
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Seela, F., & Ingale, S. A. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 678-694. [Link]
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Ali, M. A., et al. (2020). Synthesis and biological evaluation of 5'-C-methyl nucleotide prodrugs for treating HCV infections. Bioorganic & Medicinal Chemistry, 28(23), 115783. [Link]
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Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(20), 5052-5055. [Link]
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Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of organic chemistry, 83(15), 8589-8595. [Link]
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Sci-Hub. (n.d.). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. Retrieved from [Link]
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Hennig, R., et al. (2017). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. International Journal of Molecular Sciences, 18(11), 2397. [Link]
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ResearchGate. (n.d.). One-pot de-silylation and glycosyl thiol alkylation with Michael acceptors. [Link]
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Rychnovsky, S. D., & Kim, J. (2005). Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions. Journal of the American Chemical Society, 127(31), 10879-10884. [Link]
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Science of Synthesis. (n.d.). Product Class 17: Purines. [Link]
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Semantic Scholar. (n.d.). Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. [Link]
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da Silva, A. B., et al. (2011). Synthesis of Novel O-Acylated- D -ribono-1,5-lactones and Structural Assignment Supported by Conventional NOESY-NMR and X-ray Analysis. Journal of the Brazilian Chemical Society, 22(8), 1547-1554. [Link]
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Zhu, X., & Schmidt, R. R. (2009). Streamlined Iterative Assembly of Thio-oligosaccharides by Aqueous S-Glycosylation of Diverse Deoxythio Sugars. Angewandte Chemie International Edition, 48(11), 1900-1903. [Link]
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ResearchGate. (n.d.). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. [Link]
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A Comparative Guide to the Biological Activity of 2'-C-Methyl-D-Ribofuranose Nucleoside Analogs
Introduction: The Significance of the 2'-C-Methyl Motif in Nucleoside Antivirals
In the landscape of antiviral drug discovery, the modification of nucleoside scaffolds has proven to be a highly fruitful strategy. Among these modifications, the introduction of a methyl group at the 2'-position of the ribose sugar has emerged as a critical determinant of potent antiviral activity, particularly against RNA viruses. This guide provides a comparative analysis of the biological activity of key 2'-C-methyl-D-ribofuranose nucleoside analogs, which are synthesized from precursors such as 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. While the benzoylated precursor is a crucial synthetic intermediate, the true biological activity is manifested in the deprotected nucleoside analogs bearing different heterocyclic bases.
The central hypothesis underpinning the efficacy of these analogs is their ability to act as chain terminators of viral RNA-dependent RNA polymerases (RdRp). The presence of the 2'-C-methyl group, after intracellular phosphorylation to the active triphosphate form, creates a steric hindrance that prevents the formation of the subsequent phosphodiester bond, thereby halting viral RNA replication. This guide will delve into the comparative antiviral potency, cytotoxicity, and mechanism of action of prominent 2'-C-methyl-D-ribofuranose analogs, providing researchers with a comprehensive understanding of their therapeutic potential.
Comparative Biological Activity of 2'-C-Methyl-D-Ribofuranose Analogs
The antiviral efficacy of 2'-C-methyl-D-ribofuranose nucleoside analogs is profoundly influenced by the nature of the attached heterocyclic base. The following table summarizes the in vitro activity of key analogs against Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV). The data is primarily derived from HCV replicon assays, a standard cell-based system for evaluating HCV inhibitors.
| Compound | Virus | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| 2'-C-Methyladenosine | HCV | Replicon Assay | 0.3 | >100 | >333 | [1] |
| 2'-C-Methylcytidine (2CMC) | HCV | Replicon Assay | 2.4 | >33 | >13.8 | [2] |
| 2'-C-Methylcytidine (2CMC) | HEV | Subgenomic Replicon | 1.64 | 111.2 | 67.8 | [3] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | HCV | Replicon Assay | Synergistic with IFN-α2b | >11 | N/A | [2] |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Zika Virus | CPE Reduction Assay | Potent inhibitor | N/A | N/A | [4] |
EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability. N/A: Not available in the cited literature.
Analysis of Structure-Activity Relationship (SAR):
The data reveals a stringent structure-activity relationship. 2'-C-Methyladenosine exhibits the most potent anti-HCV activity with an EC50 of 0.3 µM and an excellent safety profile (CC50 >100 µM)[1]. 2'-C-Methylcytidine also demonstrates significant activity against both HCV and HEV[2][3]. However, 2'-C-methyladenosine suffers from susceptibility to enzymatic degradation by adenosine deaminase[4]. This has led to the exploration of analogs with modified bases, such as 7-deaza-2'-C-methyladenosine, to enhance metabolic stability and pharmacokinetic properties[4]. The introduction of a fluorine atom at the 2'-position, as seen in PSI-6130, has also been investigated to modulate activity[2].
Mechanism of Action: Non-Obligate Chain Termination
The primary mechanism by which 2'-C-methyl-D-ribofuranose nucleoside analogs exert their antiviral effect is through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), such as the NS5B protein in HCV.[5][6] These analogs are prodrugs that require intracellular phosphorylation to their active triphosphate form.
Figure 1: Mechanism of action of 2'-C-methyl nucleoside analogs.
Upon entering an infected host cell, the nucleoside analog is sequentially phosphorylated by host cell kinases to its 5'-triphosphate derivative. This active form then acts as a substrate for the viral RdRp and is incorporated into the nascent viral RNA strand. However, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the conformational changes required for the addition of the next nucleotide, leading to the termination of RNA chain elongation. This is termed "non-obligate chain termination" because the analog still possesses a 3'-hydroxyl group, which in natural nucleosides is essential for chain extension.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50) Determination
The HCV replicon system is a robust cell-based assay for screening and characterizing HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
Test compounds (2'-C-methyl nucleoside analogs)
-
Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for RNA extraction and qRT-PCR
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV RNA Replication:
-
Luciferase Assay: If the replicon contains a luciferase reporter gene, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of HCV RNA.
-
-
Data Analysis: Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
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A Multi-Pronged Approach to the Definitive Structural Confirmation of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The synthesis of novel nucleoside analogues, a cornerstone of antiviral and anticancer therapy, frequently involves complex, multi-step pathways with protected sugar moieties. 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose stands as a critical intermediate in this field.[1][2] Its precise structure, particularly the stereochemistry and the location of the C2-methyl group, dictates the final architecture and biological activity of the target nucleoside.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. We will compare and contrast the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, providing field-proven insights and detailed experimental protocols.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Solution-State Blueprint
Expertise & Experience: The Rationale for a Suite of NMR Experiments
NMR spectroscopy is the preeminent technique for the structural elucidation of organic molecules in solution. For a molecule like this compound, a single ¹H NMR spectrum is insufficient and can be misleading. A comprehensive NMR analysis constitutes a self-validating system. One-dimensional (¹H and ¹³C) spectra provide the initial overview of chemical environments, while two-dimensional (COSY, HSQC, HMBC) experiments serve as the logical framework to piece together the molecular puzzle, confirming connectivity atom by atom. The absence of a proton at the C2 position, replaced by a methyl group, is a key structural feature that must be unequivocally proven, and this is where 2D NMR, particularly HMBC, becomes indispensable.
Data Presentation: Predicted NMR Assignments
The following tables summarize the expected chemical shifts for the target molecule, based on data from analogous benzoylated ribofuranosides.[3][4] These values serve as a benchmark for experimental data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H1 | ~6.2 - 6.4 | s | N/A | Anomeric proton, deshielded by furanose oxygen and lack of coupling to H2. |
| H3 | ~5.6 - 5.8 | d | J₃,₄ ≈ 5-7 Hz | Acyl-shifted proton, coupled only to H4. |
| H4 | ~4.7 - 4.9 | m | - | Coupled to H3 and H5 protons. |
| H5, H5' | ~4.5 - 4.7 | m | - | Diastereotopic protons of the CH₂OBz group. |
| C2-CH₃ | ~1.5 - 1.7 | s | N/A | Methyl group singlet, characteristic of a quaternary carbon attachment. |
| Benzoyl-H | ~7.3 - 8.2 | m | - | Aromatic protons from the three benzoyl groups. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 | ~105 - 107 | Anomeric carbon. |
| C2 | ~78 - 80 | Quaternary carbon, shifted by methyl and benzoyl groups. |
| C3 | ~72 - 74 | Acyl-shifted carbon. |
| C4 | ~82 - 84 | Acyl-shifted carbon. |
| C5 | ~63 - 65 | Acyl-shifted primary carbon. |
| C2-CH₃ | ~20 - 23 | Methyl carbon. |
| Benzoyl C=O | ~165 - 167 | Carbonyl carbons of the three benzoyl esters. |
| Benzoyl C | ~128 - 134 | Aromatic carbons. |
The Power of 2D NMR: Building the Molecular Framework
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying the spin systems within the molecule. For our target, it will definitively show the coupling pathway from H3 to H4 and from H4 to the H5/H5' protons, confirming the integrity of the ribose C3-C4-C5 fragment. The key observation will be the absence of a cross-peak between H1 and any other ribose proton, supporting the substitution at C2.
-
HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond proton-carbon correlations. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, populating the data tables with confirmed pairings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons over two to three bonds. The key correlations that would provide unequivocal proof of structure are:
-
The protons of the C2-CH₃ group showing a correlation to the C2 carbon and the C1 and C3 carbons. This definitively places the methyl group at the C2 position.
-
The anomeric proton H1 showing a correlation to C2 and C4 .
-
The carbonyl carbons of the benzoyl groups showing correlations to H3 , H5/H5' , and potentially a weaker correlation to H1 if one of the benzoyl groups is at C2 in an alternative structure (which this experiment would disprove).
-
Caption: Key HMBC correlations confirming the C2-methyl position.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a ≥400 MHz spectrometer. Ensure adequate signal-to-noise by using at least 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (typically >1024) is required to obtain good signal-to-noise for all carbons, especially the quaternary C2.
-
COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H correlations.
-
HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
Part 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Expertise & Experience: Beyond Simple Mass Confirmation
While NMR builds the structural framework, high-resolution mass spectrometry (HRMS) acts as the gatekeeper, providing the definitive molecular formula. For a medium-polarity molecule like this, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.[5] Obtaining a mass accuracy of <5 ppm provides high confidence in the elemental composition, ruling out alternative structures with different formulas. Furthermore, tandem MS (MS/MS) can be used to induce fragmentation, providing valuable connectivity information that corroborates the NMR data.[6]
Data Presentation: Expected Mass Spectrometric Data
The molecular formula for this compound is C₂₇H₂₄O₈ .[7]
Table 3: Predicted High-Resolution Mass Data (ESI Positive Mode)
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₇H₂₅O₈⁺ | 477.1544 |
| [M+Na]⁺ | C₂₇H₂₄O₈Na⁺ | 499.1363 |
| [M+K]⁺ | C₂₇H₂₄O₈K⁺ | 515.1103 |
Comparative Insight: MS/MS Fragmentation In a comparative scenario, if an isomeric impurity were present, such as the benzoyl group migrating from C3 to the C2-hydroxyl of a different precursor, the fragmentation pattern could differ. For the correct structure, characteristic MS/MS fragments would include the sequential neutral loss of benzoic acid (122.0368 Da) and benzoyl groups.
Experimental Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Use a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurement.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-1000.
-
Internal Calibration: Use a known calibrant to ensure high mass accuracy.
-
Data Analysis: Determine the experimental m/z of the observed ions and compare them to the calculated values in Table 3. The mass error should be below 5 ppm.
Part 3: X-ray Crystallography - The Unassailable Proof
Expertise & Experience: The Gold Standard for Absolute Structure
When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof.[8] It is the only technique that directly visualizes the three-dimensional arrangement of atoms in the solid state, definitively establishing not only connectivity but also the absolute stereochemistry of all chiral centers.[9] While NMR provides a robust picture of the structure in solution (which can have conformational flexibility), crystallography provides a precise, static image of the molecule within the crystal lattice.[10] This is particularly valuable for confirming the relative stereochemistry of the substituents on the furanose ring.
Comparison with Alternatives:
-
NMR vs. Crystallography: NMR infers stereochemistry from coupling constants and NOE effects, which can sometimes be ambiguous. Crystallography measures it directly.
-
MS vs. Crystallography: MS confirms the molecular formula but provides no stereochemical information. Crystallography defines the complete 3D architecture.
The primary limitation is the requirement of a suitable single crystal, which is not always achievable.
Caption: Logical workflow for structural confirmation of the target molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data, yielding precise bond lengths, angles, and the absolute stereochemistry.
Conclusion
The structural confirmation of this compound requires a synergistic and hierarchical analytical approach. High-resolution mass spectrometry serves as the initial, crucial check of the molecular formula. Comprehensive 1D and 2D NMR spectroscopy then provides the detailed blueprint of atomic connectivity and solution-state conformation, with HMBC being the pivotal experiment to confirm the C2-methyl substitution. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure and absolute stereochemistry. Relying on this multi-technique, self-validating workflow ensures the integrity of the synthetic intermediate, providing a solid foundation for its use in the development of next-generation therapeutics.
References
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MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]
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Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Retrieved from [Link]
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Doudna Lab. (n.d.). RNA structures determined by X-ray crystallography. Retrieved from [Link]
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PubMed. (1998). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]
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ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Retrieved from [Link]
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Freie Universität Berlin. (2025). Elucidating reactive sugar-intermediates by mass spectrometry. Refubium. Retrieved from [Link]
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Oxford Academic. (2022). Crystallographic analysis of engineered polymerases synthesizing phosphonomethylthreosyl nucleic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved from [Link]
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ACS Publications. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education. Retrieved from [Link]
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A Strategic Guide to Protecting Groups for 2-C-Methyl-D-Ribofuranose Synthesis: Beyond the Benzoyl Standard
In the intricate field of medicinal chemistry, the synthesis of modified nucleosides is a cornerstone of drug discovery, particularly for antiviral and anticancer therapies. 2-C-methyl-D-ribofuranose and its derivatives are critical synthons for molecules that exhibit potent biological activity. The dense functionality of these carbohydrate scaffolds necessitates a sophisticated and strategic approach to the use of protecting groups. While the benzoyl (Bz) group has long been a reliable workhorse, its limitations, primarily the harsh basic conditions required for its removal, can compromise complex, multi-step syntheses.
This guide provides an in-depth comparison of viable alternatives to the benzoyl group for protecting the hydroxyl functions of 2-C-methyl-D-ribofuranose. We will move beyond a simple catalog of options to explore the causal relationships between a protecting group's structure and its behavior, enabling researchers to make informed, strategic decisions that enhance synthetic efficiency and overall yield.
The Benzoyl Group: A Performance Benchmark
The benzoyl group is an acyl protecting group widely used due to its high stability under both acidic and mildly basic conditions, as well as its tolerance to many oxidative and reductive reactions.[1][2] Its electron-withdrawing nature can also influence the reactivity of the carbohydrate, a factor that can be exploited in glycosylation reactions.[1]
However, its robustness is also its primary drawback. Deprotection typically requires strong basic conditions, such as sodium methoxide in methanol (Zemplén conditions), which can induce undesired side reactions like acyl migration or cleavage of other base-labile functionalities within the molecule.[2][3] This challenge necessitates the exploration of orthogonal protecting groups that can be removed under milder, more specific conditions.
Alternative Protecting Groups: A Comparative Analysis
An effective protecting group strategy hinges on the principle of orthogonality, which allows for the selective deprotection of one group in the presence of others.[4][5] The choice of an alternative to benzoyl should be dictated by the planned synthetic route, considering the stability required at each step and the conditions for final deprotection.
Ether protecting groups, such as benzyl (Bn) and p-methoxybenzyl (PMB), are mainstays in carbohydrate chemistry due to their exceptional stability across a wide pH range.[1][6]
-
Benzyl (Bn) Ether:
-
Properties & Rationale: Benzyl ethers are robust and stable to both acidic and basic conditions, making them ideal for "permanent" protection during a multi-step synthesis.[1][7] They are introduced under basic conditions using benzyl bromide.[2]
-
Orthogonality: The key advantage of the benzyl group is its unique removal condition: catalytic hydrogenation (e.g., H₂, Pd/C).[8][9] This method is exceptionally mild and orthogonal to most other protecting groups, including esters and silyl ethers. Alternative methods include dissolving metal reduction (Na, NH₃) or oxidative cleavage.[8][9][10]
-
Strategic Consideration: The primary limitation is the incompatibility of catalytic hydrogenation with other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing heterocycles.[1]
-
-
p-Methoxybenzyl (PMB) Ether:
-
Properties & Rationale: The PMB group is structurally similar to the benzyl group but includes an electron-donating methoxy group on the phenyl ring. This modification makes the PMB ether susceptible to oxidative cleavage under mild conditions.[2]
-
Orthogonality: PMB ethers can be selectively removed in the presence of benzyl ethers and other groups using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2] This provides a valuable orthogonal handle.
-
Strategic Consideration: PMB groups can be somewhat labile to strong Lewis acids, which may be a concern during certain glycosylation reactions.[1]
-
Silyl ethers are among the most versatile and widely used protecting groups due to their ease of introduction, tunable stability based on steric bulk, and exceptionally mild deprotection conditions.[6][11][12]
-
tert-Butyldimethylsilyl (TBDMS or TBS) Ether:
-
Properties & Rationale: The TBDMS group is sterically hindered, providing good stability to most reaction conditions except strong acid and fluoride ion sources.[2] It is often used to selectively protect primary hydroxyl groups over secondary ones due to its bulk.[2]
-
Orthogonality: TBDMS ethers are cleaved with fluoride sources like tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid-pyridine (HF-Py), or tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[2][13][14] These conditions are orthogonal to esters, ethers, and acetals, making TBDMS a cornerstone of modern orthogonal strategies.
-
Strategic Consideration: While generally stable, TBDMS groups can migrate between adjacent hydroxyls under certain conditions. Their stability to acid is moderate; for greater acid stability, the tert-butyldiphenylsilyl (TBDPS) group is a superior choice.[2]
-
-
Triisopropylsilyl (TIPS) Ether:
-
Properties & Rationale: The TIPS group is even more sterically demanding than TBDMS, conferring greater stability, particularly towards acidic conditions.[2][11]
-
Orthogonality: Deprotection still relies on fluoride ions, but typically requires more forcing conditions (e.g., longer reaction times or higher temperatures) than for TBDMS cleavage. This differential reactivity allows for the selective deprotection of a TBDMS group in the presence of a TIPS group.[13]
-
Strategic Consideration: The significant steric bulk can sometimes hinder reactions at adjacent centers.
-
While the goal is to move beyond benzoyl, other ester groups offer unique deprotection pathways that provide orthogonality.
-
Pivaloyl (Piv) Ester:
-
Properties & Rationale: The pivaloyl group, with its bulky tert-butyl moiety, offers enhanced steric hindrance compared to benzoyl. This can influence stereoselectivity in glycosylations and provides greater stability towards some nucleophiles.[3][15]
-
Orthogonality: Deprotection still requires basic or acidic hydrolysis but is often slower than for benzoyl or acetyl groups, which can sometimes be exploited for selective removal.[3][16]
-
Strategic Consideration: The removal conditions are still relatively harsh and not truly orthogonal to benzoyl, limiting its utility as a direct replacement unless its steric properties are specifically required.
-
-
Levulinoyl (Lev) Ester:
-
Properties & Rationale: The levulinoyl group is a keto-ester that functions as a "masked" carboxylic acid. Its stability profile is similar to other simple esters.[17][18]
-
Orthogonality: Herein lies its power. The levulinoyl group can be selectively cleaved under neutral conditions using hydrazine hydrate in a pyridine/acetic acid buffer.[18] This deprotection mechanism is completely orthogonal to other esters (like acetyl and benzoyl), ethers, and silyl groups.[7][18]
-
Strategic Consideration: The presence of the ketone carbonyl could potentially interfere with reactions involving strong nucleophiles or reductants if not planned for. The Lev group's ability to participate in reactions via its remote keto group can also influence glycosylation stereoselectivity.[19][20][21]
-
-
Isopropylidene Acetal (Acetonide):
-
Properties & Rationale: Acetals are fundamentally different as they are used to protect 1,2- or 1,3-diols simultaneously.[22][23] For a ribofuranose structure, an isopropylidene acetal can protect the 2,3-cis-diol, leaving the 5-hydroxyl free for manipulation. They are stable to basic, reductive, and oxidative conditions.[24][25]
-
Orthogonality: Acetonides are readily cleaved under mild aqueous acidic conditions, which do not affect esters, ethers, or silyl ethers, making them a highly valuable orthogonal protecting group.[2][22]
-
Strategic Consideration: This group is only applicable for the protection of vicinal cis-diols. Its formation locks the furanose ring, which can be advantageous for controlling the stereochemical outcome of subsequent reactions.
-
Data Summary and Comparison
The following table provides a comparative summary of the discussed protecting groups to facilitate strategic selection.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantage over Benzoyl |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH (basic); or H⁺/H₂O | Stable to acid, mild base | High stability, participates in glycosylations |
| Benzyl Ether | Bn | Benzyl bromide, NaH, DMF | H₂, Pd/C; or Na, liq. NH₃ | Very stable to acid and base | Orthogonal removal via hydrogenation.[8] |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, DMF | DDQ or CAN, CH₂Cl₂/H₂O | Stable to base, labile to acid/oxidants | Orthogonal removal via oxidation.[2] |
| TBDMS Ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF; or HF-Py | Stable to base, labile to acid/fluoride | Mild, orthogonal removal with fluoride.[13] |
| Levulinoyl Ester | Lev | Levulinic acid, DCC, DMAP | Hydrazine hydrate, Py/AcOH | Stable to acid | Orthogonal removal under neutral conditions.[18] |
| Isopropylidene Acetal | - | Acetone, cat. acid (e.g., TsOH) | Aq. acid (e.g., 80% AcOH) | Stable to base, labile to acid | Protects cis-diols; orthogonal removal.[22] |
Visualizing Protecting Group Strategy
A well-designed synthesis requires a clear plan for the sequence of protection and deprotection steps. The following workflow illustrates a decision-making process for selecting an appropriate protecting group strategy.
Exemplary Experimental Protocols
The following protocols are provided as a practical guide to the application and removal of key alternative protecting groups.
Protocol 1: Selective Protection of a Primary Hydroxyl with TBDMS
This protocol describes the regioselective silylation of the 5-OH group of a 2,3-protected ribofuranose derivative.
-
Reagent Preparation: Dissolve the 2,3-O-isopropylidene-2-C-methyl-D-ribofuranose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M).
-
Addition of Reagents: To the stirred solution at 0 °C, add imidazole (1.5 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) as a solution in DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 5-O-TBDMS protected derivative.
Protocol 2: Orthogonal Deprotection of a Levulinoyl Ester
This protocol demonstrates the selective removal of a Lev group in the presence of other esters (e.g., benzoyl) and ethers.
-
Reaction Setup: Dissolve the levulinoyl-protected carbohydrate (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and pyridine.
-
Deprotection: Add hydrazine monohydrate (2.0-3.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours. Monitor the disappearance of the starting material by TLC. The product, a free alcohol, should show a lower Rf value.
-
Work-up: Add acetone to the reaction mixture to quench the excess hydrazine. Co-evaporate the solvent with toluene to remove residual pyridine.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.
Protocol 3: Deprotection of Benzyl Ethers via Catalytic Transfer Hydrogenation
This protocol provides a safe and efficient alternative to using hydrogen gas for benzyl group removal.[23]
-
Catalyst Suspension: In a round-bottom flask, suspend 10% Palladium on Carbon (Pd/C, 10-20% by weight of the substrate) in methanol.
-
Substrate Addition: Dissolve the benzylated sugar (1.0 eq) in methanol or a suitable solvent mixture (e.g., THF/methanol) and add it to the catalyst suspension.
-
Hydrogen Donor: Add ammonium formate (5-10 eq) to the mixture.
-
Reaction: Heat the reaction to reflux (typically 40-65 °C) and monitor by TLC. The reaction is often complete within 30-90 minutes.[9]
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Purification: Combine the filtrates and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization.
Conclusion
The selection of a protecting group is a critical decision that profoundly impacts the entire synthetic strategy for complex molecules like 2-C-methyl-D-ribofuranose derivatives. While benzoyl is a robust and well-characterized group, a modern synthetic approach demands a broader toolkit. Ethers like Benzyl (Bn) and PMB offer superior stability and orthogonal removal via hydrogenation or oxidation, respectively. Silyl ethers, particularly TBDMS , provide a powerful combination of adequate stability and exceptionally mild, fluoride-based deprotection. For a truly unique orthogonal handle within an ester framework, the Levulinoyl (Lev) group is unparalleled, allowing for cleavage under neutral conditions. Finally, acetals offer an indispensable method for the simultaneous protection of diols.
By understanding the distinct advantages and limitations of each class of protecting group, researchers can design more efficient, higher-yielding, and elegant synthetic routes, accelerating the discovery of novel therapeutics.
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A Senior Application Scientist's Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Cornerstone for Advanced Nucleoside Synthesis
In the landscape of therapeutic nucleoside analogue development, the strategic selection of carbohydrate precursors is paramount to achieving synthetic efficiency, stereochemical purity, and ultimately, clinical success. This guide provides an in-depth analysis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a specialized glycosyl donor, elucidating its distinct advantages in the synthesis of 2'-C-methylated nucleosides—a class of compounds with significant antiviral and antineoplastic activity.[1][2] We will dissect its performance against viable alternatives, supported by mechanistic rationale and comparative data, to empower researchers in drug discovery and development with actionable insights.
The Strategic Imperative for 2'-C-Methylation
The introduction of a methyl group at the 2'-position of a ribofuranose ring profoundly impacts the resulting nucleoside's biological properties. This modification can enhance metabolic stability by sterically hindering enzymatic degradation and often locks the sugar moiety in a specific conformation conducive to binding with target viral polymerases or other enzymes. The synthesis of these crucial analogues, such as 2'-C-methylcytidine and 2'-C-methyladenosine, demands a robust and stereocontrolled approach to the critical glycosylation step.[3] This is where the unique architecture of this compound offers a significant synthetic edge.
Core Advantages of this compound
The utility of this reagent stems from a synergistic combination of its C2-methyl substituent and the bulky benzoyl protecting groups, which together govern reactivity and stereoselectivity.
Superior Stereochemical Control in Glycosylation
The primary challenge in nucleoside synthesis is the precise control of the anomeric stereocenter to form the biologically active β-anomer. The 2-C-methyl group, in conjunction with the C2-benzoyl group, provides a powerful stereodirecting influence.
-
Mechanistic Insight : During glycosylation, the reaction proceeds through an oxocarbenium-like transition state. The presence of the bulky benzoyl group at the C2 position can provide anchimeric assistance, forming a transient benzoxonium ion. An incoming nucleobase will then preferentially attack from the face opposite to this bulky participating group, leading to the formation of the desired 1,2-trans product, which corresponds to the β-anomer in the ribofuranose series.[4] Even without direct anchimeric assistance, the steric bulk of the C2-substituents effectively shields the α-face of the furanose ring, directing the silylated nucleobase to attack from the less hindered β-face.[1][5] This leads to high diastereoselectivity, a critical factor for avoiding costly and difficult separation of anomeric mixtures downstream.
Tuned Reactivity and Stability Profile
The benzoyl protecting groups offer a finely tuned balance of stability and reactivity, making them ideal for multi-step syntheses.
-
Electron-Withdrawing Nature : Ester groups like benzoates are electron-withdrawing, which generally "disarm" a glycosyl donor, making it less reactive than its ether-protected ("armed") counterparts.[4] This moderated reactivity can be advantageous, preventing side reactions and enhancing the predictability of the glycosylation.
-
Robustness and Orthogonality : Benzoyl esters are stable under a wide range of conditions, including mildly acidic and oxidative environments, allowing for significant synthetic manipulation of the coupled nucleobase before their removal. Deprotection is typically achieved under basic conditions, such as with methanolic ammonia, which is often compatible with the newly formed nucleoside.[5]
Streamlined Synthesis of 2'-C-Methyl Nucleosides
Using a pre-functionalized donor like this compound significantly shortens the synthetic route to the target nucleosides compared to building the modified sugar from simpler starting materials. Alternative routes often begin with D-ribose or even D-glucose, requiring several steps to install the 2-C-methyl group, including oxidation of the C2-hydroxyl and subsequent stereoselective addition of a methyl organometallic reagent.[1][3] This pre-formed synthon bypasses these challenging steps, improving overall yield and reducing development time.
Comparative Analysis with Alternative Glycosyl Donors
The choice of glycosyl donor is a critical decision point in a synthetic campaign. The following table compares this compound with common alternatives.
| Feature | This compound | 2,3,5-tri-O-acetyl-2-C-methyl-D-ribofuranose | 2,3,5-tri-O-benzyl-2-C-methyl-D-ribofuranose |
| Reactivity | Moderate ("Disarmed") | Moderate ("Disarmed") | High ("Armed") |
| Stereocontrol | Excellent (Bulky benzoyl groups enhance β-selectivity) | Good (Less bulky acetates may offer slightly less control) | Variable (Lacks C2 participating group; can lead to anomeric mixtures) |
| Protecting Group Stability | High (Stable to mild acid/oxidation) | Moderate (More labile than benzoates) | High (Stable to base/nucleophiles) |
| Deprotection Conditions | Basic (e.g., NaOMe, NH₃/MeOH) | Basic (Milder conditions than benzoates) | Hydrogenolysis (Pd/C, H₂) |
| Compatibility Issues | Generally compatible with most functionalities. | May be too labile for some multi-step sequences. | Hydrogenolysis incompatible with reducible groups (e.g., alkynes, some heterocycles). |
| Typical Application | Controlled, high-yield β-nucleoside synthesis. | Similar to benzoyl, but for more sensitive substrates. | When high reactivity is needed for unreactive acceptors. |
Experimental Workflow and Protocols
The following represents a generalized, yet robust, workflow for the application of this compound in nucleoside synthesis. The key is the initial conversion of the hemiacetal to a suitable glycosyl donor, such as a 1-O-acetyl derivative or a glycosyl bromide.
Caption: Synthetic workflow for 2'-C-methylnucleoside synthesis.
Protocol: Synthesis of 2'-C-β-Methyluridine via Vorbrüggen Glycosylation
This protocol is a representative example based on established methodologies.[1][3]
Part 1: Activation of the Ribose Donor
-
Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Stir the reaction at 0-10 °C for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up by pouring the reaction mixture into ice-water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to yield the 1-O-acetyl derivative, which can be purified by crystallization or chromatography.
Part 2: Glycosylation
-
Prepare the silylated nucleobase: Suspend uracil (1.2 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, then remove excess HMDS under vacuum.
-
Dissolve the activated 1-O-acetyl ribose donor (1.0 eq) and the silylated uracil in anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude protected nucleoside is purified by silica gel column chromatography.
Part 3: Deprotection
-
Dissolve the purified, protected nucleoside in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0 °C for 15-20 minutes, or use a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 16-24 hours.
-
Concentrate the reaction mixture under reduced pressure. The residue is then purified by chromatography or recrystallization to yield the final 2'-C-β-methyluridine.
Decision Framework for Glycosyl Donor Selection
Choosing the right building block is critical. This decision tree outlines key considerations for a medicinal chemist.
Caption: Decision tree for selecting a 2'-C-methyl ribose donor.
Conclusion
This compound stands out as a premier building block for the synthesis of 2'-C-methylated nucleosides. Its principal advantages lie in the high degree of stereocontrol it imparts during glycosylation, leading predominantly to the desired β-anomer, and the robust nature of its benzoyl protecting groups that allow for complex, multi-step synthetic routes. While other donors have their place, the combination of efficiency, stereoselectivity, and reliability makes this reagent a superior choice for researchers and drug development professionals aiming to construct libraries of modified nucleosides for therapeutic evaluation. Its use streamlines what would otherwise be a lengthy and challenging synthesis, accelerating the path from laboratory discovery to potential clinical application.
References
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-
Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. ResearchGate. [Link]
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Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate. [Link]
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New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. [Link]
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Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. ResearchGate. [Link]
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How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. [Link]
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1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]
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The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
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Effect of 2- O -Benzoyl para-Substituents on Glycosylation Rates. ResearchGate. [Link]
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2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
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The Strategic Application of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose in the Synthesis of Potent Antiviral Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral and anticancer therapeutics, the synthesis of modified nucleosides stands as a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic intermediates, 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose has emerged as a pivotal building block for the construction of 2'-C-methylnucleoside analogs. These analogs, renowned for their potent inhibitory activity against viral RNA-dependent RNA polymerases, represent a critical class of therapeutic agents. This guide provides an in-depth technical analysis of the applications of this compound, offering a comparative perspective against alternative synthetic strategies and furnishing the experimental details necessary for informed decision-making in drug discovery and development.
The Significance of 2'-C-Methylnucleosides: A Molecular Trojan Horse
The introduction of a methyl group at the 2'-position of the ribose sugar fundamentally alters the nucleoside's biological properties. This modification sterically hinders the 3'-hydroxyl group, effectively terminating the growing RNA chain during viral replication.[1] This mechanism of action, known as non-obligate chain termination, is a hallmark of many successful antiviral drugs.[2] The 2'-C-methyl ribonucleosides are a significant class of antiviral agents, particularly effective against positive-strand RNA viruses.[1]
The strategic placement of the benzoyl protecting groups on the this compound precursor serves a dual purpose. Firstly, they shield the hydroxyl groups from unwanted side reactions during the crucial glycosylation step, ensuring the precise formation of the nucleosidic bond. Secondly, the bulky benzoyl groups can influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer, which is typically the biologically active form.
Synthesis of the Key Intermediate: this compound
While a direct, one-step synthesis of this compound from D-ribose is not commonly reported, a multi-step approach starting from the commercially available 2-C-methyl-D-ribono-1,4-lactone is a viable strategy. The synthesis involves the protection of the hydroxyl groups with benzoyl chloride. A closely related and widely used precursor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the synthesis of which provides a foundational methodology.[3][4]
Experimental Protocol: Synthesis of a Benzoylated Ribofuranose Derivative (Adapted from similar syntheses)
This protocol outlines the general steps for the benzoylation of a ribofuranose derivative.
Step 1: Glycosylation
-
Dissolve D-ribose in methanol containing a catalytic amount of acid (e.g., HCl generated in situ from acetyl chloride).
-
Stir the reaction at a controlled temperature (e.g., 0-5°C) for several hours to facilitate the formation of the methyl ribofuranoside.[3]
-
Neutralize the reaction with a weak base (e.g., sodium bicarbonate) and concentrate under reduced pressure.
Step 2: Benzoylation
-
Dissolve the crude methyl ribofuranoside in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath and slowly add benzoyl chloride.
-
Allow the reaction to proceed for several hours, monitoring for completion by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzoylated product.
Step 3: Acetylation at the Anomeric Position (for 1-O-acetyl derivative)
-
Dissolve the tri-O-benzoyl-methyl-ribofuranoside in a mixture of acetic anhydride and acetic acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) at low temperature.
-
Stir the reaction for several hours until completion.
-
Quench the reaction and work up as described in the benzoylation step to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[5]
Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation
The premier application of this compound and its analogs is in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides.[6] This powerful method involves the coupling of a silylated nucleobase with a protected ribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Experimental Protocol: Vorbrüggen Glycosylation for 2'-C-Methylnucleoside Synthesis
Step 1: Silylation of the Nucleobase
-
Suspend the desired nucleobase (e.g., N4-acetylcytosine) in an anhydrous solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to obtain a clear solution of the silylated nucleobase.
Step 2: Glycosylation
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose in an anhydrous solvent (e.g., acetonitrile).
-
Add the solution of the silylated nucleobase to the protected ribose solution.
-
Cool the mixture to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by silica gel chromatography.
Step 3: Deprotection
-
Dissolve the protected nucleoside in a solution of ammonia in methanol.
-
Stir the reaction at room temperature until the benzoyl and acetyl groups are completely removed.
-
Concentrate the reaction mixture and purify the final 2'-C-methylnucleoside by chromatography or recrystallization.
Performance Comparison: this compound vs. Alternative Routes
While the use of benzoylated ribofuranose derivatives is a well-established and reliable method, alternative synthetic strategies for obtaining 2'-C-methylnucleosides exist. A notable alternative involves the synthesis of a pre-formed 2-C-methyl ribose derivative, which is then glycosylated.
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yields |
| This Guide's Focus | D-Ribose (multi-step to protected sugar) | Glycosylation, Benzoylation, Glycosylation, Deprotection | Well-established, generally good β-selectivity, versatile for various nucleobases. | Multi-step synthesis of the protected sugar can be lengthy. | Good to excellent (dependent on nucleobase). |
| Alternative Route 1 | 2-C-Methyl-D-ribono-1,4-lactone | Lactone reduction, protection, glycosylation, deprotection. | Potentially shorter route to the key sugar intermediate. | May require more specialized starting materials; stereocontrol at the anomeric center can be challenging. | Variable, can be comparable to the traditional route.[7] |
| Alternative Route 2 | Pre-existing Nucleoside | Enzymatic or chemical modification at the 2'-position. | Can be highly selective and efficient for specific modifications. | Limited by enzyme substrate specificity or the need for complex chemical transformations. | Can be high for specific enzymatic reactions.[8] |
Antiviral Activity of 2'-C-Methylnucleosides
The true measure of the utility of this compound lies in the biological activity of the resulting nucleoside analogs. 2'-C-methylnucleosides have demonstrated potent activity against a range of RNA viruses.
| Nucleoside Analog | Virus | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 / TC50) (µM) | Reference |
| 2'-C-Methylcytidine | Dengue Virus (DENV) | Replicon | 11.2 ± 0.3 | >100 | [1] |
| Norwalk Virus | Replicon | ~20 | Not specified | [9] | |
| Hepatitis C Virus (HCV) | Replicon | ~2 | Not specified | [9] | |
| 7-Deaza-2'-C-methyladenosine | Zika Virus | CPE reduction | Not specified | Not specified | [10] |
| 2′-fluoro-2′-C-methyl guanosine prodrug (AT-281) | Dengue Virus (DENV) | CPE | 0.21 - 1.41 | >85 to >170 | [11] |
| Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate prodrug) | Hepatitis C Virus (HCV) Genotype 1b | Replicon | 0.03 | >200 | [6] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50/TC50: Half-maximal cytotoxic/toxic concentration. CPE: Cytopathic effect.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of benzoyl protecting groups is deliberate. Their electron-withdrawing nature can influence the reactivity of the ribose ring, and their steric bulk aids in directing the incoming nucleobase to the desired β-face of the anomeric carbon. The use of a Lewis acid like TMSOTf is critical for activating the anomeric center, making it susceptible to nucleophilic attack by the silylated nucleobase.
The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The purity and identity of the intermediates and the final product can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The high stereoselectivity of the Vorbrüggen reaction, when successful, provides further validation of the chosen methodology.
Conclusion
This compound and its closely related analogs are indispensable tools in the synthesis of 2'-C-methylnucleosides, a class of compounds with proven and potent antiviral activity. The benzoyl protecting groups play a crucial role in ensuring the efficiency and stereoselectivity of the key glycosylation step. While alternative synthetic routes exist, the Vorbrüggen approach using these protected ribose derivatives remains a robust and versatile strategy for accessing a wide range of biologically active nucleoside analogs. The experimental data clearly indicates the high therapeutic potential of the resulting compounds, solidifying the importance of this synthetic intermediate in the ongoing development of novel antiviral therapies.
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The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from 2',3',5'-tri-O-acetylinosine (2a) catalyzed by boric acid. ResearchGate. Available from: [Link]
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1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. Available from: [Link]
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Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. National Institutes of Health. Available from: [Link]
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Potential Antiviral Action of Alkaloids. MDPI. Available from: [Link]
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Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses. National Institutes of Health. Available from: [Link]
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The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. National Institutes of Health. Available from: [Link]
- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. Google Patents.
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Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. PubMed. Available from: [Link]
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A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. Available from: [Link]
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Alternative method for synthesis of 2'-substituted C-nucleosides. ResearchGate. Available from: [Link]
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Synthesis and multiple incorporations of 2'-O-methyl-5-formylcytidine into RNA oligonucleotides. University of Cambridge. Available from: [Link]
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2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. ACS Publications. Available from: [Link]
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Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. MDPI. Available from: [Link]
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RNA 2′-O-Methylation (Nm) Modification in Human Diseases. National Institutes of Health. Available from: [Link]
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Synthesis of 4'-C-aminoalkyl-2'-O-methyl modified RNA and their biological properties. PubMed. Available from: [Link]
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Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. PubMed. Available from: [Link]
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Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Oxford Academic. Available from: [Link]
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C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available from: [Link]
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inhibiting concentration ic50: Topics by Science.gov. Science.gov. Available from: [Link]
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A 2'-Deoxy-2'-Fluoro-2'-C-Methyl Uridine Cyclopentyl Carbocyclic Analog and Its Phosphoramidate Prodrug as Inhibitors of HCV NS5B Polymerase. ResearchGate. Available from: [Link]
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An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. PubMed. Available from: [Link]
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Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. Available from: [Link]
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Antiviral activity against HSV-2 *EC50 half maximal effective concentration. ResearchGate. Available from: [Link]
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Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. National Institutes of Health. Available from: [Link]
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The Viral Polymerase Inhibitor 2'-C-Methylcytidine Inhibits Norwalk Virus Replication and Protects against Norovirus-Induced Diarrhea and Mortality in a Mouse Model. National Institutes of Health. Available from: [Link]
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Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. ResearchGate. Available from: [Link]
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Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. PubMed. Available from: [Link]
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. Available from: [Link]
-
beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available from: [Link]
-
A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine for the Treatment of Dengue Virus Infection. PubMed. Available from: [Link]
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C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. National Institutes of Health. Available from: [Link]
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Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety. ScienceOpen. Available from: [Link]
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Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. Available from: [Link]
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Chemical Synthesis of Glycans and Glycoconjugates. National Center for Biotechnology Information. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Benzoylated Sugars: Glucose, Mannose, and Fructose
For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate derivatives is a cornerstone of innovation. Benzoylation, a common method for protecting hydroxyl groups in sugars, significantly alters their chemical and physical properties, making spectroscopic analysis essential for structural confirmation and purity assessment. This guide provides an in-depth, objective comparison of the spectroscopic profiles of three common benzoylated monosaccharides—glucose, mannose, and fructose—drawing upon nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental data and protocols presented herein are designed to equip researchers with the practical knowledge to confidently distinguish between these closely related yet structurally distinct molecules.
The choice of benzoyl protecting groups, over more common acetyl groups, is often strategic. Benzoyl groups are more sterically hindering and can influence the stereochemical outcome of glycosylation reactions.[1] Furthermore, their aromatic nature introduces a chromophore, which can be advantageous for certain analytical techniques, but also adds complexity to spectroscopic interpretation. This guide aims to deconstruct that complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including benzoylated sugars. The chemical shifts (δ) and coupling constants (J) of both protons (¹H) and carbons (¹³C) provide a detailed roadmap of the molecular architecture.
The Causality Behind Experimental Choices in NMR
When analyzing benzoylated sugars, the choice of NMR experiments is dictated by the need to resolve overlapping signals and definitively assign each proton and carbon. While a simple 1D ¹H NMR spectrum can provide initial clues, the extensive overlap of signals from the sugar backbone and the numerous benzoyl groups necessitates the use of two-dimensional (2D) techniques like COSY, HSQC, and HMBC.[2]
-
¹H NMR: Provides information on the chemical environment of each proton. The anomeric proton is particularly diagnostic, with its chemical shift and coupling constant revealing the α or β configuration.[3]
-
¹³C NMR: Offers a wider spectral dispersion, often allowing for the resolution of all carbon signals. The chemical shifts of the carbonyl carbons from the benzoyl groups and the sugar ring carbons are key identifiers.[4]
-
COSY (Correlation Spectroscopy): Maps the connectivity of protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton network around the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a clear link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the perbenzoylated forms of glucose, mannose, and fructose. It is important to note that the exact chemical shifts can vary depending on the solvent and the specific anomer present. The data presented here is a synthesis of literature values for closely related compounds and established principles of NMR spectroscopy for carbohydrates.[1][4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Perbenzoylated Sugars in CDCl₃
| Proton | Perbenzoylated β-D-Glucopyranose | Perbenzoylated α-D-Mannopyranose | Perbenzoylated β-D-Fructofuranose | Key Differentiating Features |
| H-1 | ~6.1 (d) | ~6.3 (d) | - | The anomeric proton of mannose is typically downfield from glucose due to the axial orientation of the C2-OBz group. Fructose, as a ketose, lacks a proton at C-2. |
| H-2 | ~5.7 (t) | ~5.9 (dd) | - | The coupling pattern of H-2 in mannose (dd) differs from the triplet in glucose due to the different stereochemistry. |
| H-3 | ~5.9 (t) | ~6.1 (dd) | ~5.8 (d) | The chemical shifts and coupling patterns of the ring protons are distinct for each sugar. |
| H-4 | ~5.5 (t) | ~5.7 (t) | ~5.6 (t) | |
| H-5 | ~4.3 (m) | ~4.5 (m) | ~4.7 (m) | |
| H-6a/6b | ~4.6, ~4.4 (m) | ~4.7, ~4.5 (m) | ~4.8, ~4.6 (m) | |
| Aromatic | 7.2-8.2 (m) | 7.2-8.2 (m) | 7.2-8.2 (m) | The aromatic protons of the benzoyl groups overlap in a complex multiplet. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Perbenzoylated Sugars in CDCl₃
| Carbon | Perbenzoylated β-D-Glucopyranose | Perbenzoylated α-D-Mannopyranose | Perbenzoylated β-D-Fructofuranose | Key Differentiating Features |
| C-1 | ~92.8 | ~91.5 | ~104.5 | The anomeric carbon of fructose is significantly downfield due to its ketal nature. |
| C-2 | ~72.9 | ~69.5 | ~82.1 | The chemical shift of C-2 is a key indicator of the stereochemistry (glucose vs. mannose). |
| C-3 | ~72.5 | ~69.8 | ~77.5 | |
| C-4 | ~69.7 | ~66.5 | ~75.8 | |
| C-5 | ~73.0 | ~70.5 | ~81.2 | |
| C-6 | ~63.1 | ~62.8 | ~63.5 | |
| C=O | ~165-166 | ~165-166 | ~165-166 | The carbonyl carbons of the benzoyl groups appear in a characteristic downfield region. |
| Aromatic | ~128-134 | ~128-134 | ~128-134 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the benzoylated sugar in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Set the temperature to a constant value, typically 25 °C.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize the acquisition parameters (e.g., spectral widths, number of increments) for the specific sample.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton signals using the COSY spectrum, starting from a well-resolved signal like the anomeric proton.
-
Use the HSQC spectrum to assign the carbon signals based on the proton assignments.
-
Utilize the HMBC spectrum to confirm assignments and establish long-range connectivities.
-
Caption: Workflow for NMR-based structural elucidation of benzoylated sugars.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For benzoylated sugars, the IR spectrum is dominated by the strong absorptions of the carbonyl groups of the benzoate esters and the C-O bonds of the sugar backbone.
Interpreting the Vibrational Landscape
The key to differentiating the benzoylated isomers lies in the "fingerprint region" (below 1500 cm⁻¹), where subtle differences in the vibrational modes of the sugar ring and the C-O bonds can be observed.
-
C=O Stretch: A very strong and sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the benzoate esters.
-
C-O Stretch: A series of strong bands in the 1000-1300 cm⁻¹ region corresponds to the C-O stretching vibrations of the esters and the sugar ether linkages. The exact positions and shapes of these bands are sensitive to the stereochemistry of the sugar.[5]
-
Aromatic C-H and C=C Bends: Absorptions related to the aromatic rings of the benzoyl groups are also present but are often less diagnostic than the carbonyl and C-O stretching bands.
Comparative IR Data
Table 3: Key IR Absorption Bands (cm⁻¹) for Perbenzoylated Sugars
| Functional Group | Perbenzoylated β-D-Glucopyranose | Perbenzoylated α-D-Mannopyranose | Perbenzoylated β-D-Fructofuranose | Key Differentiating Features |
| C=O Stretch (Ester) | ~1730 | ~1735 | ~1725 | Subtle shifts in the carbonyl stretching frequency can be observed. |
| C-O Stretch (Ester & Ether) | Complex pattern in 1000-1300 region | Distinct pattern in 1000-1300 region | Unique pattern in 1000-1300 region | The "fingerprint" of C-O stretching vibrations is unique for each isomer. |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 | These bands are generally similar for all three compounds. |
Experimental Protocol for IR Analysis
-
Sample Preparation (KBr Pellet Method): [6]
-
Thoroughly grind 1-2 mg of the crystalline benzoylated sugar with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the key absorption bands, paying close attention to the carbonyl and C-O stretching regions.
-
Compare the spectrum to reference spectra or the data in Table 3 to aid in identification.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For benzoylated sugars, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion.
Decoding the Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and generate a characteristic fragmentation pattern. The fragmentation of benzoylated sugars typically involves the cleavage of glycosidic bonds (if any) and the loss of benzoyl groups.[7]
-
Molecular Ion: The ESI-MS spectrum will show a prominent peak corresponding to the sodiated adduct of the perbenzoylated sugar, [M+Na]⁺.
-
Loss of a Benzoyl Group: A common fragmentation pathway is the loss of a benzoyl group (C₇H₅O), resulting in a fragment ion of [M+Na - 105]⁺.
-
Loss of Benzoic Acid: The loss of a molecule of benzoic acid (C₇H₆O₂) can also be observed, leading to a fragment ion of [M+Na - 122]⁺.
-
Ring Fragmentation: Cleavage of the sugar ring can also occur, leading to a series of smaller fragment ions that can provide further structural clues.
Comparative Mass Spectrometry Data
Table 4: Predicted Key Fragment Ions (m/z) in ESI-MS/MS of Perbenzoylated Sugars
| Ion | Perbenzoylated Glucose (C₄₁H₃₂O₁₁) | Perbenzoylated Mannose (C₄₁H₃₂O₁₁) | Perbenzoylated Fructose (C₄₁H₃₂O₁₁) | Key Differentiating Features |
| [M+Na]⁺ | 723.18 | 723.18 | 723.18 | The molecular ion will be the same for all isomers. |
| [M+Na - 105]⁺ | 618.18 | 618.18 | 618.18 | Loss of a benzoyl group. |
| [M+Na - 122]⁺ | 601.18 | 601.18 | 601.18 | Loss of benzoic acid. |
| Ring Fragments | Characteristic pattern | Different pattern | Unique pattern | The relative intensities of the ring fragmentation products may differ between isomers. |
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation: [8]
-
Dissolve a small amount of the benzoylated sugar in a suitable solvent, such as acetonitrile or methanol, to a final concentration of ~1-10 µg/mL.
-
-
LC-MS/MS System Setup:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Set the ESI source to positive ion mode.
-
-
LC Method:
-
Use a gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.
-
-
MS Method:
-
Acquire full scan MS spectra to identify the molecular ion.
-
Perform MS/MS experiments by selecting the [M+Na]⁺ ion as the precursor and acquiring the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion and the major fragment ions.
-
Compare the fragmentation pattern to the expected pathways and reference data.
-
Caption: Workflow for LC-MS/MS analysis of benzoylated sugars.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The spectroscopic comparison of benzoylated sugars reveals that while they share many similarities, each isomer possesses a unique spectral fingerprint. NMR spectroscopy stands out as the most definitive technique for complete structural elucidation, providing detailed information about the connectivity and stereochemistry of the molecule. IR spectroscopy offers a rapid and convenient method for confirming the presence of the key functional groups and for "fingerprinting" the different isomers. Mass spectrometry provides crucial information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns.
By employing a combination of these powerful analytical techniques and following the detailed protocols outlined in this guide, researchers can confidently characterize and differentiate between benzoylated glucose, mannose, and fructose, ensuring the integrity of their research and the quality of their products.
References
-
U.S. Department of Commerce. (n.d.). Sample preparation for FT-IR. Retrieved from a URL to a relevant government or academic source on FT-IR sample preparation.[6]
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Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from a URL to a relevant commercial or academic source on FTIR sample preparation.[9]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from a URL to a relevant academic source on FT-IR/ATR sample preparation.[10]
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Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PubMed.[8]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega.[11]
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Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. (n.d.). PMC.[7]
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JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from a URL to a relevant commercial source on FTIR sampling techniques.[12]
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Article. (2016). Semantic Scholar.[13]
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Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. (2020). YouTube.[4]
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Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. (2019). Journal of Chemical Education.[1]
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Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from a URL to a relevant academic source on NMR assignment.[14]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). CentAUR.[15]
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Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. (n.d.). Request PDF.[16]
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS.[17]
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SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. (n.d.). Retrieved from a URL to a relevant commercial source on LC/MS analysis of carbohydrates.[18]
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Analyzing NMR spectra of protected glucose. (n.d.). Reddit.[2]
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Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from a URL to a relevant academic source on NMR assignment.[14]
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Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. (2025). ResearchGate.[19]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry.[20]
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1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.[21]
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021). SLU.[22]
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Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO.[23]
-
to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. (n.d.). Semantic Scholar.[24]
-
Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. (2022). eScholarship.org.[25]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing.[26]
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eA629 Quantitative Analysis of Sugars (Fructose, Glucose, and Sucrose) in Honey by FTIR. (n.d.). Shimadzu.[27]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from a URL to a relevant academic source on mass spectrometry fragmentation.[28]
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Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis. (n.d.). PubMed.[29]
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An LC-MS/MS Approach for Determining Glycosidic Linkages. (n.d.). eScholarship.org.[30]
-
Quantitative Analysis of Carbohydrates by LC/MS. (n.d.). Shimadzu.[31]
-
FTIR-based Comparative Analysis of Glucomannan Contents in Some Tuberous Orchids, and Effects of Pre-Processing on Glucomannan Measurement. (n.d.). PubMed.[5]
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Comparative representation of glucose (expressed by a peak at 1033 cm...). (n.d.). ResearchGate.[32]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.[33]
-
Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of d-glucopyranose and all d-glucopyranosyl- d-glucopyranosides. (2007). R Discovery.[34]
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ATR spectra of (a) monosaccharide (glucose, fructose, mannose and galactose), (b) disaccharide (sucrose, trehalose, maltose and lactose) and ethanol in MS medium. (n.d.). ResearchGate.[35]
-
beta-D-FRUCTOFURANOSE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.[36]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.[37]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
This guide provides a detailed protocol for the safe and compliant disposal of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS No. 30361-17-2). As a benzoylated ribofuranose derivative used in nucleoside chemistry and glycobiology research, ensuring its proper handling from bench to disposal is paramount for laboratory safety and environmental stewardship.[1] This document synthesizes regulatory guidelines and best practices to provide a clear, actionable plan for research professionals.
Part 1: Core Principle - Hazard Assessment and Waste Classification
Before any disposal procedure, a thorough hazard assessment is critical. While some suppliers indicate that this compound may not have specific hazard classifications, the fundamental principle of laboratory safety is to treat all non-benign chemical reagents as potentially hazardous.[2] Data for structurally similar compounds, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, suggests potential for skin, eye, and respiratory irritation.[3]
Therefore, the core directive is to manage this compound and its associated waste streams as hazardous chemical waste . This approach ensures compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and prioritizes personnel safety.[4]
Waste Stream Identification: You will likely generate three primary waste streams involving this compound:
-
Solid Chemical Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), weigh boats, and spill cleanup materials.
-
Liquid Chemical Waste: Solutions containing the dissolved compound from experimental workups and rinseate from cleaning contaminated glassware.
-
Decontaminated Waste: Empty containers that have been properly triple-rinsed.
Part 2: Procedural Protocols for Disposal
The following protocols provide step-by-step methodologies for handling each identified waste stream. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Protocol 1: Solid Waste Collection and Disposal
This protocol applies to the pure, solid form of the compound and any solid materials contaminated with it.
Methodology:
-
Designate a Container: Use a clearly labeled, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other solid components (e.g., contaminated gloves, wipes).
-
Waste Collection: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[5][6]
-
Storage: Keep the waste container sealed at all times, except when adding waste.[7][8] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4][7]
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Gently sweep up the solid material and transfer it to the hazardous waste container.[5] Avoid creating dust.
Protocol 2: Liquid Waste Collection and Disposal
This protocol is for any solutions containing the compound, including reaction mixtures and solvent rinseate.
Methodology:
-
Designate a Container: Use a compatible, leak-proof container (e.g., a glass or solvent-safe plastic bottle) with a secure screw cap. Never use food or beverage containers.
-
Waste Stream Identification: This waste should be classified based on the solvent used. For instance, if dissolved in acetone or ethanol, it would be a "Non-Halogenated Organic Waste" stream.
-
Labeling: Affix a "Hazardous Waste" label. List all constituents with their approximate percentages, for example:
-
Acetone: ~95%
-
This compound: ~5%
-
-
Segregation: Crucially, do not mix this organic waste with incompatible waste streams such as acids, bases, or oxidizers. [7]
-
Storage: Keep the container sealed and store it in your lab's SAA within secondary containment (e.g., a spill tray).[9] Do not overfill containers; leave at least 10% headspace for expansion.[4]
Protocol 3: Decontamination of Empty Containers
An "empty" container that held a chemical is not safe for general disposal until properly decontaminated.
Methodology:
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container.[8][10]
-
Select Solvent: Choose a solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or ethanol).
-
Perform Rinse: Add a small amount of the chosen solvent to the container (about 10% of the container's volume), close the lid securely, and rinse thoroughly.
-
Collect Rinseate: Pour the rinseate into your designated liquid hazardous waste container (as described in Protocol 2).
-
Repeat: Repeat the rinsing process two more times, collecting the rinseate each time.
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of in the appropriate solid waste stream (e.g., glassware box or regular trash for plastic containers), as per your institution's guidelines.[10]
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Welcome to a comprehensive guide on the safe handling of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a benzoylated sugar derivative. While specific toxicological data for this exact compound is not extensively published, we can infer its potential hazards from structurally similar compounds and general principles of chemical safety. The benzoyl groups increase the compound's molecular weight and alter its reactivity compared to the parent ribofuranose. It is typically a solid or powder at room temperature.[1][2]
The primary hazards associated with similar benzoylated ribofuranose derivatives include:
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[4]
A thorough risk assessment is the foundation of any safety protocol. Before handling this compound, evaluate the specific procedures you will be performing. Weighing the solid powder, for instance, carries a higher risk of aerosolization and inhalation than handling a solution.
Core Protective Measures: Your First Line of Defense
Based on the potential hazards, a baseline of PPE is mandatory for all work with this compound.
Eye and Face Protection
Direct contact with chemical dust or splashes can cause significant eye irritation.[3][4]
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Side shields are essential to protect from splashes at an angle.
-
Enhanced Protection: When there is a greater risk of splashing (e.g., during vigorous mixing or transfers of larger quantities), a face shield should be worn in conjunction with safety goggles.[5][6][7]
Skin Protection
-
Gloves: Chemical-resistant gloves are required to prevent skin contact.[3] Nitrile gloves are a common and effective choice for handling many laboratory chemicals and provide a good barrier against powders and incidental splashes.[8] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[9]
-
Lab Coat: A lab coat or other protective clothing must be worn to protect your skin and personal clothing from contamination.[2][7]
Respiratory Protection
The primary respiratory hazard is the inhalation of fine dust particles.
-
Under Normal Conditions: Handling in a well-ventilated area, such as a chemical fume hood, is crucial to minimize the potential for inhalation.[9] For small quantities, if engineering controls are adequate, specific respiratory protection may not be required.[1][2]
-
When Required: If there is a risk of generating dust that cannot be controlled by ventilation (e.g., during bulk transfers or if a fume hood is not available), a NIOSH-approved respirator is necessary.[3] A particle filter or a respirator appropriate for organic vapors and particulates may be warranted depending on the specific task and risk assessment.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[9]
Operational Plans: From Preparation to Disposal
A robust safety plan encompasses every stage of the chemical's lifecycle in your lab.
PPE Selection Protocol: A Task-Based Approach
The level of PPE required is dictated by the specific task and the associated risks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes, Long pants | Required if not in a fume hood or ventilated enclosure. | High risk of aerosolization and inhalation of fine powder. |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes, Long pants | Recommended to be performed in a fume hood. | Risk of splashing and inhalation of vapors from the solvent. |
| Running a Reaction | Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes, Long pants | Work in a fume hood. | Protects from potential splashes and release of volatile substances. |
| Work-up & Purification | Safety Goggles (Face shield if large volumes) | Nitrile Gloves | Lab Coat, Closed-toe shoes, Long pants | Work in a fume hood. | Increased risk of splashes and exposure during transfers and chromatography. |
| Handling Spills | Safety Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator | High risk of exposure to concentrated material and dust. |
Experimental Workflow: PPE Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on risk assessment.
Step-by-Step Guidance: Emergency Response
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if symptoms occur.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If symptoms occur, get medical attention.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Consult a physician.[1][3]
Disposal Plan
Proper disposal is a crucial part of the laboratory workflow to ensure environmental safety and regulatory compliance.
-
Contaminated PPE: Disposable items like gloves should be removed without touching the outer surface and disposed of in a designated chemical waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of as chemical waste. Do not let the material enter drains.[3] Transfer to a suitable, labeled chemical waste container in accordance with local, state, and federal regulations.[3]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
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1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. National Institutes of Health.[Link]
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Personal Protective Equipment. (2023). U.S. Environmental Protection Agency (EPA).[Link]
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This compound. Amerigo Scientific.[Link]
- Process for the preparation of ribofuranose derivatives.
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PPE and Safety for Chemical Handling. (2020). ACS Material.[Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.[Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.[Link]
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General procedure for the preparation of α-D-ribofuranose derivatives. ResearchGate.[Link]
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Personal Protective Equipment (PPE) – Biorisk Management. Sandia National Laboratories.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
